molecular formula C6H14O4 B14013095 mPEG45-diol CAS No. 84131-01-1

mPEG45-diol

Cat. No.: B14013095
CAS No.: 84131-01-1
M. Wt: 150.17 g/mol
InChI Key: MTVRYEOLUOHZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPEG45-diol is a useful research compound. Its molecular formula is C6H14O4 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84131-01-1

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

3-(2-methoxyethoxy)propane-1,2-diol

InChI

InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3

InChI Key

MTVRYEOLUOHZHC-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(CO)O

Related CAS

122202-39-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to mPEG45-diol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mPEG45-diol, a monodisperse methoxy polyethylene glycol derivative with 45 ethylene glycol repeating units, is a critical component in modern drug delivery and bioconjugation. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an ideal linker for advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties of this compound, methodologies for its characterization, and its primary application as a PROTAC linker.

Core Properties of this compound

The properties of this compound are largely dictated by its polyethylene glycol chain, which imparts hydrophilicity and flexibility, and its terminal functional groups, a methoxy group at one end and a diol at the other. While specific experimental data for this compound is not widely published in extensive databases, its properties can be reliably inferred from the well-established characteristics of polyethylene glycols of similar molecular weight.

Physicochemical Properties
PropertyValueSource
Molecular Formula C93H188O47Calculated
Average Molecular Weight ~2000 g/mol [1]
Solubility Soluble in water and most polar organic solvents.[]
Appearance White to off-white solid or waxy substance.Inferred
Purity Typically >95% for research-grade material.Inferred
Spectroscopic Properties
TechniqueExpected Characteristics
¹H NMR A large signal around 3.6 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG backbone. A singlet around 3.3 ppm for the terminal methoxy group (-OCH₃). Signals corresponding to the protons of the diol end-group.[3]
¹³C NMR A major peak around 70 ppm from the carbon atoms of the PEG backbone. A peak for the terminal methoxy carbon. Signals for the carbons of the diol end-group.[4]
FTIR (cm⁻¹) Strong C-O-C stretching vibration around 1100 cm⁻¹. C-H stretching vibrations around 2880 cm⁻¹. A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl groups.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, general methodologies for the synthesis of mPEGs and their characterization are well-established in the scientific literature.

Synthesis of mPEG-diol

mPEG-diols are typically synthesized via anionic ring-opening polymerization of ethylene oxide, initiated by a monomethyl ether of a diol. The reaction is terminated to yield the desired polymer with a terminal diol group. The molecular weight and polydispersity are controlled by the stoichiometry of the initiator and monomer. Purification is often achieved through chromatography or precipitation.

Characterization of this compound

1. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[8][9][10][11]

  • Methodology:

    • Dissolve the this compound sample in a suitable mobile phase (e.g., tetrahydrofuran or an aqueous buffer).

    • Inject the sample into a GPC system equipped with a suitable column set for polymer analysis.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Detect the eluting polymer using a refractive index (RI) detector.

    • Calibrate the system using polymer standards of known molecular weights to construct a calibration curve.

    • Calculate Mn, Mw, and PDI from the chromatogram of the this compound sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure, including the presence of the methoxy and diol end-groups, and to estimate the degree of polymerization.[3][4][12]

  • Methodology:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Integrate the signals in the ¹H NMR spectrum to determine the ratio of the repeating ethylene glycol units to the terminal methoxy and diol protons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the this compound molecule.[5][6][7][13]

  • Methodology:

    • Prepare a sample of this compound, either as a thin film on a salt plate or as a KBr pellet.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to C-O-C, C-H, and O-H vibrations.

Application in PROTACs

This compound is a widely used linker in the design and synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The PEG linker in a PROTAC plays a crucial role in its efficacy by providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[17][]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a PEG linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Recruited Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

Caption: PROTAC Mechanism of Action.

PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the sequential coupling of the warhead (targeting the protein of interest) and the E3 ligase ligand to the this compound linker.

PROTAC_Synthesis Start This compound Linker Step1 Step 1: Couple Warhead (POI Ligand) Start->Step1 Intermediate Warhead-mPEG45-diol Intermediate Step1->Intermediate Step2 Step 2: Couple E3 Ligase Ligand Intermediate->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purification

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable tool in the field of drug development, particularly for the construction of PROTACs. Its well-defined structure, hydrophilicity, and biocompatibility contribute significantly to the improved pharmacokinetic and pharmacodynamic properties of the resulting therapeutic agents. The methodologies outlined in this guide provide a framework for the characterization and application of this compound in advanced drug delivery systems. Further research into monodisperse PEGs of varying lengths will continue to refine the design and efficacy of next-generation targeted therapeutics.

References

An In-depth Technical Guide to mPEG45-diol: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-diol with 45 repeating units (mPEG45-diol), a versatile heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the field of targeted protein degradation. This document details its chemical structure, molecular weight, and key applications, supplemented with representative experimental protocols and logical workflow diagrams to support researchers in its practical application.

Core Concepts: Structure and Physicochemical Properties

This compound is a polymer composed of a methoxy-terminated polyethylene glycol (PEG) chain with 45 ethylene glycol repeating units, and a terminal diol functional group. The presence of the hydrophilic PEG backbone imparts favorable solubility and pharmacokinetic properties, while the terminal functional groups allow for covalent attachment to other molecules.

Chemical Structure

The generalized chemical structure of this compound is characterized by a methoxy group (CH₃O-) at one terminus and a diol group (-CH(OH)CH₂OH) at the other, connected by a chain of 45 repeating ethylene glycol units.

The precise chemical formula for an ideal this compound can be calculated based on its constituent parts:

  • Methoxy group (CH₃O-) : 1 Carbon, 3 Hydrogen, 1 Oxygen

  • 45 Ethylene Glycol units (-(CH₂CH₂O)₄₅-) : 90 Carbon, 180 Hydrogen, 45 Oxygen

  • Terminal diol group from a glycerol precursor (-CH(OH)CH₂OH) : 3 Carbon, 6 Hydrogen, 2 Oxygen

This results in a theoretical chemical formula of C₉₄H₁₈₉O₄₈ .

Molecular Weight

The molecular weight of this compound is a critical parameter for its application. While the theoretical molecular weight can be calculated from the chemical formula, the actual molecular weight of commercially available this compound is typically reported as an average due to the inherent polydispersity of polymers. The widely accepted average molecular weight for this compound is approximately 2088.49 g/mol .[][2][3]

Physicochemical Data Summary
PropertyValueSource(s)
Average Molecular Weight 2088.49 g/mol [][2][3]
CAS Number 122202-39-5[2][3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and most polar organic solventsGeneral knowledge

Applications in Drug Development

The unique structure of this compound, with its PEG linker and reactive diol end-group, makes it a valuable tool in several areas of drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the development of drug delivery systems.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical determinant of a PROTAC's efficacy.[3][5] PEG-based linkers, such as this compound, are frequently employed to:

  • Enhance Solubility : The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule.[6]

  • Optimize Ternary Complex Formation : The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]

  • Improve Pharmacokinetic Properties : PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[6]

The diol functionality of this compound can be chemically modified to introduce other functional groups, such as azides or alkynes for click chemistry, or carboxylic acids for amide bond formation, allowing for its conjugation to the E3 ligase and target protein ligands.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a PROTAC using a PEG-based linker like this compound, and for the characterization of such molecules. These are intended as illustrative examples and may require optimization for specific applications.

General PROTAC Synthesis Workflow using a PEG Linker

The synthesis of a PROTAC typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Conjugation to Ligand 1 cluster_2 Step 3: Conjugation to Ligand 2 cluster_3 Step 4: Purification & Characterization mPEG_diol This compound Functionalized_Linker Functionalized mPEG45 Linker (e.g., with azide or alkyne) mPEG_diol->Functionalized_Linker Chemical Modification Linker_Ligand1 Linker-Ligand 1 Conjugate Functionalized_Linker->Linker_Ligand1 Coupling Reaction (e.g., amide bond formation) E3_Ligand E3 Ligase Ligand (e.g., pomalidomide derivative) E3_Ligand->Linker_Ligand1 PROTAC Final PROTAC Molecule Linker_Ligand1->PROTAC Coupling Reaction (e.g., Click Chemistry) Target_Ligand Target Protein Ligand (with complementary functionality) Target_Ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a functionalized this compound linker.

Representative Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis of a hypothetical PROTAC where an azide-functionalized mPEG linker is coupled to an alkyne-containing target protein ligand and an E3 ligase ligand with a suitable functional group for amide bond formation.

Materials:

  • This compound

  • Azido-acetic acid

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (for esterification)

  • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • HATU and DIPEA (for amide coupling)

  • Alkyne-functionalized target protein ligand

  • Copper(II) sulfate and sodium ascorbate (for CuAAC click chemistry)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Purification: Preparative reverse-phase HPLC system

Procedure:

  • Synthesis of Azido-mPEG45-OH:

    • Dissolve this compound (1 eq) and azido-acetic acid (1.1 eq) in anhydrous DCM.

    • Add DCC (1.2 eq) and DMAP (0.1 eq) and stir at room temperature for 24 hours.

    • Filter the reaction mixture to remove dicyclohexylurea.

    • Concentrate the filtrate and purify the product by flash chromatography to obtain azido-mPEG45-OH.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve azido-mPEG45-OH (1 eq) and the amine-functionalized E3 ligase ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the azido-mPEG45-E3 ligase ligand conjugate by preparative HPLC.

  • Click Chemistry with Target Protein Ligand:

    • Dissolve the azido-mPEG45-E3 ligase ligand conjugate (1 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in a mixture of DMSO and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Final Product Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC in inducing target protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination RecycledPROTAC PROTAC TernaryComplex->RecycledPROTAC Release & Reuse Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides RecycledPROTAC->TernaryComplex

Caption: The catalytic mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Characterization of this compound and its Conjugates

The structural integrity and purity of this compound and its derivatives are crucial for their intended applications. A combination of analytical techniques is typically employed for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to confirm the presence of characteristic peaks for the methoxy group (singlet around 3.38 ppm), the ethylene glycol repeating units (a large multiplet around 3.64 ppm), and the terminal diol group.[7][8] The ratio of the integrals of these peaks can be used to estimate the degree of polymerization.[7]

  • ¹³C NMR can also be used to provide further structural confirmation.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • GPC/SEC is used to determine the average molecular weight and the polydispersity index (PDI) of the polymer.[9] A narrow PDI is indicative of a more homogenous sample.

Mass Spectrometry (MS):

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the characterization of polymers, providing information on the molecular weight distribution and the structure of the end groups.

  • Electrospray Ionization (ESI) MS is commonly used for the analysis of the final PROTAC molecules.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, combining a hydrophilic PEG linker with a reactive diol functionality, offers significant advantages in the construction of complex therapeutic molecules like PROTACs. A thorough understanding of its properties and the availability of robust synthetic and analytical protocols are essential for its successful implementation in the development of next-generation therapeutics.

References

An In-depth Technical Guide to PEGylation Using mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug molecule. This bioconjugation technique is a cornerstone of drug delivery, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The addition of a PEG chain can increase the hydrodynamic size of a molecule, which in turn can lead to a number of significant benefits.[1][2]

The primary advantages of PEGylation include:

  • Extended Circulatory Half-Life: The increased size of the PEGylated molecule reduces its rate of renal clearance, allowing it to circulate in the bloodstream for a longer period.[1][2]

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the therapeutic molecule from degradation.[2][3]

  • Reduced Immunogenicity: The "stealth" properties conferred by the hydrophilic and flexible PEG chain can mask the therapeutic molecule from the host's immune system, reducing the likelihood of an antigenic response.[1][2]

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs, which can be advantageous for formulation and administration.[1][4]

This guide provides a technical overview of PEGylation with a focus on the use of methoxy-PEG45-diol (mPEG45-diol) as a starting material.

The Role and Activation of this compound

This compound is a linear polyethylene glycol with a methoxy group at one terminus and a hydroxyl group at the other, with a molecular weight of approximately 2000 g/mol . The hydroxyl group in its native state is not sufficiently reactive for direct conjugation to proteins.[5] Therefore, it must first be "activated" by converting the hydroxyl group into a more reactive functional group that can readily form a covalent bond with a target functional group on a protein, most commonly the ε-amino group of a lysine residue.

A common method for activating the hydroxyl group of mPEG-diol is through tosylation, which involves the reaction of the PEG-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the terminal hydroxyl group into a tosylate ester, which is an excellent leaving group, making the PEG susceptible to nucleophilic attack by the amine groups on a protein.

cluster_reagents mPEG45_diol This compound (HO-(CH₂CH₂O)₄₅-OCH₃) mPEG45_tosylate mPEG45-Tosylate (TsO-(CH₂CH₂O)₄₅-OCH₃) mPEG45_diol->mPEG45_tosylate Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) + Pyridine

Caption: Chemical activation of this compound to mPEG45-tosylate.

Quantitative Impact of PEGylation on Pharmacokinetics

The primary motivation for PEGylating therapeutic proteins is to improve their pharmacokinetic profiles. The following tables summarize representative data comparing the pharmacokinetic parameters of native proteins to their PEGylated counterparts. While this data is not specific to this compound, it is illustrative of the effects of PEGylation with PEGs of similar molecular weight.

Table 1: Comparison of Pharmacokinetic Parameters for Native vs. PEGylated Asparaginase

ParameterNative E. coli AsparaginasePEG-AsparaginaseFold Change
Clearance HigherLower~2-fold decrease
Half-life ShorterLongerIncreased
CSF Asparagine Depletion Trend towards greaterTrend towards lesser-

Data adapted from a study in pediatric acute lymphoblastic leukemia patients. The clearance of the native asparaginase was significantly higher than the PEGylated form.[6][7]

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proticles

Time PointNon-PEGylated ¹¹¹In-Proticles (% ID/g)PEGylated ¹¹¹In-Proticles (% ID/g)
1 h post-injection (Blood) 0.06 ± 0.010.23 ± 0.01

This data indicates that the PEGylated nanoparticles exhibited a significantly higher concentration in the blood one hour after injection, suggesting a slower clearance rate compared to the non-PEGylated version.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of PEGylation using this compound.

Protocol for Activation of this compound (Tosylation)

This protocol describes the conversion of this compound to the amine-reactive mPEG45-tosylate.

Materials:

  • This compound

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Drying the PEG: Dissolve this compound in anhydrous toluene and azeotropically distill the water for 2 hours using a Dean-Stark apparatus. Remove the toluene under vacuum using a rotary evaporator to obtain the dried this compound.

  • Reaction Setup: Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base and Catalyst: To the solution, add triethylamine (10 molar equivalents) and DMAP (9.7 molar equivalents).

  • Cooling: Cool the reaction mixture in an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (10 molar equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Purification: The resulting mPEG45-tosylate can be purified by precipitation in cold diethyl ether followed by filtration and drying under vacuum.[10]

Protocol for PEGylation of a Model Protein (e.g., Lysozyme)

This protocol outlines the conjugation of the activated mPEG45-tosylate to a model protein.

Materials:

  • Model protein (e.g., Lysozyme)

  • Activated mPEG45-tosylate

  • Phosphate buffer (0.1 M, pH 7.0-7.5)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Protein Solution: Dissolve the protein to be PEGylated in the phosphate buffer to a final concentration of 5-10 mg/mL.

  • PEG Solution: Dissolve the activated mPEG45-tosylate in the same phosphate buffer.

  • Reaction Initiation: Add the activated PEG solution to the protein solution with gentle stirring. A typical molar ratio of PEG to protein is 5:1 to 10:1, but this may need to be optimized for the specific protein.

  • Incubation: Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1 hour. The optimal time and temperature will depend on the protein and the desired degree of PEGylation.[11]

  • Quenching the Reaction: The reaction can be stopped by adding a small molecule with a primary amine, such as glycine or Tris buffer, to consume any unreacted PEG-tosylate.

Protocol for Purification of the PEGylated Protein

Purification is crucial to separate the PEGylated protein from unreacted protein, excess PEG, and byproducts. Size Exclusion Chromatography (SEC) is a common method for this purpose.[]

Materials:

  • SEC column (e.g., Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.

  • Pooling Fractions: Pool the fractions containing the purified PEGylated protein.

Protocol for Characterization of the PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification are essential.

Procedure:

  • Prepare an SDS-PAGE gel with an appropriate acrylamide concentration.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel under standard conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[13]

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapic acid in acetonitrile/water with 0.1% TFA).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Analysis: The mass spectrum will show a series of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the mPEG45 chain, confirming the covalent attachment and providing information on the degree of PEGylation.[14][15]

Visualizations of Key Processes and Concepts

cluster_workflow Experimental Workflow for Protein PEGylation Activation 1. Activation of this compound (Tosylation) PEGylation 2. PEGylation Reaction (Protein + Activated mPEG45) Activation->PEGylation Purification 3. Purification (Size Exclusion Chromatography) PEGylation->Purification Characterization 4. Characterization (SDS-PAGE, MALDI-TOF MS) Purification->Characterization cluster_native Native Drug cluster_pegylated PEGylated Drug Native_Drug Native Drug Rapid Clearance (Renal Filtration) Immunogenic Recognition Immune_Cell Immune Cell (Macrophage) Native_Drug->Immune_Cell Phagocytosis Kidney Kidney Native_Drug->Kidney Excretion PEG_Drug PEGylated Drug Prolonged Circulation Reduced Immunogenicity Immune_Cell2 Immune Cell (Macrophage) PEG_Drug->Immune_Cell2 Evades Phagocytosis (Steric Hindrance) Kidney2 Kidney PEG_Drug->Kidney2 Reduced Excretion (Increased Size)

References

mPEG45-diol in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of methoxy-poly(ethylene glycol)-diol with an approximate molecular weight of 2088.49 g/mol (mPEG45-diol) in biomedical research. This document details its physicochemical properties, its role in the formation of advanced drug delivery systems such as hydrogels and nanoparticles, and its emerging use as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and biomedical engineering.

Physicochemical Properties of this compound

This compound is a hydrophilic and biocompatible polymer that is soluble in a variety of solvents, making it a versatile building block for biomedical constructs. Its diol functionality allows for further chemical modification and incorporation into larger polymer structures.

PropertyValueReference
Molecular Weight ~2088.49 g/mol [1]
Appearance Off-white to light yellow solid[1]
Solubility 10 mM in DMSO[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years[1]

Applications in Hydrogel-Based Drug Delivery

This compound can be used as a hydrophilic block in the synthesis of amphiphilic block copolymers that self-assemble into thermosensitive hydrogels. These hydrogels can serve as injectable drug depots for the sustained release of therapeutics. A notable example is the mPEG45-b-PELG16 block copolymer, which forms a hydrogel at physiological temperatures.

Characterization of mPEG45-b-PELG16 Hydrogels

The sol-to-gel transition, drug release kinetics, and cytotoxicity of mPEG45-b-PELG16 hydrogels have been characterized, demonstrating their potential for controlled drug delivery.

ParameterValueConditionsReference
Sol-to-Gel Transition Temperature 8.0 - 12.0% (w/v) in PBS transitions to a gel at 37°CPhosphate-Buffered Saline (PBS)[1]
Doxorubicin (Dox) Release ~40% cumulative release after 7 days8.0% (w/v) hydrogel in PBS (pH 7.4) at 37°C[1]
Immunoglobulin G (IgG) Release ~20% cumulative release after 7 days8.0% (w/v) hydrogel in PBS (pH 7.4) at 37°C[1]
Cytotoxicity (L929 cells) > 80% cell viability at concentrations up to 1000 µg/mL after 24hIncubation of L929 mouse fibroblast cells with the copolymer[1]

Experimental Protocols

Representative Protocol 1: Synthesis of a Thermo-Sensitive mPEG-Polypeptide Block Copolymer Hydrogel

This protocol is adapted from the synthesis of mPEG-PA-PLL triblock copolymer and can be used as a general guideline for the synthesis of mPEG-polypeptide block copolymers via ring-opening polymerization of N-carboxyanhydrides (NCAs) initiated by an mPEG derivative.[2][3][4]

Materials:

  • mPEG-amine (with a molecular weight similar to this compound)

  • γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Trifluoroacetic acid (TFA)

  • 33% HBr in acetic acid

Procedure:

  • Ring-Opening Polymerization:

    • Dissolve mPEG-amine and BLG-NCA in anhydrous DMF under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 72 hours.

    • Precipitate the resulting mPEG-b-poly(γ-benzyl-L-glutamate) (mPEG-b-PBLG) block copolymer by adding the reaction mixture to an excess of anhydrous diethyl ether.

    • Collect the precipitate by centrifugation and dry under vacuum.

  • Deprotection of the Polypeptide Block:

    • Dissolve the mPEG-b-PBLG in TFA.

    • Add 33% HBr in acetic acid to the solution to remove the benzyl protecting groups from the glutamate residues.

    • Stir the reaction at room temperature for 1 hour.

    • Precipitate the final mPEG-b-poly(L-glutamic acid) (mPEG-b-PLG) by adding the solution to cold diethyl ether.

    • Collect the product by centrifugation, wash with diethyl ether, and dry under vacuum.

  • Hydrogel Formation:

    • Dissolve the purified mPEG-b-PLG in sterile PBS at a desired concentration (e.g., 8-12% w/v) at 4°C.

    • The solution will form a hydrogel upon warming to 37°C.

Representative Protocol 2: Drug Loading and In Vitro Release Study

This protocol is a general method for loading a drug into a pre-formed hydrogel and studying its release kinetics.

Materials:

  • mPEG45-based hydrogel

  • Drug of interest (e.g., Doxorubicin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator

Procedure:

  • Drug Loading:

    • Prepare the mPEG45-based hydrogel in a vial at a concentration known to form a gel at 37°C.

    • Prepare a stock solution of the drug in PBS.

    • Add a specific volume of the drug solution to the top of the hydrogel.

    • Allow the drug to diffuse into the hydrogel by incubating at 37°C for a specified time (e.g., 24 hours).

  • In Vitro Release Study:

    • After the loading period, carefully remove the supernatant containing the unloaded drug.

    • Add a fresh aliquot of PBS (pH 7.4) on top of the drug-loaded hydrogel.

    • Place the vial in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the supernatant and replace it with an equal volume of fresh PBS.

    • Determine the concentration of the released drug in the collected supernatants using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative drug release as a percentage of the initial amount of drug loaded into the hydrogel.

Representative Protocol 3: Synthesis of a PROTAC using a PEG-diol Linker

This protocol provides a general strategy for the synthesis of a PROTAC using a heterobifunctional PEG linker. This compound can be functionalized to serve as such a linker.

Materials:

  • This compound

  • Warhead (POI-binding ligand) with a reactive group (e.g., amine)

  • E3 ligase ligand with a reactive group (e.g., carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Appropriate solvents (e.g., DMF, DCM)

Procedure:

  • Functionalization of this compound:

    • The terminal hydroxyl groups of this compound need to be differentially functionalized to allow for sequential conjugation. For example, one hydroxyl group can be converted to a carboxylic acid and the other to a protected amine or an azide for click chemistry.

  • First Coupling Reaction:

    • Couple the E3 ligase ligand to one end of the functionalized mPEG45 linker. For example, if the linker has a carboxylic acid and the E3 ligase ligand has an amine, use standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the resulting E3 ligase-linker intermediate.

  • Second Coupling Reaction:

    • Deprotect the other end of the linker, if necessary.

    • Couple the warhead to the deprotected functional group. For example, if the linker now has a free amine and the warhead has a carboxylic acid, use another amide coupling reaction.

    • Alternatively, if using click chemistry, react an azide-functionalized linker with an alkyne-functionalized warhead.

  • Purification:

    • Purify the final PROTAC molecule using techniques such as preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Recruitment POI_PROTAC_E3->PROTAC Recycled POI_PROTAC_E3->E3_Ligase Recycled Poly_Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for Hydrogel-Based Drug Delivery

Hydrogel_Workflow start Start: this compound & Monomers synthesis Block Copolymer Synthesis (e.g., Ring-Opening Polymerization) start->synthesis characterization1 Copolymer Characterization (NMR, GPC, etc.) synthesis->characterization1 hydrogel_formation Hydrogel Formation (Thermosensitive Sol-Gel Transition) characterization1->hydrogel_formation drug_loading Drug Loading hydrogel_formation->drug_loading characterization2 Hydrogel Characterization (Rheology, SEM, Swelling) drug_loading->characterization2 in_vitro_release In Vitro Drug Release Study drug_loading->in_vitro_release cytotoxicity In Vitro Cytotoxicity Assay (e.g., on L929 cells) in_vitro_release->cytotoxicity in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo end End: Efficacy & Biocompatibility Data in_vivo->end

Caption: Workflow for developing a mPEG45-based hydrogel for drug delivery.

Logical Relationship of this compound Applications

mPEG45_diol_applications cluster_hydrogel Hydrogel Drug Delivery cluster_protac PROTAC Technology mPEG45_diol This compound block_copolymer Amphiphilic Block Copolymer (e.g., mPEG45-b-PELG16) mPEG45_diol->block_copolymer As Hydrophilic Block linker Heterobifunctional Linker mPEG45_diol->linker As a Flexible, Hydrophilic Spacer hydrogel Thermosensitive Hydrogel block_copolymer->hydrogel Self-Assembly sustained_release Sustained Drug Release (e.g., Doxorubicin, IgG) hydrogel->sustained_release Encapsulation & Diffusion protac_molecule PROTAC Molecule linker->protac_molecule Connects Warhead & E3 Ligand protein_degradation Targeted Protein Degradation protac_molecule->protein_degradation Induces Ternary Complex

Caption: Key biomedical applications derived from this compound.

References

An In-depth Technical Guide on the Preliminary Studies Involving mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of methoxy poly(ethylene glycol) with an approximate molecular weight of 2000 g/mol , terminating in a diol functional group (mPEG45-diol). This document is intended for researchers, scientists, and drug development professionals interested in leveraging PEGylation technologies for advanced therapeutic applications.

Introduction to this compound

Methoxy poly(ethylene glycol) (mPEG) is a polymer widely utilized in the biomedical field to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The diol functionality on this compound serves as a versatile anchor for the covalent attachment of various molecules, including drugs, targeting ligands, and other polymers, making it a valuable building block in the creation of sophisticated drug delivery systems and advanced biomaterials. Preliminary studies have highlighted its utility in the formation of block copolymers for micelles and hydrogels, as well as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Synthesis and Characterization

General Synthesis of mPEG-diol

A common method for the synthesis of mPEG-diol involves the ring-opening polymerization of ethylene oxide initiated by a methoxy-containing alcohol, followed by termination to yield hydroxyl groups.

Experimental Protocol: Synthesis of mPEG-diol

  • Initiation: A solution of a methoxy-containing initiator (e.g., methanol) and a catalyst (e.g., sodium hydroxide or potassium hydroxide) is prepared in a suitable solvent under an inert atmosphere.

  • Polymerization: Ethylene oxide is bubbled through the initiator solution at a controlled temperature and pressure. The degree of polymerization is controlled by the molar ratio of ethylene oxide to the initiator.

  • Termination: The polymerization is terminated by the addition of a neutralizing agent (e.g., hydrochloric acid) to quench the active polymer chain ends, resulting in hydroxyl groups.

  • Purification: The resulting mPEG-diol is purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.

Characterization of mPEG-based Polymers

The structural integrity and properties of mPEG-based polymers are typically assessed using a variety of analytical techniques.

Experimental Protocol: Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, determine the degree of polymerization, and verify the presence of terminal functional groups. The characteristic peak for the repeating ethylene glycol units is observed around 3.6 ppm in ¹H NMR.[1][2]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight distribution of the polymer.

Applications in Drug Delivery Systems

This compound is a key component in the formation of amphiphilic block copolymers that self-assemble into nanostructures for drug delivery, such as micelles and hydrogels.

mPEG-PLA Micelles for Drug Encapsulation

Block copolymers of mPEG and poly(lactic acid) (PLA) can self-assemble in aqueous solutions to form micelles with a hydrophobic PLA core and a hydrophilic mPEG corona. These micelles are capable of encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.

Quantitative Data for mPEG-PLA Micelles

ParameterValueReference
mPEG-PLA Micelle Diameter 28.73 ± 1.45 nm[4][5]
Prodrug Micelle Diameter 49.67 ± 4.29 nm[4][5]
Drug Conjugation Efficiency 64.8 ± 21%[4][5]
Critical Micelle Concentration (CMC) 3 - 14 µg/mL[4][5]
Drug Incorporation Increase 3% to 20% (w/w)[5]
Aggregation Numbers 351 - 603[4][5]

Experimental Protocol: Formulation and Characterization of mPEG-PLA Micelles

  • Formulation: The mPEG-PLA copolymer and the hydrophobic drug are dissolved in a common organic solvent. The solution is then added dropwise to an aqueous solution under stirring, leading to the self-assembly of micelles as the organic solvent is removed by dialysis or evaporation.[6]

  • Characterization:

    • Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity of the micelles.[4][5]

    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides visualization of the micelle morphology.[4][5]

    • Critical Micelle Concentration (CMC) Determination: Typically measured using a fluorescence probe method with a dye like pyrene.

G cluster_formulation Micelle Formulation mPEG-PLA_Copolymer mPEG-PLA Copolymer Organic_Solvent Organic Solvent mPEG-PLA_Copolymer->Organic_Solvent Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Organic_Solvent Self_Assembly Self-Assembly Organic_Solvent->Self_Assembly Addition to Aqueous_Solution Aqueous Solution Aqueous_Solution->Self_Assembly mPEG-PLA_Micelles Drug-loaded mPEG-PLA Micelles Self_Assembly->mPEG-PLA_Micelles Forms

Caption: Workflow for the formulation of drug-loaded mPEG-PLA micelles.

mPEG-PA-PLL Hydrogels for pH-Responsive Drug Release

Thermo-sensitive and pH-responsive hydrogels can be synthesized using triblock copolymers of mPEG, poly(L-alanine) (PA), and poly(L-lysine) (PLL). These hydrogels can encapsulate therapeutic proteins and release them in a controlled manner in response to environmental pH changes.[7]

Quantitative Data for mPEG-PA-PLL Hydrogels

ParametermPEG-PA-PLL₁₀mPEG-PA-PLL₂₀Reference
Burst Release in 0.1N HCl (0.5h) 14.5 ± 4.8%20.7 ± 1.7%[7]
Cumulative Release in pH 6.8 (24h) 65.9 ± 18.5%100.3 ± 12.1%[7]
Release Model R² 0.90310.9961[7]
First-order Rate Constant (k) -0.514 h⁻¹[7]

Experimental Protocol: In Vitro Drug Release Study from mPEG-PA-PLL Hydrogels

  • Hydrogel Loading: The therapeutic agent (e.g., calcitonin) is mixed with the mPEG-PA-PLL copolymer solution below its gelation temperature.

  • Gelation: The temperature is raised to induce hydrogel formation, entrapping the drug.

  • Release Study:

    • The drug-loaded hydrogel is immersed in a 0.1 N HCl solution (simulating gastric fluid) at 37°C for 2 hours.

    • Aliquots of the release medium are withdrawn at specific time points for drug quantification.

    • The hydrogel is then transferred to a phosphate-buffered solution at pH 6.8 (simulating intestinal fluid) and the release study is continued for up to 24 hours.[7]

    • Drug concentration is determined by a suitable analytical method (e.g., HPLC or ELISA).

G cluster_release_study pH-Responsive Drug Release Workflow Start Drug-loaded mPEG-PA-PLL Hydrogel Gastric_Sim Incubation in 0.1N HCl (pH 1.2) 37°C for 2h Start->Gastric_Sim Intestinal_Sim Transfer to pH 6.8 Buffer 37°C for up to 24h Gastric_Sim->Intestinal_Sim Sampling_1 Sample at 0.5h & 2h Gastric_Sim->Sampling_1 Sampling_2 Sample at 4, 6, 8, 12, & 24h Intestinal_Sim->Sampling_2 Analysis Quantify Drug Concentration Sampling_1->Analysis Sampling_2->Analysis G cluster_protac_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand Conjugation_1 Conjugation Reaction 1 POI_Ligand->Conjugation_1 mPEG_Linker Functionalized mPEG Linker mPEG_Linker->Conjugation_1 E3_Ligase_Ligand E3 Ligase Ligand Conjugation_2 Conjugation Reaction 2 E3_Ligase_Ligand->Conjugation_2 Intermediate POI-Linker Intermediate Conjugation_1->Intermediate Intermediate->Conjugation_2 PROTAC PROTAC Molecule Conjugation_2->PROTAC G cluster_protac_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

References

mPEG45-diol as a Hydrophilic Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and applications of methoxy-poly(ethylene glycol)-diol with an approximate molecular weight corresponding to 45 PEG units (mPEG45-diol) as a hydrophilic linker in drug development. This document provides a comprehensive overview of its physicochemical properties, applications in advanced drug modalities, and detailed experimental protocols.

Introduction to Hydrophilic Linkers in Drug Development

The development of sophisticated drug constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has underscored the critical role of the linker component. The linker, which connects the targeting moiety to the payload, significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have gained prominence for their ability to impart favorable physicochemical properties.

PEG linkers are known to:

  • Enhance Solubility: They can increase the aqueous solubility of hydrophobic payloads, mitigating aggregation issues.[1]

  • Improve Pharmacokinetics: PEGylation can extend the in-vivo circulation half-life by increasing the hydrodynamic radius of the conjugate, thereby reducing renal clearance.[2]

  • Reduce Immunogenicity: The hydrophilic nature of PEG can shield the conjugate from the immune system.[2]

  • Provide a Flexible Spacer: The length of the PEG chain can be precisely tuned to optimize the distance between the targeting molecule and the payload for optimal biological activity.[3]

This compound is a specific type of PEG linker characterized by a terminal methoxy group and a diol functionality at the other end, with a chain length of approximately 45 ethylene glycol units. The diol group offers a versatile handle for further chemical modification and conjugation.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application as a linker. While specific experimental data for a linker with exactly 45 PEG units is not extensively published, the properties can be extrapolated from general knowledge of mPEG-diols.

Table 1: Physicochemical Properties of a Representative mPEG-diol

PropertyValueReference
Appearance White to off-white solid or viscous liquidGeneral knowledge
Solubility Soluble in water and most organic solvents[4]
Purity Typically >95% (diol content can be a critical impurity)[1]
Polydispersity Index (PDI) Typically < 1.05 for pharmaceutical grade[1]

Note: The exact molecular weight and corresponding number of PEG units can vary between suppliers. It is crucial to refer to the supplier's certificate of analysis for precise information.

Applications of this compound in Drug Development

The unique characteristics of this compound make it a valuable tool in several areas of drug development, including PROTACs, ADCs, and stimuli-responsive hydrogels.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical determinant of its efficacy. PEG linkers are the most commonly used type in PROTAC design.[1] The introduction of a PEG chain, such as in this compound, can increase the water solubility of the PROTAC molecule, which often contains two hydrophobic ligands, and positively impact cell permeability and oral absorption.[1]

The diol functionality of this compound can be activated for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action mPEG45_diol This compound Activated_mPEG Activated mPEG45-linker mPEG45_diol->Activated_mPEG Activation PROTAC PROTAC Conjugate Activated_mPEG->PROTAC Conjugation POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 1. General workflow for PROTAC synthesis and action using an this compound derived linker.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are paramount. Hydrophilic linkers like this compound can improve the pharmacokinetic properties of ADCs and reduce the tendency of hydrophobic drug-linker moieties to cause aggregation.[5]

The diol end of this compound can be functionalized to react with specific amino acid residues on the antibody, such as lysine or cysteine.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_internalization Cellular Internalization and Payload Release ADC Antibody-Drug Conjugate (with mPEG45-linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Internalization Internalization via Receptor-Mediated Endocytosis Tumor_Cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Experimental_Workflow cluster_activation Activation of mPEG-diol cluster_conjugation Conjugation to Amine Start_mPEG mPEG-diol Tosylation Reaction with TsCl in Pyridine/DCM Start_mPEG->Tosylation Activated_Product Tosylated mPEG-diol Tosylation->Activated_Product Purification_1 Purification (Precipitation) Activated_Product->Purification_1 Start_Activated Tosylated mPEG-diol Purification_1->Start_Activated Conjugation_Reaction Reaction in DMF with DIPEA Start_Activated->Conjugation_Reaction Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugation_Reaction Final_Conjugate mPEG-Conjugate Conjugation_Reaction->Final_Conjugate Purification_2 Purification (HPLC) Final_Conjugate->Purification_2

References

The Diol Functional Group in mPEG45-diol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the diol functional group in methoxy polyethylene glycol diol (mPEG45-diol). This versatile heterobifunctional linker is increasingly pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the chemical reactivity and strategic utility of its terminal hydroxyl groups is paramount for innovation in drug delivery and targeted therapies.

Core Properties of this compound

This compound is a polyethylene glycol derivative with an average molecular weight of approximately 2000 g/mol , featuring a methoxy group at one terminus and a hydroxyl group at the other. The "45" in its name refers to the approximate number of repeating ethylene glycol units. The key to its functionality lies in the two terminal hydroxyl (-OH) groups, which serve as reactive handles for a wide array of bioconjugation strategies.[1][2]

Physicochemical Characteristics

Quantitative data for a representative PEG-diol with a comparable molecular weight (PEG 2000) are summarized below, providing an insight into the expected properties of this compound.

PropertyValueReference(s)
Average Molecular Weight ~2000 g/mol [3]
Appearance White, waxy powder or flakes[3]
Melting Point 50-55 °C[3]
Solubility in Water 600 g/L[4]
Solubility in Organic Solvents Soluble in methanol, benzene, dichloromethane. Insoluble in diethyl ether and hexane.[5]
Density 1.21 g/cm³ at 20 °C[4]
pH (100 g/L in H₂O) 4-7 at 20 °C[4]
Purity (for this compound) 97.56%

The Strategic Importance of the Diol Functional Group

The two hydroxyl groups of this compound are its most significant feature for drug development. These nucleophilic groups can be selectively and efficiently modified to introduce a wide range of functionalities, enabling the covalent attachment of this compound to proteins, peptides, small molecule drugs, and other biomolecules.[6] The hydroxyl groups are not highly reactive on their own and require activation to facilitate conjugation.[6]

Versatility in Bioconjugation

The diol functionality allows for a two-step, controlled conjugation process. One hydroxyl group can be activated and reacted with a target molecule, leaving the second hydroxyl group available for subsequent modification or attachment to another molecule. This is particularly advantageous in the synthesis of complex heterobifunctional molecules like PROTACs and ADCs.[][8]

Applications in Advanced Therapeutics

The unique properties of this compound make it a valuable tool in several cutting-edge areas of drug development.

PROTACs: Bridging Proteins for Targeted Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] PEG linkers, such as this compound, are frequently used to connect the target protein binder to the E3 ligase ligand.[8][11] The diol group provides the necessary handles to synthesize this tripartite construct. The length and flexibility of the PEG chain are critical for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]

Antibody-Drug Conjugates (ADCs): Enhancing Targeted Delivery

ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker connecting the antibody and the drug is a crucial component, and PEG-based linkers are often employed to improve the ADC's solubility, stability, and pharmacokinetic profile.[][12][13] The diol functional group of this compound can be leveraged to attach the linker to either the antibody or the drug, facilitating the creation of a stable and effective ADC.[12][14]

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the activation of the diol functional group and its use in the synthesis of a PROTAC, which can be adapted by researchers for their specific applications.

Activation of the Hydroxyl Group

The terminal hydroxyl groups of this compound must be activated for efficient conjugation. A common method is tosylation, which converts the hydroxyl group into a good leaving group.

Protocol for Monotosylation of mPEG-diol:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add a silver oxide (Ag₂O) catalyst. This is reported to facilitate monotosylation by promoting intramolecular hydrogen bonding between the two hydroxyl groups, making one more acidic and reactive.[15]

  • Add p-toluenesulfonyl chloride (TsCl) and an appropriate base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere until completion, monitoring by a suitable analytical technique (e.g., TLC or HPLC).

  • Work up the reaction mixture to isolate the monotosylated mPEG-diol.

Synthesis of a PROTAC using a PEG-diol Linker

This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, where one of the hydroxyl groups of this compound has been pre-activated (e.g., as a tosylate or converted to an amine or alkyne).

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start with activated This compound linker ligand1 Couple E3 Ligase Ligand to Linker start->ligand1 deprotection1 Deprotection Step (if necessary) ligand1->deprotection1 ligand2 Couple Target Protein Ligand to Linker deprotection1->ligand2 cleavage Cleave PROTAC from Solid Support ligand2->cleavage purification Purify Final PROTAC cleavage->purification characterization Characterize PROTAC (LC-MS, NMR) purification->characterization end_node Final PROTAC Molecule characterization->end_node

A generalized workflow for the synthesis of a PROTAC molecule.

Case Study: PEGylation and Signaling Pathways

While this compound itself is not known to directly interact with signaling pathways, it is a key component of therapeutic molecules that do. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used in the treatment of chronic hepatitis C.[16] The attachment of PEG to interferon-α improves its pharmacokinetic profile, leading to a more sustained therapeutic effect.[16]

The JAK-STAT Signaling Pathway

Interferon-α exerts its antiviral effects by activating the JAK-STAT signaling pathway.[16][17][18] Upon binding of PEG-IFN-α to its receptor (IFNAR), a cascade of intracellular events is initiated, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[16][17]

The JAK-STAT Signaling Pathway Activated by PEG-IFN-α:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEG-IFN-α ifnar IFNAR Receptor peg_ifn->ifnar Binding jak1 Jak1 ifnar->jak1 Activation tyk2 Tyk2 ifnar->tyk2 Activation stat1 STAT1 jak1->stat1 Phosphorylation stat2 STAT2 tyk2->stat2 Phosphorylation p_stat1 p-STAT1 p_stat2 p-STAT2 isgf3 ISGF3 Complex p_stat1->isgf3 p_stat2->isgf3 irf9 IRF9 irf9->isgf3 isre ISRE (DNA) isgf3->isre Binding isgf3_nucleus isgf3_nucleus isgs Transcription of Interferon-Stimulated Genes (ISGs) isre->isgs isgf3_cytoplasm isgf3_cytoplasm

Activation of the JAK-STAT pathway by PEG-IFN-α.

Conclusion

The diol functional group is the cornerstone of this compound's utility in modern drug development. Its capacity for controlled, sequential chemical modification makes it an invaluable linker for constructing sophisticated therapeutic modalities such as PROTACs and ADCs. For researchers and drug development professionals, a thorough understanding of the chemistry and strategic application of the diol group is essential for harnessing the full potential of this versatile molecule and advancing the next generation of targeted therapies.

References

The Potential of mPEG45-diol in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by coopting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs. This technical guide delves into the core potential of a specific long-chain PEG linker, mPEG45-diol, in the development of next-generation protein degraders.

Introduction to this compound as a PROTAC Linker

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 122202-39-5[1][2]
Molecular Formula C93H188O47 (approximate)[2]
Molecular Weight ~2088.49 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and many organic solventsGeneral knowledge of PEGs

The key advantages of employing a long-chain, hydrophilic linker like this compound in PROTAC design are multifaceted and address several challenges in developing these large molecules into viable therapeutics.

The Role of Long-Chain PEG Linkers in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. The length and composition of the linker, such as in this compound, significantly influence several key parameters that dictate the success of a protein degrader.

Enhancing Solubility and Permeability

A common hurdle in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, being hydrophilic, can significantly improve the solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.[3] While excessive hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of long PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving membrane transit.

Facilitating Ternary Complex Formation

The primary mechanism of action for a PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the linker are critical for achieving an optimal conformation that allows for productive ubiquitination of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of the complex, while an excessively long and flexible linker might lead to an unstable or non-productive complex. Long-chain PEG linkers like this compound offer the necessary length and conformational freedom to span the distance between the target protein and the E3 ligase, potentially increasing the efficiency of ternary complex formation.

Impact on Degradation Potency (DC50) and Efficacy (Dmax)

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, studies on various PROTACs have demonstrated a clear relationship between PEG linker length and degradation performance. For some targets, longer PEG linkers have been shown to be more potent than shorter ones. This is often attributed to the linker's ability to overcome steric repulsion and facilitate a more stable ternary complex.

Table of Quantitative Data for PROTACs with Varying PEG Linker Lengths (Illustrative Examples):

Since direct data for this compound is unavailable, the following table presents data from studies on other PROTACs with varying linker lengths to illustrate the impact of this parameter.

Target ProteinE3 LigaseLinker Composition/LengthDC50 (nM)Dmax (%)Reference
BRD4CRBN4-PEG linker4.9>95[4]
BRD4CRBN5-PEG linker1.8>95[4]
BRD4CRBN6-PEG linker3.1>95[4]
BTKCRBN4 PEG unitsPotentN/A[4]
BTKCRBN< 4 PEG unitsImpairedN/A[4]
SMARCA2VHLPEG linker30065[4]

Signaling Pathways and Experimental Workflows

The development of a successful PROTAC involves a series of well-defined experimental steps to assess its efficacy and mechanism of action. Long-chain PEGylated PROTACs have been successfully developed to target key signaling pathways implicated in disease.

Example Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. PROTACs with flexible linkers have been designed to target components of this pathway, such as PI3K and mTOR, for degradation.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Proteasome Proteasome PI3K->Proteasome Degraded PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Activates PROTAC PI3K/mTOR PROTAC (with this compound linker) PROTAC->PI3K Binds E3 E3 Ligase PROTAC->E3 E3->PI3K PROTAC_Development_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_cellular 3. Cellular Mechanism of Action cluster_invivo 4. In Vivo Evaluation Synthesis PROTAC Synthesis (incorporating this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization TernaryComplex Ternary Complex Formation (NanoBRET, SPR, ITC) Characterization->TernaryComplex Degradation Target Degradation (Western Blot, ELISA) TernaryComplex->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Permeability Cell Permeability Assays (e.g., Caco-2) Degradation->Permeability Proteasome_Inhibition Proteasome Inhibition Assay (e.g., with MG132) DC50_Dmax->Proteasome_Inhibition Downstream_Effects Downstream Signaling Analysis Proteasome_Inhibition->Downstream_Effects Off_Target Off-Target Analysis (Proteomics) Downstream_Effects->Off_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Off_Target->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

References

An In-Depth Technical Guide to mPEG45-Diol for Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of mPEG45-Diol in Advanced Hydrogels

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as highly versatile biomaterials due to their high water content, biocompatibility, and tunable physical properties that mimic native extracellular matrices.[1][2][3] Among the synthetic polymers used for hydrogel fabrication, poly(ethylene glycol) (PEG) is a leading candidate, prized for its protein resistance, low toxicity, and approval by the FDA for clinical applications.[4][5]

This guide focuses on a specific PEG derivative, methoxy-poly(ethylene glycol) with approximately 45 repeating units, functionalized with a terminal diol (herein referred to as this compound). The "mPEG" component signifies that one terminus of the polymer chain is capped with a non-reactive methoxy group, while the other end presents a reactive hydroxyl group. In the context of "this compound," it is typically understood that the terminal hydroxyl group of mPEG has been chemically modified to a diol, or more commonly, the mPEG-hydroxyl serves as an initiator for the ring-opening polymerization of cyclic esters (like lactones or amino acid N-carboxyanhydrides), thereby creating diblock or triblock copolymers.[6][7] These resulting copolymers, possessing both hydrophilic (mPEG) and hydrophobic or charged blocks, can self-assemble in aqueous solutions to form hydrogels, often in response to environmental stimuli like temperature or pH.[6][8][9]

The versatility and tunable nature of these materials make them exceptional candidates for advanced biomedical applications, including controlled drug delivery and tissue engineering.[10][11][12] This document provides a comprehensive overview of the synthesis, characterization, and application of hydrogels based on mPEG45 derivatives.

Synthesis of mPEG45-Based Hydrogel Precursors

The most common strategy for creating hydrogels from mPEG derivatives involves synthesizing amphiphilic or charged block copolymers where the mPEG chain serves as the hydrophilic segment.[6] A widely used method is the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) or cyclic esters like ε-caprolactone, initiated by the terminal hydroxyl group of mPEG.[6][7] This process allows for the creation of copolymers with precisely controlled block lengths.

Experimental Protocol: Synthesis of mPEG45-Polypeptide Block Copolymer

This protocol describes the synthesis of a triblock copolymer, mPEG-poly(L-alanine)-poly(L-lysine) (mPEG-PA-PLL), which can form stimuli-responsive hydrogels.[6]

  • Initiator Synthesis (mPEG45-NH2): The terminal hydroxyl group of mPEG45-OH is converted to an amine group (mPEG45-NH2) using standard chemical procedures (e.g., tosylation followed by amination). This amine will initiate the ring-opening polymerization.

  • Ring-Opening Polymerization of L-alanine NCA:

    • Dissolve mPEG45-NH2 and L-alanine N-carboxyanhydride (Ala-NCA) in anhydrous N,N-Dimethylformamide (DMF).

    • The molar ratio of Ala-NCA to mPEG45-NH2 will determine the length of the poly(L-alanine) block.

    • Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen) at room temperature for 3-4 days.

    • Precipitate the resulting mPEG-PA diblock copolymer in cold diethyl ether and dry under vacuum.

  • Chain Extension with L-lysine NCA:

    • Dissolve the purified mPEG-PA copolymer in anhydrous DMF.

    • Add L-lysine N-carboxyanhydride (Lys(Z)-NCA, with a benzyloxycarbonyl protecting group on the side chain) to the solution. The molar ratio will determine the PLL block length.

    • Let the reaction proceed for 3-4 days under an inert atmosphere.

    • Precipitate the mPEG-PA-PLL(Z) triblock copolymer in cold diethyl ether.

  • Deprotection:

    • Remove the benzyloxycarbonyl (Z) protecting groups from the lysine side chains using a solution of HBr in acetic acid.

    • Precipitate the final mPEG-PA-PLL copolymer by adding diethyl ether.

  • Purification:

    • Dissolve the final product in deionized water and dialyze extensively against deionized water for 2-3 days to remove any unreacted monomers or impurities.

    • Lyophilize the purified solution to obtain the final mPEG-PA-PLL copolymer as a white powder.

  • Characterization: Confirm the structure and molecular weight of the synthesized copolymer using ¹H-NMR, FTIR, and MALDI-TOF mass spectrometry.[6]

Visualization: Hydrogel Precursor Synthesis Workflow

G cluster_synthesis Synthesis of mPEG45-PA-PLL Copolymer mPEG mPEG45-NH2 Initiator ROP1 Ring-Opening Polymerization mPEG->ROP1 AlaNCA L-Alanine NCA AlaNCA->ROP1 mPEGPA mPEG45-PA Diblock ROP1->mPEGPA ROP2 Ring-Opening Polymerization mPEGPA->ROP2 LysNCA L-Lysine(Z) NCA LysNCA->ROP2 mPEGPAPLLZ mPEG45-PA-PLL(Z) ROP2->mPEGPAPLLZ Deprotect Deprotection (HBr) mPEGPAPLLZ->Deprotect mPEGPAPLL mPEG45-PA-PLL Deprotect->mPEGPAPLL Purify Dialysis & Lyophilization mPEGPAPLL->Purify Final Final Triblock Copolymer Purify->Final

Caption: Workflow for synthesizing a triblock copolymer hydrogel precursor.

Physicochemical Characterization of mPEG45-Based Hydrogels

Thorough characterization is crucial to ensure a hydrogel formulation is suitable for its intended application. Key properties include the sol-gel transition temperature, mechanical strength (rheology), swelling behavior, and internal morphology.

Quantitative Data Summary

Table 1: Molecular Characteristics of mPEG45-Based Copolymers[6]

Copolymer Monomer Feed Ratio (mPEG:PA:PLL) DP (by ¹H-NMR) Mn (by ¹H-NMR) Mw (by GPC) PDI (Mw/Mn)
mPEG45-PA28-PLL10 1:28:10 1:34:4 5343 6204 1.024
mPEG45-PA28-PLL20 1:28:20 1:30:14 6741 6039 1.027

DP: Degree of Polymerization; Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index.

Table 2: Rheological Properties of PEG-Based Hydrogels

Hydrogel System Concentration (w/v) Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Ref.
mPEG45-b-PELG16 8.0% 10 ~1000 ~100 [13]
PEGMEM-based 3 mmol 1-100 ~10 - 100 ~1 - 10 [14]
PEGDA/AM/CLC 5%/15% 1-100 ~1000 - 2000 ~100 - 200 [15]

Values are approximate and estimated from published graphs. G' indicates the elastic (solid-like) component, and G'' indicates the viscous (liquid-like) component. A hydrogel is formed when G' > G''.

Table 3: Swelling Properties of Hydrogels

Hydrogel Type Cross-linker Swelling Medium Equilibrium Swelling Ratio (q_t) Ref.
GVIM-I MBAA (5 wt%) PBS (pH 7.4) ~18 [16]
GVIM-I DHEBA (7.5 wt%) PBS (pH 7.4) ~45 [16]
p(AM-co-MAA) SPHC Ac-Di-Sol (100mg) PBS (pH 7.4) ~140 [17]
p(AM-co-MAA) SPHC Ac-Di-Sol (100mg) HCl (pH 1.2) ~10 [17]

The swelling ratio is calculated as (weight of swollen gel - weight of dry gel) / weight of dry gel.

Experimental Protocols

Protocol 1: Sol-Gel Phase Transition Analysis[6]

  • Prepare copolymer solutions at various concentrations (e.g., 3-10 wt%) in deionized water or phosphate-buffered saline (PBS).

  • Dissolve the polymer by gentle rotation overnight at 4 °C.

  • Place 0.5 mL of each solution into a small vial or tube.

  • Immerse the vials in a temperature-controlled water bath.

  • Increase the temperature in increments of 2 °C, allowing the samples to equilibrate for 10 minutes at each step.

  • After equilibration, invert the vials for 30 seconds.

  • The gelation point is the temperature at which the solution no longer flows upon inversion.

Protocol 2: Rheological Characterization[18][19]

  • Use a rheometer with a cone-plate or parallel-plate geometry.

  • Time Sweep: To determine gelation time, apply a small, constant strain and frequency at a fixed temperature (e.g., 37 °C) and monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is often defined as the time when G' crosses over G''.

  • Strain Sweep: To find the linear viscoelastic region (LVR), apply an increasing strain amplitude at a constant frequency. The LVR is the range where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.

  • Frequency Sweep: To characterize the mechanical spectrum of the gel, apply a range of frequencies at a constant strain (within the LVR). For a stable gel, G' will be significantly higher than G'' and relatively independent of frequency.[20]

Protocol 3: Gravimetric Swelling Studies[16]

  • Prepare and lyophilize hydrogel samples to obtain a consistent dry weight (w₀).

  • Immerse the dry hydrogels in a swelling medium (e.g., PBS pH 7.4, simulated gastric fluid pH 1.2) at a controlled temperature (e.g., 37 °C).[16][17]

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen gel (wₜ).

  • Return the hydrogel to the solution.

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • Calculate the swelling ratio (qₜ) at each time point using the formula: qₜ = (wₜ - w₀) / w₀.

Visualization: Hydrogel Characterization Workflow```dot

G

Caption: pH-responsive swelling controls drug release from the hydrogel.

Application in Tissue Engineering

Injectable, in situ-forming hydrogels are highly attractive for tissue engineering, as they can be administered in a minimally invasive manner to fill complex defect shapes. [10][11]They can serve as scaffolds that provide structural support for cells and can be functionalized with bioactive molecules, such as the RGD peptide sequence, to promote cell adhesion, proliferation, and differentiation. [10][21]

Visualization: Hydrogel Role in Osteogenic Signaling

G cluster_TE Conceptual Pathway for Hydrogel-Mediated Osteogenesis Hydrogel mPEG-based Hydrogel Scaffold (Functionalized with RGD) Adhesion Cell Adhesion Hydrogel->Adhesion RGD binding BMSC Bone Marrow Mesenchymal Stem Cell (BMSC) BMSC->Adhesion Integrin Integrin Receptor Signal Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Integrin->Signal TF Transcription Factor Activation (e.g., RUNX2) Signal->TF Differentiation Osteogenic Differentiation TF->Differentiation Adhesion->Integrin Bone New Bone Formation Differentiation->Bone

Caption: Hydrogel scaffolds can promote bone formation via cell adhesion.

Biocompatibility Assessment

For any material intended for biomedical use, demonstrating its safety and biocompatibility is paramount. Cytotoxicity assays are a fundamental first step in evaluating how a material interacts with living cells.

Experimental Protocol: MTT Cytotoxicity Assay[6]
  • Cell Seeding: Seed a relevant cell line (e.g., 293T, fibroblasts) into a 96-well plate at a specific density (e.g., 8 × 10³ cells/well) and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).

  • Material Preparation: Prepare solutions of the hydrogel precursor copolymer in sterile cell culture medium at various concentrations (e.g., 0.1-10 mg/mL). For pre-formed hydrogels, extracts can be prepared by incubating the gel in media for 24 hours.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the dissolved copolymer or the hydrogel extract. Include positive (e.g., Triton X-100) and negative (fresh medium) controls.

  • Incubation: Incubate the cells with the test materials for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if it maintains high cell viability (>80%) across the tested concentrations.

Conclusion

Hydrogels formulated from this compound and its derivative copolymers represent a powerful and highly adaptable platform for biomedical research and drug development. Through straightforward synthetic modifications, these materials can be tailored to exhibit a range of valuable properties, including stimuli-responsiveness for targeted drug delivery and bioactivity for tissue regeneration. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore and optimize mPEG45-based hydrogels for their specific applications, paving the way for next-generation therapeutics and regenerative strategies.

References

Methodological & Application

mPEG45-diol hydrogel synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An mPEG45-diol hydrogel is a cross-linked polymer network made from methoxy-poly(ethylene glycol)-diol with 45 repeating ethylene glycol units. These hydrogels are of significant interest in biomedical applications due to their high water content, biocompatibility, and tunable physical properties.[1][2] They can serve as scaffolds for tissue engineering, carriers for controlled drug delivery, and matrices for 3D cell culture.[3][4][5][6]

The synthesis of a hydrogel from this compound typically involves a two-step process. First, the terminal hydroxyl (-OH) groups of the linear this compound precursor are functionalized into reactive groups, such as acrylates. Second, these functionalized polymers are cross-linked to form the three-dimensional hydrogel network. Photopolymerization is a common method for this cross-linking step as it allows for rapid and controllable gelation under mild conditions.[7]

This document provides a detailed protocol for the synthesis and characterization of an this compound-based hydrogel, specifically through the creation of mPEG45-diacrylate (mPEG45-DA) and subsequent UV-light-initiated photopolymerization.

Experimental Protocols

Part 1: Synthesis of mPEG45-Diacrylate (mPEG45-DA)

This protocol describes the functionalization of the terminal hydroxyl groups of this compound with acrylate groups using acryloyl chloride.

Materials:

  • This compound (Mw ≈ 2000 g/mol )

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Deionized (DI) water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution of this compound: In a round bottom flask, dissolve this compound in anhydrous toluene under a nitrogen atmosphere. The flask should be equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Triethylamine: Add triethylamine (TEA) to the solution. TEA acts as a base to neutralize the HCl produced during the reaction.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride dropwise to the stirred solution using a dropping funnel over a period of 1-2 hours. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Filtration: Remove the triethylammonium chloride salt precipitate by filtration.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with a 5% NaHCO₃ solution and then with DI water.

  • Drying: Dry the organic phase (toluene) over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the mPEG45-diacrylate product as a viscous liquid or waxy solid.[7]

  • Characterization: Confirm the successful synthesis of mPEG45-DA by ¹H NMR spectroscopy, looking for the appearance of characteristic peaks for the acrylate protons.

Part 2: Synthesis of mPEG45-DA Hydrogel by Photopolymerization

This protocol describes the cross-linking of the mPEG45-DA macromer into a hydrogel using a photoinitiator and UV light.

Materials:

  • mPEG45-diacrylate (mPEG45-DA) synthesized in Part 1

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

  • Molds (e.g., PDMS molds)

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation of Precursor Solution: Prepare the hydrogel precursor solution by dissolving the synthesized mPEG45-DA in PBS to the desired concentration (e.g., 10-30% w/v).

  • Addition of Photoinitiator: Add the photoinitiator (e.g., Irgacure 2959) to the precursor solution at a concentration of 0.05-0.5% (w/v).[7] Ensure it is completely dissolved, using a vortex mixer if necessary. This step should be performed in a dark or amber vial to prevent premature polymerization.

  • Casting: Pipette the precursor solution into molds of the desired shape and size.

  • Photocross-linking: Expose the molds containing the precursor solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.[7][8]

  • Swelling and Purification: Carefully remove the hydrogels from the molds and place them in an excess of PBS for 24-48 hours to swell and to allow any unreacted components to diffuse out. Replace the PBS solution 2-3 times during this period.

Data Presentation

The properties of PEG-based hydrogels can be tuned by altering the polymer concentration and molecular weight.[6] The following table summarizes typical properties for PEG-diacrylate hydrogels found in the literature.

Property10% (w/v) PEG-DA20% (w/v) PEG-DATest Conditions
Swelling Ratio (q) 15 - 258 - 15Swollen in PBS at 37°C
Compressive Modulus (E) 10 - 50 kPa100 - 300 kPaUnconfined compression test
Gelation Time 3 - 5 min1 - 3 minUnder 365 nm UV light
Mesh Size (ξ) 10 - 20 nm5 - 10 nmCalculated from swelling data

Note: These values are illustrative and can vary based on the specific molecular weight of the PEG-DA, the photoinitiator concentration, and the UV light intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the two-stage process for synthesizing an mPEG45-DA hydrogel from the this compound precursor.

G Workflow for mPEG45-DA Hydrogel Synthesis cluster_0 Part 1: Functionalization cluster_1 Part 2: Photopolymerization A This compound B Dissolve in Toluene + Triethylamine A->B C Add Acryloyl Chloride (0°C to RT) B->C D Purification (Wash, Dry, Evaporate) C->D E mPEG45-diacrylate (mPEG45-DA) D->E F Dissolve mPEG45-DA in PBS E->F G Add Photoinitiator (e.g., Irgacure 2959) F->G H Expose to UV Light (365 nm) G->H I Cross-linked Hydrogel H->I

Caption: Workflow for mPEG45-DA Hydrogel Synthesis

Application Example: Drug Delivery and Signaling Pathway Modulation

PEG hydrogels are excellent vehicles for the controlled release of therapeutic agents.[3] For instance, a hydrogel could be loaded with a PI3K inhibitor, a common anti-cancer drug. The diagram below shows the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and is often dysregulated in cancer.

G PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor PI3K Inhibitor (Released from Hydrogel) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition

References

Application Notes and Protocols for mPEG45-diol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs.[1][2] The attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and minimize proteolytic degradation.[3][4][5] mPEG45-diol, a monomethoxy polyethylene glycol with a hydroxyl group at each terminus and approximately 45 repeating ethylene glycol units, is a versatile PEGylation reagent. Its bifunctional nature allows for the creation of crosslinked conjugates or, more commonly, the activation of one or both hydroxyl groups for subsequent conjugation to a target molecule.[6][7]

The terminal hydroxyl groups of mPEG-diol are not sufficiently reactive for direct conjugation and therefore require chemical activation to introduce more reactive functional groups.[2][6] This document provides a detailed, step-by-step guide for the activation of this compound and its subsequent conjugation to amine- or thiol-containing molecules, followed by purification and characterization of the resulting conjugate.

Experimental Protocols

This section details the protocols for the activation of this compound, conjugation to a model protein containing accessible amine groups, purification of the conjugate, and its characterization.

Activation of this compound

Three common methods for activating the hydroxyl groups of mPEG-diol are presented: Tosylation, Tresylation, and Carbonyldiimidazole (CDI) activation.

1.1. Method 1: Tosylation of this compound

This protocol describes the activation of this compound by converting the hydroxyl groups to tosylates, which are good leaving groups for nucleophilic substitution by amines.[6][8]

Materials:

  • This compound

  • Anhydrous Toluene

  • p-Toluenesulfonyl chloride (TsCl)[8]

  • Silver (I) oxide (Ag₂O)[8]

  • Potassium iodide (KI)[8]

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Dean-Stark trap[8]

Protocol:

  • Drying the this compound: Dissolve this compound (1 equivalent) in anhydrous toluene in a round bottom flask fitted with a Dean-Stark trap. Heat the solution to reflux to azeotropically remove any residual water. After complete water removal, evaporate the toluene under reduced pressure using a rotary evaporator to obtain the dried this compound.[8]

  • Tosylation Reaction: Dissolve the dried this compound in anhydrous DCM. Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.[8]

  • Addition of TsCl: To the rapidly stirring solution, add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) in one portion.[8]

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.[8]

  • Work-up: Filter the reaction mixture to remove the silver salts. Wash the filtrate with 1 M HCl, followed by 5% NaHCO₃, and then brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the solution under reduced pressure. Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.[8]

1.2. Method 2: Activation of this compound with Tresyl Chloride

Tresylation provides an alternative to tosylation for activating hydroxyl groups, yielding a reactive tresylate group.[6][10]

Materials:

  • This compound

  • Anhydrous Pyridine[6]

  • Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)[6][10]

  • Anhydrous DCM

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Protocol:

  • Drying: Dry the this compound as described in the tosylation protocol.

  • Reaction Setup: Dissolve the dried this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add anhydrous pyridine (as a base) to the solution, followed by the dropwise addition of tresyl chloride.[6]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Precipitate the activated mPEG45-tresylate by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

1.3. Method 3: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

CDI activation forms a reactive imidazolyl carbamate intermediate on the PEG, which can then react with nucleophiles like amines.[6][11][12]

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)[6]

  • Anhydrous Toluene or Tetrahydrofuran (THF)[6]

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[6]

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Protocol:

  • Drying: Dry the this compound as described in the tosylation protocol.

  • Reaction Setup: Dissolve the dried this compound in anhydrous toluene or THF in a round bottom flask under an inert atmosphere.[6]

  • Addition of CDI: Add CDI (in excess, e.g., 5-fold molar excess) to the solution. For improved yields, a catalytic amount of DMAP can be added.[6]

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours.[6]

  • Purification: Cool the reaction mixture to room temperature and precipitate the product by adding it to cold diethyl ether. Collect the precipitate by filtration and wash with fresh diethyl ether to remove unreacted CDI. Dry the product under vacuum.

Conjugation of Activated this compound to a Model Protein (Amine Conjugation)

This protocol describes the conjugation of tosylated this compound to the primary amine groups (e.g., lysine residues) of a model protein.

Materials:

  • Activated this compound (e.g., mPEG45-ditosylate)

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Sodium borate buffer (50 mM, pH 8.5)

  • Stirring plate

  • Reaction vials

Protocol:

  • Prepare Protein Solution: Dissolve the model protein in sodium borate buffer to a final concentration of 2-5 mg/mL.

  • Prepare Activated PEG Solution: Dissolve the activated this compound in the same sodium borate buffer.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1 PEG:protein). The optimal ratio should be determined empirically.

  • Incubation: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Purification of the mPEG45-Protein Conjugate

Size Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated proteins from unreacted PEG and protein.[14][]

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of the conjugate)

  • HPLC or FPLC system with a UV detector

  • Phosphate-buffered saline (PBS) or other suitable buffer for elution

  • Fraction collector

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the chosen elution buffer (e.g., PBS) until a stable baseline is achieved.

  • Sample Loading: Load the conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Monitor the elution profile using the UV detector (typically at 280 nm for proteins) and collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[]

  • Pooling and Concentration: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the purified conjugate. Pool the desired fractions and concentrate if necessary using an appropriate method (e.g., ultrafiltration).

Characterization of the mPEG45-Protein Conjugate

4.1. SDS-PAGE Analysis

  • Purpose: To visualize the increase in molecular weight of the protein after PEGylation.

  • Method: Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight than the unmodified protein.

4.2. MALDI-TOF Mass Spectrometry

  • Purpose: To determine the molecular weight of the conjugate and the degree of PEGylation (number of PEG chains attached per protein molecule).[16][17][18][19]

  • Method: Prepare the sample by mixing it with a suitable matrix (e.g., sinapinic acid for proteins) and analyze using a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.[20]

4.3. NMR Spectroscopy

  • Purpose: To confirm the covalent attachment of the PEG to the molecule and to quantify the degree of PEGylation.[21][22][23][24]

  • Method: Acquire ¹H NMR spectra of the starting this compound, the activated PEG, and the purified conjugate. The appearance of new signals or shifts in existing signals in the conjugate's spectrum compared to the starting materials can confirm conjugation. Quantitative NMR (qNMR) can be used to determine the ratio of PEG to protein by integrating characteristic peaks of both components.[25]

Quantitative Data

The following tables summarize typical quantitative data for mPEG-diol conjugation processes. The exact values will vary depending on the specific mPEG, target molecule, and reaction conditions.

Table 1: Typical Yields for mPEG-diol Activation

Activation MethodActivating ReagentTypical Yield (%)Reference(s)
Tosylationp-Toluenesulfonyl chloride (TsCl)70-85[8][26]
TresylationTresyl chloride>90[6]
CDI Activation1,1'-Carbonyldiimidazole (CDI)40-95 (can be improved with catalyst)[6][11]

Table 2: Example Reaction Conditions and Outcomes for Amine Conjugation

ParameterConditionExpected OutcomeReference(s)
pH8.0 - 9.0Efficient reaction with primary amines[27]
Temperature4 - 25 °CSlower reaction at lower temperatures, potentially better for sensitive proteins[13]
Molar Ratio (PEG:Protein)5:1 to 50:1Higher ratios increase the degree of PEGylation
Reaction Time2 - 24 hoursLonger times can lead to higher conjugation efficiency[13]
Conjugation Efficiency50 - 90%Varies with protein and reaction conditions[28]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mPEG_diol This compound activation Activation (Tosylation, Tresylation, or CDI) mPEG_diol->activation Reagents activated_PEG Activated this compound activation->activated_PEG conjugation Conjugation Reaction activated_PEG->conjugation target_molecule Target Molecule (e.g., Protein) target_molecule->conjugation reaction_mixture Reaction Mixture conjugation->reaction_mixture purification Purification (e.g., SEC-HPLC) reaction_mixture->purification purified_conjugate Purified mPEG45-Conjugate purification->purified_conjugate characterization Characterization (SDS-PAGE, MALDI-TOF, NMR) purified_conjugate->characterization

Caption: Experimental workflow for this compound conjugation.

Signaling Pathway Modulation by PEGylation

signaling_pathway cluster_unpegylated Un-PEGylated Therapeutic cluster_pegylated PEGylated Therapeutic drug1 Therapeutic Protein receptor1 Cell Surface Receptor drug1->receptor1 Binding drug2 PEGylated Therapeutic Protein uptake1 Receptor-Mediated Uptake & Degradation receptor1->uptake1 Internalization signaling1 Downstream Signaling receptor1->signaling1 Activation receptor2 Cell Surface Receptor drug2->receptor2 Binding uptake2 Reduced Uptake & Slower Degradation receptor2->uptake2 Steric Hindrance signaling2 Prolonged Downstream Signaling receptor2->signaling2 Sustained Activation

Caption: PEGylation can prolong therapeutic signaling.

References

Application Notes and Protocols for Utilizing mPEG45-diol in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker component of a PROTAC, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, solubility, and cell permeability. This document provides detailed application notes and experimental protocols for the incorporation of methoxy-poly(ethylene glycol)45-diol (mPEG45-diol), a long-chain PEG derivative, into PROTAC linker design. The use of long-chain, hydrophilic linkers like this compound can offer advantages in optimizing the ternary complex formation and improving the physicochemical properties of the resulting PROTAC.

Introduction to this compound in PROTAC Linkers

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[2] The length, flexibility, and chemical composition of the linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[4] The incorporation of a PEG linker can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds, and can improve cell permeability.[2][5] Long-chain PEG linkers, such as those derived from this compound, offer an extended reach that may be necessary to bridge the distance between the POI and the E3 ligase, particularly for targets with deep binding pockets or complex surface topographies.[6] The flexibility of the PEG chain can also allow for the adoption of a favorable conformation for productive ternary complex formation.[7]

Data Presentation: Impact of PEG Linker Properties

The selection of a linker is a critical step in PROTAC design. The length and composition of the linker, particularly the inclusion of PEG units, can significantly alter the physicochemical properties and biological activity of the PROTAC. The following tables summarize representative data from the literature, illustrating these effects. While specific data for this compound is not extensively published, these tables provide a guide for the expected impact of incorporating a long-chain PEG linker.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of Representative PROTACs [8]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
PROTAC 4 PEG61006.12.1211.541638

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Effect of PEG Linker Length on Degradation Efficiency of Representative PROTACs [9][]

Target ProteinPROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK RC-1PEG6<100>90Mino
BTK NC-1PEG62.297Mino
ERα PROTAC A12-atom PEG>100~60MCF7
ERα PROTAC B16-atom PEG<100>80MCF7
TBK1 PROTAC C<12 atomsNo degradation--
TBK1 PROTAC D21 atoms396-

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are illustrative and dependent on the specific PROTAC, target, and cell line used.

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using a long-chain PEG linker, adaptable for this compound, and for the key biological assays to evaluate its performance.

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker (Adaptable for this compound)

This protocol describes a two-step synthesis involving the sequential coupling of a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.[2] this compound would first need to be mono-functionalized to a hydroxy-PEG-acid or other suitable bifunctional derivative.

Step 1: Coupling of the POI Ligand to the PEG Linker

  • Materials:

    • Amine-functionalized POI ligand

    • Hydroxy-PEG-acid linker (e.g., a mono-functionalized derivative of this compound)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous NaHCO3, water, and brine

    • Anhydrous Na2SO4

    • Silica gel for flash column chromatography

  • Procedure:

    • Dissolve the Hydroxy-PEG-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).

Step 2: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate

  • Materials:

    • POI-PEG-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand

    • Anhydrous DMF

    • DIPEA

    • Preparative HPLC system

  • Procedure:

    • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol allows for the quantification of the target protein levels in cells following treatment with the synthesized PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (Time-Resolved FRET - TR-FRET)

This assay assesses the ability of the PROTAC to induce the formation of the ternary complex in vitro.

  • Reagents and Materials:

    • Purified recombinant target protein (POI), often with a tag (e.g., GST or His-tag).

    • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C), often with a different tag (e.g., FLAG-tag).

    • TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium).

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-FLAG-d2).

    • Synthesized PROTAC.

    • Assay buffer.

    • Microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Prepare a dilution series of the PROTAC in assay buffer.

    • In a microplate, add the POI, E3 ligase complex, and the PROTAC dilutions.

    • Incubate at room temperature to allow for complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high concentrations. The peak of the curve represents the maximal ternary complex formation.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Recycling PROTAC Recycled TernaryComplex->Recycling Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Design PROTAC Design (Select POI ligand, E3 ligand, this compound linker) Synthesis Chemical Synthesis (Protocol 1) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Ternary Ternary Complex Formation Assay (TR-FRET - Protocol 3) Purification->Ternary Degradation Protein Degradation Assay (Western Blot - Protocol 2) Ternary->Degradation DataAnalysis Data Analysis (DC50, Dmax) Degradation->DataAnalysis Optimization Structure-Activity Relationship (SAR) & Lead Optimization DataAnalysis->Optimization Optimization->Design Iterative Refinement

Caption: Experimental workflow for PROTAC development.

Logical_Relationship Linker This compound Linker Properties Length Increased Length Linker->Length Flexibility Increased Flexibility Linker->Flexibility Solubility Increased Hydrophilicity/Solubility Linker->Solubility Ternary Ternary Complex Formation Length->Ternary Potentially optimal geometry Flexibility->Ternary Facilitates conformational search Permeability Cell Permeability Solubility->Permeability Improves physicochemical properties Degradation PROTAC Efficacy (Degradation) Ternary->Degradation Prerequisite for ubiquitination Permeability->Degradation Enables cellular activity

Caption: Logical relationships in this compound linker design.

References

Application Notes and Protocols for Functionalizing Nanoparticles with mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: mPEG45-diol for Functionalizing Nanoparticles

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles for drug delivery and diagnostic applications. The hydrophilic and biocompatible nature of the PEG layer provides a "stealth" coating that can reduce opsonization and phagocytic clearance, leading to prolonged systemic circulation time. This compound, a monodisperse methoxy-terminated PEG with a diol at the other end, offers a precise chain length for controlled surface modification.

However, the direct conjugation of this compound to nanoparticle surfaces is challenging due to the low reactivity of its hydroxyl groups. Therefore, a two-step approach is recommended:

  • Activation of this compound: One of the terminal hydroxyl groups is chemically converted to a more reactive functional group, such as an amine or a carboxylic acid.

  • Conjugation to Nanoparticles: The activated mPEG is then covalently attached to nanoparticles with complementary surface functionalities (e.g., carboxylated nanoparticles to amine-activated mPEG).

These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to nanoparticles, along with methods for characterization and quantification of the surface functionalization.

Experimental Protocols

Activation of this compound: Synthesis of mPEG45-amine

This protocol describes the conversion of one of the hydroxyl groups of this compound to a primary amine via a two-step process: monotosylation followed by conversion to an azide and subsequent reduction.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Silver oxide (Ag₂O)

  • Potassium iodide (KI)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • Monotosylation of this compound:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add silver oxide (Ag₂O, 1.5 equivalents) and a catalytic amount of potassium iodide (KI).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of tosyl chloride (TsCl, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove insoluble salts.

    • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting α-tosyl-ω-hydroxyl-mPEG45 by precipitation in cold diethyl ether to obtain a white solid.

  • Conversion to mPEG45-azide:

    • Dissolve the α-tosyl-ω-hydroxyl-mPEG45 (1 equivalent) in anhydrous DMF.

    • Add sodium azide (NaN₃, 5 equivalents) to the solution.

    • Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.

    • After cooling to room temperature, remove the DMF under vacuum.

    • Dissolve the residue in DCM and wash with brine and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Precipitate the product in cold diethyl ether to yield α-azide-ω-hydroxyl-mPEG45.

  • Reduction to mPEG45-amine:

    • Dissolve the α-azide-ω-hydroxyl-mPEG45 (1 equivalent) in methanol.

    • Add triphenylphosphine (PPh₃, 3 equivalents).

    • Reflux the reaction mixture overnight under an inert atmosphere.

    • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

    • Dissolve the crude product in a small amount of DCM and precipitate in cold diethyl ether to obtain the final product, mPEG45-amine.

Characterization: The successful synthesis of mPEG45-amine should be confirmed by ¹H NMR spectroscopy. The appearance of new signals corresponding to the protons adjacent to the amine group and the disappearance of signals from the tosyl and azide intermediates will indicate a successful reaction.

Conjugation of mPEG45-amine to Carboxylated Nanoparticles

This protocol details the covalent attachment of mPEG45-amine to nanoparticles with surface carboxyl groups using carbodiimide chemistry (EDC/NHS).

Materials:

  • Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, polymeric nanoparticles)

  • mPEG45-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine

  • Washing Buffer: PBS with 0.05% Tween-20

Protocol:

  • Activation of Carboxylated Nanoparticles:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a desired concentration (e.g., 1 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 for each is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation with mPEG45-amine:

    • Wash the activated nanoparticles to remove excess EDC and NHS. This can be done by centrifugation and resuspension in Coupling Buffer. Repeat the washing step twice.

    • Dissolve mPEG45-amine in Coupling Buffer at a concentration that provides a significant molar excess relative to the nanoparticle surface carboxyl groups (e.g., 100:1).

    • Add the mPEG45-amine solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C with gentle rotation.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active NHS esters. Incubate for 30 minutes at room temperature.

    • Wash the mPEGylated nanoparticles extensively with Washing Buffer to remove unreacted mPEG45-amine and byproducts. Use centrifugation or a suitable purification method like dialysis or size exclusion chromatography.

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

Data Presentation

The following tables provide hypothetical but realistic quantitative data for the functionalization of 100 nm carboxylated polymeric nanoparticles with mPEG45-amine.

Table 1: Reaction Conditions for mPEG45-amine Conjugation

ParameterCondition 1Condition 2Condition 3
Nanoparticle Concentration1 mg/mL1 mg/mL1 mg/mL
Molar Ratio (EDC:COOH)10:120:120:1
Molar Ratio (NHS:COOH)10:120:120:1
Molar Ratio (mPEG-amine:COOH)50:1100:1200:1
Reaction Time2 hours4 hours4 hours
Reaction TemperatureRoom Temp.Room Temp.Room Temp.

Table 2: Characterization of mPEG45-Functionalized Nanoparticles

PropertyUnfunctionalized NPsCondition 1Condition 2Condition 3
Hydrodynamic Diameter (nm)102 ± 3115 ± 4122 ± 5125 ± 4
Polydispersity Index (PDI)0.110.150.140.16
Zeta Potential (mV)-35 ± 2-15 ± 1-10 ± 2-8 ± 1
PEG Grafting Density (chains/nm²)0~0.8~1.5~1.8
PEGylation Efficiency (%)065%85%90%

Note: PEG Grafting Density and PEGylation Efficiency are determined by quantitative NMR or other analytical techniques.

Visualization of Experimental Workflows

Workflow for Activation of this compound

G cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction mPEG_diol This compound reagents1 TsCl, Ag₂O, KI in DCM mPEG_diol->reagents1 reaction1 Stir at 0°C to RT reagents1->reaction1 product1 α-tosyl-ω-hydroxyl-mPEG45 reaction1->product1 reagents2 NaN₃ in DMF product1->reagents2 reaction2 Stir at 90°C reagents2->reaction2 product2 α-azide-ω-hydroxyl-mPEG45 reaction2->product2 reagents3 PPh₃ in MeOH product2->reagents3 reaction3 Reflux reagents3->reaction3 final_product mPEG45-amine reaction3->final_product G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification np_cooh Carboxylated Nanoparticles reagents1 EDC, NHS in MES Buffer np_cooh->reagents1 activation Incubate 15-30 min reagents1->activation activated_np Activated Nanoparticles activation->activated_np washing1 Wash with Coupling Buffer activated_np->washing1 reagents2 mPEG45-amine in Coupling Buffer washing1->reagents2 conjugation Incubate 2-4 hours reagents2->conjugation conjugated_np mPEGylated Nanoparticles conjugation->conjugated_np quenching Add Quenching Solution conjugated_np->quenching washing2 Wash Extensively quenching->washing2 final_product Purified mPEG45-Functionalized Nanoparticles washing2->final_product

Application Notes and Protocols for Bioconjugation with mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of methoxy-poly(ethylene glycol)-diol with a chain length of 45 PEG units (mPEG45-diol) in bioconjugation. The protocols described herein are intended to serve as a comprehensive guide for the activation of this compound and its subsequent conjugation to proteins and other biomolecules for applications in drug delivery, proteomics, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in Bioconjugation

Poly(ethylene glycol) (PEG) has become an essential tool in bioconjugation, a process that covalently links biomolecules to other molecules. This modification, known as PEGylation, can enhance the therapeutic properties of proteins and peptides by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity. The this compound is a heterobifunctional PEG linker, featuring a methoxy group at one terminus and a hydroxyl group at the other, with a 45-unit PEG chain. This specific length and functionality make it a versatile linker for various bioconjugation strategies.

The diol functional group, however, is not inherently reactive towards common functional groups found in biomolecules, such as amines and thiols. Therefore, an initial activation step is required to convert the hydroxyl group into a more reactive species. This document outlines the protocols for this activation and subsequent conjugation reactions.

Activation of this compound

The terminal hydroxyl group of this compound can be activated to facilitate conjugation. Two common methods for this activation are tosylation and mesylation, which convert the hydroxyl group into a good leaving group, making the carbon atom susceptible to nucleophilic attack.

Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.

Experimental Protocol: Tosylation

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine (as a base)

    • Anhydrous sodium sulfate

    • Diethyl ether

    • Argon or Nitrogen gas

    • Round-bottom flask and standard glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 15 minutes.

    • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

    • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the solid product by filtration and dry under vacuum.

    • Characterize the resulting mPEG45-OTs by ¹H NMR and MALDI-TOF mass spectrometry to confirm successful tosylation.

Mesylation of this compound

This protocol details the conversion of the terminal hydroxyl group to a mesylate group.

Experimental Protocol: Mesylation

  • Materials:

    • This compound

    • Mesyl chloride (MsCl)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Anhydrous sodium sulfate

    • Diethyl ether

    • Argon or Nitrogen gas

    • Round-bottom flask and standard glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) and stir for 15 minutes.

    • Slowly add mesyl chloride (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Precipitate the product in cold diethyl ether, collect the solid by filtration, and dry under vacuum.

    • Confirm the structure of the resulting mPEG45-OMs by ¹H NMR and MALDI-TOF mass spectrometry.

Quantitative Data for Activation (Representative)

Activation MethodReagent (Equivalents)Base (Equivalents)SolventReaction Time (h)Typical Yield (%)
TosylationTsCl (1.2)TEA (1.5)DCM12-24>90%
MesylationMsCl (1.2)TEA (1.5)DCM12-18>95%

Bioconjugation with Activated this compound

Once activated, mPEG45-OTs or mPEG45-OMs can be conjugated to various nucleophilic functional groups present on biomolecules, such as the amine groups of lysine residues or the thiol groups of cysteine residues in proteins.

Conjugation to Protein Lysine Residues

This protocol describes the conjugation of activated mPEG45 to the primary amine groups of lysine residues in a protein.

Experimental Protocol: Lysine Conjugation

  • Materials:

    • Protein with accessible lysine residues

    • Activated mPEG45 (mPEG45-OTs or mPEG45-OMs)

    • Conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)

    • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Procedure:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the activated mPEG45 in the same buffer or a compatible organic solvent (e.g., DMSO) at a high concentration.

    • Add the activated mPEG45 solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-24 hours. The reaction time and temperature may need optimization.

    • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess activated PEG.

    • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

    • Characterize the final conjugate to determine the degree of PEGylation (average number of PEG chains per protein) using techniques like MALDI-TOF MS or HPLC.[][2][3][4]

Conjugation to Protein Cysteine Residues

This protocol outlines the site-specific conjugation of activated mPEG45 to free cysteine residues. This often requires prior reduction of disulfide bonds in the protein.

Experimental Protocol: Cysteine Conjugation

  • Materials:

    • Protein with accessible cysteine residues

    • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

    • Activated mPEG45 (mPEG45-OTs or mPEG45-OMs)

    • Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

    • Desalting column

    • Purification system (e.g., SEC or IEX)

  • Procedure:

    • If necessary, reduce the protein's disulfide bonds by incubating with a 10-20 fold molar excess of DTT or TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent using a desalting column, exchanging the protein into the conjugation buffer.

    • Immediately add a solution of activated mPEG45 to the reduced protein at a 5-10 fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature under an inert atmosphere to prevent re-oxidation of the thiols.

    • Monitor the reaction by SDS-PAGE.

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

    • Purify the PEGylated protein using SEC or IEX.

    • Characterize the conjugate for the degree of PEGylation using MALDI-TOF MS and assess its purity by HPLC.[][3][5]

Quantitative Data for Conjugation (Representative)

Target ResidueActivated PEGMolar Ratio (PEG:Protein)pHReaction Time (h)Typical Degree of PEGylation
LysinemPEG45-OTs10:18.042-4 PEGs/protein
CysteinemPEG45-OMs5:17.221-2 PEGs/protein

Application in PROTAC and ADC Synthesis

The activated mPEG45 linker is a valuable tool in the synthesis of PROTACs and ADCs.[6][7][8][9] In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[6] In ADCs, it connects a monoclonal antibody to a cytotoxic payload.[7][8][9] The length of the PEG linker is critical for optimal ternary complex formation in PROTACs and for the solubility and pharmacokinetic properties of ADCs.[6]

The general principle involves a multi-step synthesis where the activated mPEG45 is sequentially conjugated to the different components of the final therapeutic molecule.

Characterization of mPEG45-Bioconjugates

Thorough characterization of the final conjugate is crucial to ensure its quality and efficacy.

  • SDS-PAGE: Provides a qualitative assessment of PEGylation, showing an increase in the apparent molecular weight of the protein.

  • HPLC: Techniques like Size Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and quantify the degree of PEGylation.[][2][10][11]

  • Mass Spectrometry (MALDI-TOF MS): Allows for the determination of the molecular weight of the conjugate and the distribution of PEGylated species, providing a more precise measure of the degree of PEGylation.[3][4][5][12][13]

Visualizing Workflows

Diagram 1: Activation of this compound

Activation_Workflow mPEG_diol This compound Activation Activation (Tosylation or Mesylation) mPEG_diol->Activation TsCl or MsCl, Base, DCM Activated_mPEG Activated mPEG45 (mPEG45-OTs or mPEG45-OMs) Activation->Activated_mPEG

Caption: Workflow for the chemical activation of this compound.

Diagram 2: Protein Conjugation Workflow

Conjugation_Workflow cluster_protein_prep Protein Preparation Protein Target Protein Reduction Reduction (for Cys) (optional) Protein->Reduction DTT or TCEP Conjugation Conjugation Reaction Protein->Conjugation Reduced_Protein Reduced Protein Reduction->Reduced_Protein Reduced_Protein->Conjugation Activated_mPEG Activated mPEG45 Activated_mPEG->Conjugation Purification Purification (SEC or IEX) Conjugation->Purification Quenching Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization Final_Conjugate mPEG45-Protein Conjugate Characterization->Final_Conjugate

Caption: General workflow for the conjugation of activated this compound to a target protein.

References

Application Notes and Protocols for mPEG45-diol Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common crosslinking methods for preparing hydrogels from methoxy poly(ethylene glycol) diol with approximately 45 repeating ethylene glycol units (mPEG45-diol, average MW ≈ 2000 g/mol ). The following sections detail various crosslinking strategies, provide step-by-step experimental protocols, and summarize key quantitative data to guide hydrogel design and fabrication for applications in drug delivery, tissue engineering, and biomedical research.

Overview of Crosslinking Strategies

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[1] The properties of these materials are highly tunable and depend significantly on the crosslinking chemistry employed. For this compound, a linear polymer with hydroxyl (-OH) terminal groups, the diol must first be functionalized with reactive groups to enable crosslinking. Common functionalization strategies involve converting the terminal hydroxyl groups into acrylates, methacrylates, vinyl sulfones, or thiols. Once functionalized, these precursors can be crosslinked through various mechanisms.

Physical Crosslinking: This method relies on non-covalent interactions such as hydrogen bonding, ionic interactions, or physical chain entanglements to form the hydrogel network.[2] These hydrogels are often reversible and can be sensitive to environmental conditions like pH and temperature.

Chemical Crosslinking: This involves the formation of stable covalent bonds between polymer chains, resulting in more robust and durable hydrogels.[] Common chemical crosslinking methods for functionalized mPEG include:

  • Free Radical Polymerization: Typically initiated by light (photo-crosslinking) or thermal energy, this method polymerizes functional groups like acrylates or methacrylates.[4][5]

  • Michael-type Addition: This reaction occurs between a Michael donor (e.g., a thiol) and a Michael acceptor (e.g., an acrylate or vinyl sulfone) under mild conditions, making it suitable for encapsulating sensitive biological molecules.[6][7]

  • Click Chemistry: This refers to a class of highly efficient and specific reactions, such as thiol-ene or Diels-Alder reactions, that can be used for hydrogel formation.[]

  • Enzyme-catalyzed Crosslinking: These methods utilize the high specificity of enzymes to form crosslinks under physiological conditions, which is particularly advantageous for biomedical applications.[]

The choice of crosslinking method will dictate the hydrogel's final properties, including its mechanical strength, swelling behavior, degradation rate, and biocompatibility.[8][9]

Quantitative Data Summary

The properties of mPEG-diol based hydrogels can be tailored by adjusting various parameters. The following tables summarize the expected impact of key variables on hydrogel characteristics based on data from similar PEG-based systems.

Table 1: Effect of Precursor Molecular Weight and Concentration on Hydrogel Properties

Parameter ChangeEffect on Swelling RatioEffect on Mechanical Modulus (Stiffness)Effect on Mesh Size
Increase PEG Molecular WeightIncrease[10][11]Decrease[10]Increase[10]
Increase Polymer ConcentrationDecrease[10]Increase[10]Decrease[10]

Table 2: Influence of Crosslinking Method on Gelation Time and Mechanical Properties

Crosslinking MethodTypical Gelation TimeRelative Mechanical StrengthKey Advantages
Photo-polymerization (UV)Seconds to minutes[12]Tunable (low to high)Rapid, spatiotemporal control[13]
Michael-type AdditionMinutes to hours[6]Tunable (low to medium)Mild reaction conditions, cell-compatible[9]
Redox-initiated PolymerizationMinutes[5]Tunable (low to high)No light source required

Experimental Protocols

The following are representative protocols for the synthesis of this compound hydrogels. Note: The this compound must first be functionalized. A general protocol for acrylation is provided, followed by protocols for different crosslinking methods.

Functionalization of this compound to mPEG45-diacrylate (mPEG45-DA)

This protocol describes the conversion of the terminal hydroxyl groups of this compound to acrylate groups, making it suitable for free-radical polymerization.

Materials:

  • This compound (MW ≈ 2000 g/mol )

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • 2M Potassium bicarbonate

  • Anhydrous sodium sulfate

  • Cold diethyl ether

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA to the solution (2 molar equivalents relative to PEG).

  • Cool the reaction mixture in an ice bath.

  • Add acryloyl chloride dropwise (4 molar equivalents relative to PEG).[11]

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction solution with 2M potassium bicarbonate (8 molar equivalents).

  • Dry the organic phase with anhydrous sodium sulfate.

  • Precipitate the product by adding the solution to cold diethyl ether.

  • Filter and dry the resulting mPEG45-DA product under vacuum.

  • Confirm functionalization using ¹H NMR spectroscopy by observing the appearance of acrylate peaks (typically between 5.5 and 6.5 ppm).[14]

Protocol 1: Photo-crosslinking of mPEG45-DA Hydrogels

This protocol details the formation of a hydrogel using UV light-initiated free radical polymerization.

Materials:

  • mPEG45-DA (synthesized as above)

  • Photoinitiator (e.g., Irgacure 2959, DMAP)[13]

  • Phosphate-buffered saline (PBS, pH 7.4) or cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving mPEG45-DA in PBS to the desired weight percentage (e.g., 10-20 wt%).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1 wt%.[13]

  • Vortex the solution until the photoinitiator is fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration (e.g., 1-10 minutes) to induce crosslinking.[15] The exact time will depend on the initiator concentration, light intensity, and desired crosslinking density.

  • The hydrogel is now formed and can be swelled in PBS or culture medium before use.

Protocol 2: Michael-Type Addition Crosslinking

This protocol describes the formation of a hydrogel by reacting a thiol-containing crosslinker with a vinyl sulfone-functionalized this compound (mPEG45-VS). A similar procedure can be used for acrylate-functionalized mPEG.

Materials:

  • mPEG45-vinyl sulfone (mPEG45-VS) (requires separate synthesis from this compound)

  • Dithiol crosslinker (e.g., dithiothreitol (DTT), PEG-dithiol)

  • HEPES buffer (0.05 M, pH 7.4)[9]

Procedure:

  • Prepare a solution of mPEG45-VS in HEPES buffer to the desired final concentration (e.g., 5-10 wt%).

  • Prepare a separate solution of the dithiol crosslinker in HEPES buffer. The molar ratio of thiol groups to vinyl sulfone groups is typically 1:1.

  • To initiate crosslinking, mix the two solutions thoroughly.

  • Pipette the mixed solution into a mold.

  • Allow the solution to gel at 37°C. Gelation time can range from minutes to hours depending on the specific reactants and their concentrations.[2]

  • The resulting hydrogel can be used for subsequent experiments.

Visualizations

The following diagrams illustrate the key workflows and relationships in this compound hydrogel synthesis.

Crosslinking_Workflow cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation This compound This compound Functionalization Functionalization This compound->Functionalization e.g., Acrylation Functionalized mPEG45 Functionalized mPEG45 Functionalization->Functionalized mPEG45 e.g., mPEG45-DA Crosslinking Crosslinking Functionalized mPEG45->Crosslinking Initiator/Crosslinker mPEG45 Hydrogel mPEG45 Hydrogel Crosslinking->mPEG45 Hydrogel

Caption: General workflow for this compound hydrogel synthesis.

Crosslinking_Methods cluster_methods Crosslinking Methods Functionalized mPEG45 Functionalized mPEG45 Photo-crosslinking Photo-crosslinking Functionalized mPEG45->Photo-crosslinking UV Light + Photoinitiator Michael-type Addition Michael-type Addition Functionalized mPEG45->Michael-type Addition Thiol Crosslinker Redox Polymerization Redox Polymerization Functionalized mPEG45->Redox Polymerization Redox Initiators Hydrogel Hydrogel Photo-crosslinking->Hydrogel Michael-type Addition->Hydrogel Redox Polymerization->Hydrogel

Caption: Common chemical crosslinking methods for functionalized mPEG.

Property_Modulation cluster_inputs Input Parameters cluster_outputs Hydrogel Properties PEG Concentration PEG Concentration Stiffness Stiffness PEG Concentration->Stiffness + Swelling Ratio Swelling Ratio PEG Concentration->Swelling Ratio - Crosslinker Type Crosslinker Type Gelation Time Gelation Time Crosslinker Type->Gelation Time Degradation Rate Degradation Rate Crosslinker Type->Degradation Rate Initiator Conc. Initiator Conc. Initiator Conc.->Stiffness + Initiator Conc.->Gelation Time -

Caption: Influence of key parameters on final hydrogel properties.

References

Application Notes and Protocols for the Analytical Characterization of mPEG45-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical characterization of methoxy-poly(ethylene glycol)-diol with an average of 45 PEG units (mPEG45-diol) and its derivatives. The following protocols and data are essential for ensuring the quality, purity, and structural integrity of these polymers, which are critical components in drug delivery systems, bioconjugation, and other biomedical applications.

Quantitative Data Summary

The analytical characterization of this compound derivatives yields quantitative data that is crucial for quality control and batch-to-batch consistency. Below is a summary of typical analytical data for this compound.

ParameterTypical ValueAnalytical Technique(s)
Molecular Weight (Mw) ~2088.49 Da[1][2]Mass Spectrometry (MALDI-TOF), Gel Permeation Chromatography (GPC)
Purity ≥ 97.56%[2]High-Performance Liquid Chromatography (HPLC)
Polydispersity Index (PDI) ≤ 1.1Gel Permeation Chromatography (GPC)
Structure Confirmation Consistent with expected structureNuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
Diol Impurity < 1%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound derivatives, including the verification of the methoxy and diol end-groups.[5][6][7][8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium oxide (D₂O)).

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the number of scans to 16 or 32 to ensure a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum over a chemical shift range of 0-10 ppm.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

  • Spectral Interpretation:

    • PEG Backbone: A large, broad singlet or multiplet will be observed around 3.64 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

    • Methoxy End-Group: A sharp singlet will appear around 3.38 ppm, corresponding to the methoxy group (-OCH₃).[5]

    • Diol End-Groups: Look for signals corresponding to the terminal hydroxyl groups. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) typically appear as a triplet around 3.5-3.8 ppm. The chemical shift of the hydroxyl proton itself (-OH) is variable and may appear as a broad singlet.

    • Integration: The ratio of the integrals of the methoxy group protons to the repeating unit protons can be used to estimate the degree of polymerization.

Mass Spectrometry (MALDI-TOF) for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an effective technique for determining the molecular weight distribution of polymers like this compound.[9][10][11][12][13]

Protocol:

  • Reagent Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol.[10]

    • Analyte Solution: Dissolve the this compound derivative in water or a suitable organic solvent to a concentration of approximately 1 mg/mL.

  • Sample Spotting:

    • On a MALDI target plate, mix the analyte solution, matrix solution, and cationizing agent solution in a ratio of approximately 1:5:1 (v/v/v).[10]

    • Allow the spot to air-dry completely.

  • Instrument Parameters:

    • Use a MALDI-TOF mass spectrometer in positive ion, linear or reflectron mode.

    • The laser intensity should be optimized to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, each corresponding to a PEG oligomer with a different number of repeating units, adducted with a sodium ion ([M+Na]⁺).

    • The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol monomer unit (44 Da).

    • Calculate the weight-average molecular weight (Mw) and number-average molecular weight (Mn) from the peak intensities and their corresponding masses to determine the polydispersity index (PDI = Mw/Mn).

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

GPC separates molecules based on their hydrodynamic volume and is a standard method for determining the molecular weight distribution and PDI of polymers.[14][15][16]

Protocol:

  • System Preparation:

    • Mobile Phase: Use an appropriate mobile phase, such as tetrahydrofuran (THF) or an aqueous buffer (e.g., 0.1 M NaNO₃).

    • Column: Select a GPC column set suitable for the molecular weight range of the polymer.

    • Detector: A refractive index (RI) detector is commonly used for PEG analysis.

  • Calibration:

    • Prepare a series of narrow PDI PEG standards of known molecular weights.

    • Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the elution volume/time.

  • Sample Analysis:

    • Dissolve the this compound derivative in the mobile phase at a concentration of 1-2 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter.

    • Inject the sample into the GPC system.

  • Data Analysis:

    • Using the calibration curve, the GPC software will calculate the Mw, Mn, and PDI of the sample.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Diol Impurity Analysis

RP-HPLC is a powerful technique for assessing the purity of mPEG derivatives and quantifying the amount of diol impurity.[3][4][17][18][19]

Protocol:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and a more non-polar organic solvent, such as acetonitrile or methanol, is commonly employed.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-UV active PEGs.

  • Sample Preparation:

    • Dissolve the this compound derivative in the initial mobile phase composition.

  • Analysis:

    • Inject the sample and run the gradient.

    • The mPEG-diol will have a different retention time compared to any unreacted starting materials or byproducts, such as the diol impurity. The diol impurity is typically more polar and will elute earlier.[3]

  • Quantification:

    • The peak area of the diol impurity can be compared to the total peak area to determine its percentage in the sample. A calibration curve with a known diol standard can be used for more accurate quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound derivative.[20][21][22][23][24]

Protocol:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Cast a thin film of the polymer onto a suitable IR-transparent window (e.g., NaCl or KBr plates) from a solution and allow the solvent to evaporate.

    • ATR: Place the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Spectral Interpretation:

    • O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ indicates the presence of the terminal hydroxyl groups.

    • C-H Stretch: Sharp peaks around 2880 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl backbone.

    • C-O Stretch: A strong, characteristic C-O-C ether stretching band will be prominent around 1100 cm⁻¹.[21]

Visualizations

The following diagrams illustrate key workflows and relationships in the analytical characterization of this compound derivatives.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR 1H NMR (Structure, End-groups) Purification->NMR MS Mass Spectrometry (MW, Distribution) Purification->MS GPC GPC (MW, PDI) Purification->GPC HPLC RP-HPLC (Purity, Diol Impurity) Purification->HPLC FTIR FTIR (Functional Groups) Purification->FTIR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis GPC->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report Final_Product Final_Product Report->Final_Product Release

Caption: Workflow for the synthesis and analytical characterization of this compound.

Technique_Selection Start Analytical Goal? Structure End-group Analysis? Start->Structure Structure Confirmation? MW_PDI Absolute MW or Distribution? Start->MW_PDI Molecular Weight & PDI? Purity Diol Impurity Quantification? Start->Purity Purity Assessment? NMR 1H NMR MS Mass Spectrometry GPC GPC HPLC RP-HPLC FTIR FTIR Structure->NMR Yes Structure->FTIR No (Functional Groups) MW_PDI->MS Absolute MW_PDI->GPC Distribution Purity->GPC No (General) Purity->HPLC Yes

Caption: Decision tree for selecting analytical techniques for this compound.

References

Application Notes and Protocols for mPEG45-diol Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy poly(ethylene glycol)-diol (mPEG-diol), particularly with a molecular weight corresponding to 45 PEG units (mPEG45-diol), is a versatile hydrophilic polymer used in the development of advanced drug delivery systems. Its properties, including biocompatibility, hydrophilicity, and the presence of terminal hydroxyl groups for further chemical modification, make it an excellent building block for creating various nanocarriers such as micelles, hydrogels, and polymer-drug conjugates. These systems can enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents.

These application notes provide an overview of the preparation, characterization, and application of drug delivery systems based on this compound and related mPEG derivatives. Detailed protocols for the synthesis of representative drug carriers are provided, along with key characterization data and visualizations of the experimental workflows.

Data Presentation

The following tables summarize quantitative data for drug delivery systems based on mPEG-PCL copolymers, which serve as a relevant model for this compound based systems.

Table 1: Physicochemical Properties of mPEG-PCL Micelles

Copolymer CompositionDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
mPEG-PCLEnalapril Maleate80Not ReportedNot Reported[1]
mPEG-PCLCurcumin73.8Not ReportedNot Reported[2]
mPEG-b-p(HPMA-Bz)-25-100Not ReportedNot Reported[3]

Table 2: Drug Loading and Encapsulation Efficiency

Copolymer CompositionDrugDrug Loading Content (%)Encapsulation Efficiency (%)MethodReference
mPEG-PCLEnalapril Maleate19.8 ± 2.1285.6 ± 1.26Not Specified[1]
mPEG-PCLCurcuminNot Reported88 ± 3.32Nanoprecipitation[2]
PLG-g-mPEGDoxorubicin~2-19Not ReportedSolvent Evaporation, O/W Emulsion, Dialysis[4][5]
PAE-g-MPEG-CholDoxorubicinHighNot ReportedDialysis[6]

Experimental Protocols

Protocol 1: Preparation of mPEG-PCL Micelles for Hydrophobic Drug Delivery (e.g., Curcumin)

This protocol describes the preparation of curcumin-loaded micelles using a nanoprecipitation method with an mPEG-PCL block copolymer.[2]

Materials:

  • mPEG-PCL copolymer

  • Curcumin

  • Chloroform

  • Distilled water

  • Magnetic stirrer

  • Syringe (22 gauge)

  • Dialysis tubing (MWCO 3 kDa)

Procedure:

  • Dissolution: Dissolve 20 mg of mPEG-PCL copolymer and 8 mg of curcumin in 2 ml of chloroform.

  • Nanoprecipitation: Inject the organic solution drop-wise through a syringe into 25 ml of distilled water under magnetic stirring at room temperature.

  • Solvent Evaporation: Continue stirring the solution overnight to allow for the complete evaporation of chloroform. This process facilitates the self-assembly of the amphiphilic copolymers into micelles.

  • Purification: Transfer the micellar solution into dialysis tubing and dialyze against distilled water for 24 hours to remove any remaining organic solvent and un-encapsulated drug.

  • Lyophilization (Optional): The purified micelle solution can be lyophilized to obtain a powdered form for long-term storage.

Characterization:

  • Particle Size and Morphology: Determine the size and shape of the micelles using Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM).

  • Encapsulation Efficiency: Quantify the amount of encapsulated curcumin using UV-Vis spectroscopy after disrupting the micelles with a suitable solvent. The encapsulation efficiency is calculated as: (Weight of loaded drug / Weight of initial drug) x 100%

Protocol 2: Synthesis of a Stimuli-Responsive Magnetite Nanohydrogel (Conceptual Framework)

The following is a conceptual framework for the synthesis of a stimuli-responsive magnetite nanohydrogel based on the work of Mozaffari et al., which utilized a PEG-based macroinitiator.[7] This protocol outlines the general steps, supplemented with representative procedures from the literature.

Conceptual Workflow:

  • Synthesis of mPEG-based Macroinitiator for ATRP: The terminal hydroxyl groups of mPEG-diol are converted to ATRP initiators.

  • Atom Transfer Radical Polymerization (ATRP): A Y-shaped block copolymer, mPEG-b-(PNIPAAm-co-PMA)2, is synthesized by copolymerizing N-isopropylacrylamide (NIPAAm) and maleic anhydride (MA) from the mPEG macroinitiator.

  • Crosslinking: The Y-shaped terpolymers are crosslinked through the maleic anhydride units using a PEG-diol to form the hydrogel.

  • Incorporation of Magnetite Nanoparticles: Pre-synthesized magnetite nanoparticles are physically incorporated into the hydrogel network.

  • Drug Loading: The nanohydrogel is loaded with a therapeutic agent, such as doxorubicin.

Detailed Representative Procedures:

  • Step 1: Synthesis of mPEG-based Macroinitiator A typical procedure involves the esterification of the hydroxyl end-groups of mPEG with an ATRP initiator containing a carboxyl group, such as 2-bromoisobutyryl bromide.

  • Step 2: Synthesis of mPEG-b-(PNIPAAm-co-PMA) by ATRP A representative RAFT polymerization for a similar block copolymer is as follows: A triblock copolymer (0.5 g), methacrylic acid (1.06 g), and AIBN (2.4 mg) in 3 ml of 1,4-dioxane are added to a polymerization flask. The mixture is degassed and polymerized at a specific temperature and time.[8]

  • Step 3: Hydrogel Crosslinking The crosslinking of maleic anhydride-containing polymers can be achieved by reacting with di-functional molecules like PEG-diol.

  • Step 4: Synthesis and Incorporation of Magnetite Nanoparticles Magnetite nanoparticles can be synthesized via co-precipitation of ferrous and ferric salts in an alkaline solution.[9] These nanoparticles can then be incorporated into the hydrogel by physical mixing.

  • Step 5: Doxorubicin Loading into Hydrogels A general protocol for loading doxorubicin into a hydrogel involves preparing a solution of doxorubicin hydrochloride (e.g., 1 mg/mL in deionized water) and mixing it with the hydrogel formulation.[4] The drug-loaded hydrogel is then allowed to self-assemble or is formed through a triggering mechanism (e.g., temperature change). The loading efficiency is determined by quantifying the amount of doxorubicin in the supernatant after separating the hydrogel.

Visualizations

Experimental Workflow for Micelle Preparation

Micelle_Preparation cluster_dissolution Dissolution polymer mPEG-PCL Copolymer mix1 Mix and Dissolve polymer->mix1 drug Hydrophobic Drug (e.g., Curcumin) drug->mix1 solvent Organic Solvent (e.g., Chloroform) solvent->mix1 nanoprecipitation Nanoprecipitation (Dropwise addition to water) mix1->nanoprecipitation Inject into water evaporation Solvent Evaporation (Self-assembly) nanoprecipitation->evaporation purification Purification (Dialysis) evaporation->purification final_product Drug-Loaded Micelles purification->final_product

Caption: Workflow for the preparation of drug-loaded polymeric micelles.

Conceptual Workflow for Nanohydrogel Synthesis

Nanohydrogel_Synthesis cluster_synthesis Polymer Synthesis cluster_formulation Nanohydrogel Formulation cluster_loading Drug Loading start This compound macroinitiator mPEG-based ATRP Macroinitiator start->macroinitiator Esterification polymerization Atom Transfer Radical Polymerization (ATRP) macroinitiator->polymerization monomers NIPAAm + Maleic Anhydride monomers->polymerization y_shaped_polymer Y-shaped Copolymer mPEG-b-(PNIPAAm-co-PMA)2 polymerization->y_shaped_polymer crosslinking Crosslinking with PEG-diol y_shaped_polymer->crosslinking hydrogel Hydrogel Network crosslinking->hydrogel incorporation Physical Incorporation hydrogel->incorporation magnetite_np Magnetite Nanoparticles magnetite_np->incorporation nanohydrogel Magnetite Nanohydrogel incorporation->nanohydrogel loading Drug Encapsulation nanohydrogel->loading drug Doxorubicin drug->loading final_product Drug-Loaded Nanohydrogel loading->final_product

Caption: Conceptual workflow for stimuli-responsive nanohydrogel synthesis.

References

Application Notes and Protocols for Surface Modification of Materials with mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene glycol (PEG) is a widely utilized strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cell adhesion.[1][2][3] This process, often referred to as PEGylation, creates a hydrophilic and sterically hindering layer on the material surface, which can "mask" the underlying substrate from interaction with biological components.[2][4] mPEG45-diol, a monodispersed methoxy-terminated polyethylene glycol with 45 ethylene glycol units and a terminal diol, is a valuable reagent for creating such biocompatible surfaces. Its defined chain length allows for the formation of a uniform and well-characterized surface coating.

These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for the surface modification of materials using this compound. The information is intended to guide researchers in various fields, including biomaterials science, medical device development, and drug delivery, in the effective application of this surface modification technique.

Applications of this compound Surface Modification

The modification of material surfaces with this compound can be applied to a wide range of materials, including glass, silicon, and various polymers, to achieve the following objectives:

  • Reduced Biofouling: The PEG layer effectively prevents the non-specific adsorption of proteins, which is the initial step in the biofouling cascade. This is critical for materials in contact with biological fluids.

  • Enhanced Biocompatibility: By minimizing protein adsorption and subsequent cell adhesion, PEGylated surfaces can reduce inflammatory responses and improve the in vivo performance of medical devices and implants.[1]

  • Improved Drug Delivery Systems: In the context of nanoparticle-based drug delivery, a PEGylated surface can increase the circulation time of the nanoparticles by reducing their uptake by the mononuclear phagocyte system.[2]

  • Controlled Cell Culture: PEGylated surfaces can be used to create non-adhesive backgrounds in cell culture experiments, allowing for the study of cell behavior on specific, patterned adhesive cues.

Quantitative Data on Surface Modification with Short-Chain PEGs

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on surfaces modified with analogous short-chain PEGs. This data provides an expected range of outcomes for surface characterization and performance.

Table 1: Effect of PEGylation on Surface Wettability

MaterialUnmodified Water Contact Angle (°)PEGylated Water Contact Angle (°)Reference(s)
Glass/Silicon< 2022 - 59[5][6]
Polydimethylsiloxane (PDMS)~11080[7]
Polyurethane~7540 - 50[8]

Table 2: Reduction of Protein Adsorption on PEGylated Surfaces

ProteinUnmodified Surface Adsorption (ng/cm²)PEGylated Surface Adsorption (ng/cm²)% ReductionReference(s)
Fibrinogen> 400< 20> 95%[9][10]
Albumin~250< 50> 80%[7][11]
LysozymeVariableSignificantly Reduced-[12]

Table 3: Effect of PEGylation on Cell Adhesion

Cell TypeUnmodified Surface AdhesionPEGylated Surface Adhesion% ReductionReference(s)
FibroblastsHighSignificantly Reduced> 90%[13]
PlateletsHighInhibited Spreading> 97%[6]
MacrophagesModerateReduced UptakeVariable
Bacteria (S. epidermidis, E. coli)HighSignificantly ReducedVariable[8]

Experimental Protocols

The following protocols provide a general framework for the surface modification of materials with this compound. Optimization of specific parameters such as concentrations, reaction times, and temperatures may be necessary for different substrates and applications.

Protocol 1: Surface Modification of Glass or Silicon Substrates

This protocol describes a common "grafting to" method for attaching this compound to silica-based surfaces via silanization.

Materials:

  • Glass or silicon substrates (e.g., microscope slides, coverslips, wafers)

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) or similar amino-silane

  • Anhydrous toluene or ethanol

  • Triethylamine (TEA) or other suitable base

  • A diisocyanate linker (e.g., hexamethylene diisocyanate) or other appropriate bifunctional crosslinker

  • Hellmanex or similar cleaning solution

  • Sodium hydroxide (NaOH)

  • Acetone, ethanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrates by sonication in a 2% Hellmanex solution for 30 minutes.

    • Rinse extensively with DI water.

    • Immerse the substrates in 1M NaOH for 1 hour to generate hydroxyl groups on the surface.

    • Rinse again with DI water until the pH is neutral.

    • Dry the substrates under a stream of nitrogen and then in an oven at 110°C for at least 1 hour.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol in a clean, dry reaction vessel.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.

    • Remove the substrates and rinse thoroughly with toluene or ethanol to remove excess, unbound silane.

    • Cure the silanized substrates in an oven at 110°C for 1 hour to promote covalent bond formation.

  • PEGylation (Grafting of this compound):

    • In a separate, dry reaction vessel, dissolve this compound and a molar excess of a diisocyanate linker in anhydrous toluene containing a catalytic amount of TEA.

    • Allow this reaction to proceed for 2-4 hours at 50-60°C to form an isocyanate-terminated mPEG45.

    • Immerse the amine-functionalized substrates in this activated mPEG solution.

    • Continue the reaction overnight at 50-60°C under a nitrogen atmosphere.

    • Remove the substrates and rinse extensively with toluene, followed by ethanol and DI water to remove any non-covalently bound PEG.

    • Dry the PEGylated substrates under a stream of nitrogen.

Characterization:

  • Water Contact Angle Goniometry: To confirm the increased hydrophilicity of the surface.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the C-O ether bonds of PEG.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity of the PEG coating.

Protocol 2: Quantitative Analysis of Protein Adsorption

This protocol describes a method to quantify the reduction in protein adsorption on this compound modified surfaces using a fluorescently labeled protein.

Materials:

  • This compound modified and unmodified (control) substrates

  • Fluorescently labeled protein (e.g., Alexa Fluor 488 conjugated Fibrinogen or BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a solution of the fluorescently labeled protein in PBS at a known concentration (e.g., 0.1 mg/mL).

  • Place the modified and control substrates in a multi-well plate or a custom flow cell.

  • Add the protein solution to the substrates and incubate for 1-2 hours at room temperature.

  • Gently wash the substrates three times with PBS to remove any unbound protein.

  • Image the substrates using a fluorescence microscope with appropriate filter sets.

  • Quantify the fluorescence intensity per unit area for both the modified and control surfaces. The reduction in fluorescence intensity on the modified surface corresponds to the reduction in protein adsorption.

Protocol 3: Cell Adhesion Assay

This protocol provides a method to assess the resistance of this compound modified surfaces to cell adhesion.

Materials:

  • This compound modified and unmodified (control) substrates (sterilized)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Calcein-AM or other cell viability stain

  • Fluorescence microscope

Procedure:

  • Sterilize the modified and control substrates (e.g., by UV irradiation or ethanol washing).

  • Place the sterile substrates in a sterile tissue culture plate.

  • Harvest the cells using trypsin-EDTA, neutralize the trypsin, and resuspend the cells in complete culture medium at a known density (e.g., 1 x 10^5 cells/mL).

  • Seed the cells onto the substrates and incubate under standard cell culture conditions (37°C, 5% CO2) for 4-24 hours.

  • Gently wash the substrates twice with sterile PBS to remove non-adherent cells.

  • Stain the remaining adherent cells with Calcein-AM for 30 minutes.

  • Image the substrates using a fluorescence microscope.

  • Count the number of adherent cells per unit area for both the modified and control surfaces to determine the percentage reduction in cell adhesion.

Visualizations

Experimental Workflow and Signaling

experimental_workflow cluster_prep Surface Preparation cluster_char Characterization cluster_eval Biological Evaluation cluster_signaling Hypothesized Cellular Interaction Substrate Material Substrate (e.g., Glass, Silicon) Clean Cleaning & Activation (NaOH Treatment) Substrate->Clean Silanization Silanization (APTES Coating) Clean->Silanization PEGylation PEGylation (this compound Grafting) Silanization->PEGylation WCA Water Contact Angle PEGylation->WCA XPS XPS Analysis PEGylation->XPS AFM AFM Imaging PEGylation->AFM Protein_Adsorption Protein Adsorption Assay PEGylation->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay PEGylation->Cell_Adhesion Cell Cell PEG_Surface This compound Surface Cell->PEG_Surface Contact Integrin Integrin Receptors ECM_Protein Adsorbed ECM Proteins PEG_Surface->ECM_Protein Inhibition Integrin->ECM_Protein Binding Focal_Adhesion Focal Adhesion Formation ECM_Protein->Focal_Adhesion Signaling Downstream Signaling (e.g., FAK, Src) Focal_Adhesion->Signaling

Caption: Workflow for surface modification and evaluation.

The diagram above illustrates the typical experimental workflow for modifying a material surface with this compound, from initial preparation and characterization to biological evaluation. It also depicts a simplified model of how the PEGylated surface is hypothesized to prevent cell adhesion by inhibiting the adsorption of extracellular matrix (ECM) proteins, which are necessary for integrin receptor binding and the subsequent formation of focal adhesions and initiation of downstream signaling cascades. The PEG layer acts as a physical barrier, preventing the protein-surface and subsequent cell-surface interactions that are critical for cell adhesion and spreading.

References

Application Notes and Protocols for the Reaction of Polyethylene Glycol (PEG)-Diol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern drug delivery. This technique enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their solubility, stability, and circulation time while reducing immunogenicity.[1] A fundamental reaction in the synthesis of PEGylated prodrugs and materials is the esterification of PEG's terminal hydroxyl groups with carboxylic acids.

This document provides detailed application notes and protocols for the reaction of polyethylene glycol diol (HO-PEG-OH) with carboxylic acids. While the term "mPEG45-diol" was specified, it is chemically ambiguous as "mPEG" denotes a monofunctional PEG (CH₃O-PEG-OH) and "-diol" implies a difunctional PEG (HO-PEG-OH). Given the context, this document will focus on PEG-diol with a molecular weight of approximately 2000 g/mol (n≈45), a common polymer in pharmaceutical development, and will address both mono- and di-esterification possibilities.[2][3]

Reaction Mechanisms Overview

The formation of an ester bond between a PEG-diol and a carboxylic acid can be achieved through several methods, each with its advantages depending on the scale and sensitivity of the substrates.

  • Fischer-Speier Esterification: A classic acid-catalyzed condensation reaction, typically performed at high temperatures with an excess of one reactant or removal of water to drive the equilibrium towards the product.[4][5]

  • Steglich Esterification: A mild esterification method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature.[6][7]

  • EDC/NHS Coupling: A water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid, forming a semi-stable NHS ester that then reacts efficiently with the hydroxyl groups of the PEG-diol.[8][9] This is a preferred method for bioconjugation in aqueous solutions.[8][9]

Reaction_Scheme cluster_reactants Reactants cluster_products Products PEG_diol HO-(CH₂CH₂O)n-H (PEG-Diol) Plus1 + PEG_diol->Plus1 Carboxylic_Acid R-COOH (Carboxylic Acid) Mono_ester R-COO-(CH₂CH₂O)n-H (PEG-mono-ester) Carboxylic_Acid->Mono_ester Di_ester R-COO-(CH₂CH₂O)n-CO-R (PEG-di-ester) Mono_ester->Di_ester Further Esterification Plus2 + Mono_ester->Plus2 Plus1->Carboxylic_Acid Plus3 + H₂O Plus4 + H₂O

Caption: General reaction scheme for the esterification of PEG-diol.

Data Presentation: Reaction Conditions and Yields

The yield of the esterification reaction is highly dependent on the chosen method, stoichiometry of reactants, and reaction conditions. Below is a summary of typical conditions and reported yields for various esterification methods.

Esterification MethodPEG SubstrateCarboxylic Acid SubstrateKey ReagentsSolventTemperatureTimeYield (%)Reference(s)
Fischer Esterification PEG 400RosinAl₂O₃ (catalyst)NoneNot specified3 h83.0[10]
Fischer Esterification PEG 200Dihydroxystearic acidNoneNone120-200°C2-5 hHigh[11][12]
Steglich Esterification PEG-400DDMATDCC, DMAPChloroform0°C to RT72 hNot specified[13]
Steglich Esterification Diol(E)-4-methoxy cinnamic acidDIC, DMAPAnhydrous DCMNot specifiedNot specified81[14]
EDC/NHS Coupling DBCO-PEG-acidAmine-containing proteinEDC, NHSDMF/DMSO, BufferRT2 h68-90[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each application.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of PEG-diol 2000

This protocol is suitable for robust carboxylic acids and when a simple, catalyst-free (or simple acid-catalyzed) method is desired.

Principle: A carboxylic acid and PEG-diol are heated, often with a strong acid catalyst, to form an ester and water. The reaction is driven to completion by removing water, for example, by azeotropic distillation with a Dean-Stark trap, or by using a large excess of one reactant.[4][5]

Materials and Reagents:

  • Polyethylene glycol diol (PEG-diol, MW ~2000)

  • Carboxylic acid of interest (e.g., Lauric acid)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add PEG-diol 2000 (1.0 equiv.), the carboxylic acid (2.2 equiv. for di-esterification), and toluene (to dissolve reactants). If using a catalyst, add a catalytic amount of H₂SO₄ or p-TsOH (e.g., 0.05 equiv.).

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent like ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) or by column chromatography.

Protocol 2: Steglich Esterification of PEG-diol 2000

This method is ideal for substrates that are sensitive to high temperatures or strong acids.

Principle: DCC (or DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the hydroxyl group of the PEG-diol.[7][15]

Materials and Reagents:

  • PEG-diol (MW ~2000)

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (2.2 equiv.), PEG-diol 2000 (1.0 equiv.), and a catalytic amount of DMAP (0.1-0.2 equiv.) in anhydrous DCM.

  • DCC Addition: Cool the solution in an ice bath (0°C). Add a solution of DCC (2.4 equiv.) in anhydrous DCM dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 3 to 24 hours).[16] Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Washing: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by precipitation from cold diethyl ether or by flash column chromatography.

Protocol 3: EDC/NHS Coupling of a Carboxylic Acid to PEG-diol 2000 in Aqueous Media

This is the method of choice for bioconjugation applications, especially when dealing with water-soluble biomolecules.

Principle: EDC activates the carboxyl group of the molecule to be conjugated. In the presence of NHS, this is converted to a more stable, amine- (or alcohol-) reactive NHS ester. This two-step, one-pot procedure minimizes side reactions and is effective in aqueous buffers.[9][17]

Materials and Reagents:

  • PEG-diol (MW ~2000)

  • Carboxylic acid-containing molecule (e.g., a drug or linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for increased water solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Dialysis tubing or desalting columns for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. Dissolve the carboxylic acid-containing molecule in Activation Buffer. Dissolve the PEG-diol in Coupling Buffer.

  • Carboxylic Acid Activation: To the solution of the carboxylic acid, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.[8] Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the activated carboxylic acid solution to the PEG-diol solution. The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient coupling to hydroxyl groups. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM.[8] This will react with any remaining NHS esters.

  • Purification: Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography (e.g., a desalting column).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reactants (PEG-diol, Carboxylic Acid, Coupling Agents) Setup Reaction Setup (Dissolve Reactants, Cool to 0°C if needed) Reagents->Setup Solvent Prepare Anhydrous Solvents/Buffers Solvent->Setup Addition Add Coupling Agents (e.g., DCC or EDC/NHS) Setup->Addition Stir Stir at RT (Monitor by TLC) Addition->Stir Filter Filter Precipitate (e.g., DCU) Stir->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Precipitation or Chromatography) Concentrate->Purify Characterize Characterize Product (¹H NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for PEG-diol esterification.

Characterization by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the formation of the ester linkage and determining the degree of esterification.[3][18]

Principle: The formation of an ester bond causes a downfield shift of the protons on the carbon adjacent to the PEG hydroxyl group. By comparing the integration of this shifted peak to a stable reference peak on the PEG backbone, the percentage of esterified end-groups can be calculated.

Sample Preparation: Dissolve a small amount of the purified, dried product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Data Analysis:

  • Identify Key Peaks:

    • PEG backbone: A large, broad singlet around 3.64 ppm (-O-CH₂ -CH₂ -O-).[18]

    • Unreacted PEG-diol end-groups: A triplet around 3.7 ppm (-CH₂ -OH).[3]

    • Esterified PEG end-groups: A triplet shifted downfield to approximately 4.2-4.3 ppm (-CH₂ -O-CO-R).[3][18] The exact shift depends on the structure of the carboxylic acid.

  • Calculate Degree of Esterification (DE):

    • To calculate the percentage of mono-esterification (for a 1:1 reaction with mPEG-OH) or the overall percentage of end-group modification (for PEG-diol), use the following formula:

      DE (%) = [Integration of esterified end-group peak (4.2-4.3 ppm) / (Integration of esterified end-group peak + Integration of unreacted end-group peak (3.7 ppm))] * 100

    • For a PEG-diol, you can distinguish between mono- and di-substitution by careful analysis of the peak integrations relative to the main PEG backbone.

Application Example: PEGylated Drugs and the P-glycoprotein Efflux Pump

A key application of PEGylation is to modify the biodistribution of a drug. For example, PEGylation can limit a drug's ability to cross the blood-brain barrier (BBB), which is desirable for peripherally acting drugs.

Naloxegol: Naloxegol is a PEGylated derivative of the opioid antagonist naloxone, used to treat opioid-induced constipation.[19][20] The attachment of the PEG chain makes naloxegol a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed at the BBB.[19][21]

Mechanism of Action: The P-gp pump actively transports a wide range of xenobiotics out of cells.[2][22] When naloxegol reaches the endothelial cells of the BBB, the P-gp pump recognizes it as a substrate and uses the energy from ATP hydrolysis to transport it back into the bloodstream.[19][23] This efflux mechanism, combined with the reduced passive permeability due to the hydrophilic PEG chain, ensures that naloxegol has minimal penetration into the central nervous system, where it could otherwise interfere with the analgesic effects of opioids.[19][20] It acts primarily on opioid receptors in the gastrointestinal tract.[24]

P_glycoprotein_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Naloxegol_blood Naloxegol Naloxegol_cell Naloxegol Naloxegol_blood->Naloxegol_cell Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Naloxegol_blood Active Efflux ADP ADP + Pi Pgp->ADP Naloxegol_cell->Pgp Binding to P-gp Brain_space Minimal Naloxegol (Analgesia Preserved) Naloxegol_cell->Brain_space Reduced Penetration ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein mediated efflux of Naloxegol at the BBB.

References

Troubleshooting & Optimization

Technical Support Center: Purifying mPEG45-diol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of mPEG45-diol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the inherent heterogeneity of the PEGylation reaction mixture. Key difficulties include:

  • Removal of PEG-diol impurity: The starting mPEG45-OH reagent often contains a percentage of PEG45-diol, which can lead to cross-linked or dimerized conjugates. This impurity is notoriously difficult to remove from the final product due to its similar physicochemical properties.[1][2][3]

  • Separation of mono-PEGylated from multi-PEGylated species: The reaction can produce conjugates with varying numbers of PEG chains attached (e.g., di- or tri-PEGylated). Separating the desired mono-PEGylated product from these other species is critical.[]

  • Removal of unreacted starting materials: Excess mPEG45-OH and the unconjugated molecule (protein, peptide, or small molecule) must be efficiently removed from the final product.

  • Resolution of positional isomers: If the molecule has multiple potential PEGylation sites, the reaction can result in a mixture of isomers that may have different biological activities and need to be separated.[]

  • Presence of aggregates: PEGylated molecules can sometimes form aggregates, which need to be removed to ensure product safety and efficacy.[5][6]

Q2: What are the most common purification techniques for this compound conjugates?

A multi-step purification strategy is often necessary. The most common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules, excess PEG, and for separating monomeric conjugates from aggregates.[][7][8]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation shields the surface charges of a molecule, IEX is highly effective in separating species with different degrees of PEGylation (e.g., non-PEGylated, mono-PEGylated, di-PEGylated).[][9][10]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique often used for the purification of PEGylated peptides and small molecules, and for the analysis of purity.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful polishing step to remove impurities.[]

Q3: How can I assess the purity of my this compound conjugate?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC are used to quantify the percentage of the desired conjugate and detect impurities.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS can confirm the molecular weight of the conjugate and identify different PEGylated species.[12][13]

  • SDS-PAGE: For protein conjugates, SDS-PAGE can provide a visual assessment of the PEGylation reaction and the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Problem 1: Poor Separation of Mono- and Di-PEGylated Species in Ion Exchange Chromatography
Possible Cause Solution
Inappropriate pH of the mobile phase The pH of the buffer should be optimized to maximize the charge difference between the mono- and di-PEGylated species. For cation exchange, a pH below the pI of the protein is typically used, while for anion exchange, a pH above the pI is used.[9]
Incorrect salt gradient A shallow salt gradient is often required to achieve good resolution. Experiment with different gradient slopes and salt concentrations (e.g., NaCl).[9]
Column overloading Injecting too much sample can lead to poor resolution. Reduce the sample load to improve separation.
Non-optimal flow rate A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
Problem 2: Presence of Unreacted mPEG45-OH in the Final Product after Size Exclusion Chromatography
Possible Cause Solution
Inadequate resolution of the SEC column Ensure the SEC column has the appropriate fractionation range for the size of your conjugate and the unreacted PEG. A longer column or a column with a smaller particle size may improve resolution.[8]
Co-elution of the conjugate and free PEG This can occur if the hydrodynamic volume of the conjugate is not sufficiently different from the free PEG. Consider an alternative purification step like IEX or HIC before or after SEC.
Sample viscosity is too high High sample viscosity can lead to band broadening and poor separation. Dilute the sample if necessary.
Problem 3: Product Aggregation Observed During or After Purification
Possible Cause Solution
Harsh buffer conditions The pH, ionic strength, or presence of certain salts in the purification buffers may be promoting aggregation. Screen different buffer formulations to find conditions that maintain the stability of your conjugate.[8]
High protein concentration High concentrations of the conjugate can sometimes lead to aggregation. Try to keep the protein concentration below a critical level during purification and storage.
Temperature instability Perform purification steps at a controlled, often lower, temperature (e.g., 4°C) to minimize aggregation.[8]
Freeze-thaw cycles Repeated freezing and thawing can induce aggregation. Aliquot the purified conjugate into smaller volumes for storage.

Data Presentation

Table 1: Comparison of Common Chromatographic Techniques for this compound Conjugate Purification

Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeRemoval of aggregates, unreacted small molecules, and excess PEG.[][7]Mild conditions, predictable separation.Limited resolution for species of similar size.[]
Ion Exchange Chromatography (IEX) Net ChargeSeparation of species with different degrees of PEGylation (0, 1, 2+ PEGs).[9][10]High resolving power for charge variants.Requires optimization of pH and salt gradient.
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of PEGylated peptides and small molecules; analytical assessment of purity.High resolution and efficiency.Can be denaturing for some proteins.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPolishing step to remove impurities with different surface hydrophobicity.[]Non-denaturing conditions.Can have lower capacity compared to IEX.[]

Experimental Protocols

General Protocol for Ion Exchange Chromatography (IEX) Purification of a PEGylated Protein

This protocol provides a general guideline for purifying a mono-PEGylated protein from a reaction mixture containing unreacted protein and multi-PEGylated species using cation exchange chromatography.

  • Column Selection and Equilibration:

    • Select a strong cation exchange column (e.g., SP Sepharose).

    • Equilibrate the column with a low-ionic-strength binding buffer (e.g., 20 mM sodium phosphate, pH 6.0). The pH should be at least 1 unit below the pI of the protein to ensure it binds to the column.

  • Sample Preparation and Loading:

    • Dilute the PEGylation reaction mixture with the binding buffer to reduce the ionic strength and ensure the target protein binds to the column.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

    • Load the prepared sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the binding buffer to remove unbound material, such as excess PEG reagent.

  • Elution:

    • Elute the bound proteins using a linear gradient of increasing salt concentration. This is typically achieved by mixing the binding buffer with an elution buffer of the same pH but higher salt concentration (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0).

    • The elution order is typically di-PEGylated (elutes first due to charge shielding), followed by mono-PEGylated, and finally the unreacted protein.[9]

  • Fraction Analysis:

    • Collect fractions throughout the elution gradient.

    • Analyze the fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified mono-PEGylated conjugate.

  • Pooling and Buffer Exchange:

    • Pool the fractions containing the pure product.

    • Perform buffer exchange into a suitable storage buffer using dialysis or ultrafiltration/diafiltration.

Mandatory Visualization

Purification_Troubleshooting cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Poor Purification Outcome cause1 Suboptimal Chromatography Conditions start->cause1 cause2 Product Instability start->cause2 cause3 Impurity in Starting Material (e.g., PEG-diol) start->cause3 solution1a Optimize Gradient (Salt/Solvent) cause1->solution1a solution1b Adjust pH and Buffer Composition cause1->solution1b solution1c Reduce Sample Load and Flow Rate cause1->solution1c solution2a Screen Stabilizing Additives cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Characterize Raw Materials cause3->solution3a solution3b Pre-purify PEG Reagent cause3->solution3b end Improved Purity and Yield solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end Experimental_Workflow start PEGylation Reaction Mixture step1 Primary Purification Step (e.g., Ion Exchange Chromatography) start->step1 analysis1 Purity Analysis (HPLC, MS, SDS-PAGE) step1->analysis1 decision1 Purity > 95%? step2 Polishing Step (e.g., Size Exclusion Chromatography) decision1->step2 No step3 Buffer Exchange (Ultrafiltration/Diafiltration) decision1->step3 Yes step2->step3 analysis2 Final QC Analysis step3->analysis2 end Purified this compound Conjugate analysis1->decision1 analysis2->end

References

Technical Support Center: mPEG45-diol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for mPEG45-diol conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a polyethylene glycol (PEG) derivative that contains a methoxy group at one terminus and a diol (two hydroxyl groups) at the other.[1] It is often used as a linker molecule in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-binding ligand.[1] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]

Q2: What are the most common functional groups on biomolecules to target for this compound conjugation?

A2: Before conjugation, this compound's hydroxyl groups must be activated to become reactive towards functional groups on a biomolecule.[4] Once activated (e.g., as an NHS ester, aldehyde, or maleimide), it can be conjugated to various functional groups. The most commonly targeted groups on proteins and peptides are the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues.[2][5] Carboxyl groups can also be targeted, though this is less common for bioconjugation.[4]

Q3: How should I store this compound and its activated derivatives?

A3: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[1] Activated PEG derivatives, such as NHS esters, are often moisture-sensitive and should be stored at -20°C with a desiccant.[6][7] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation of the reactive group.[6][7]

Q4: What are the critical parameters to control during a PEGylation reaction?

A4: Several factors significantly impact the outcome of a PEGylation reaction. These include the protein concentration, the molar ratio of PEG to the protein, reaction pH, temperature, and reaction time.[8] The pH is particularly critical as it can influence the selectivity of the conjugation, for example, targeting the N-terminal amine over lysine residues.[9]

Troubleshooting Guide

Low Conjugation Efficiency or Yield

Q: My conjugation reaction has a very low yield. What are the possible causes and how can I improve it?

A: Low yield is a common issue in PEGylation. Here are several potential causes and solutions:

  • Inactive PEG Reagent: The activated functional group on your this compound derivative may have hydrolyzed. This is a common issue with NHS esters.[6][7]

    • Solution: Use fresh, properly stored PEG reagent for each reaction. Avoid preparing stock solutions of activated PEG for long-term storage.[6][7] Always allow the reagent to warm to room temperature before opening the vial.[7]

  • Incorrect Reaction Buffer: The pH of your reaction buffer is critical. For amine-reactive PEGs like NHS esters, a pH of 7-9 is generally recommended.[7] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PEG reagent and should be avoided.[6][7]

    • Solution: Ensure your buffer has the optimal pH for your specific conjugation chemistry and is free of competing nucleophiles. Phosphate-buffered saline (PBS) is a common choice.[6]

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent can lead to low yields.[10]

    • Solution: Optimize the PEG-to-protein molar ratio. A 20-fold molar excess is often a good starting point for labeling antibodies with NHS-PEGs.[7]

  • Protein-Specific Issues: The target functional groups on your protein may be inaccessible due to steric hindrance.[11] The protein itself might be unstable under the reaction conditions.[12]

    • Solution: Try varying the reaction conditions (e.g., pH, temperature) to potentially expose the target sites.[12] If stability is an issue, consider shorter reaction times or lower temperatures.

Heterogeneous Product Mixture

Q: My final product shows multiple PEGylated species (e.g., di-PEGylated, tri-PEGylated). How can I achieve a mono-PEGylated product?

A: Product heterogeneity is a frequent challenge in PEGylation.[2]

  • Diol Impurity: The starting mPEG material may contain PEG diol, which, when activated, can lead to cross-linking of your protein.[4][13]

    • Solution: Use high-quality mPEG with low diol content.[4]

  • Reaction Stoichiometry and Conditions: A high molar excess of PEG or prolonged reaction times can lead to multiple PEGs attaching to the protein.[10]

    • Solution: Carefully control the stoichiometry of the reaction. Titrate the molar ratio of PEG to your protein to find the optimal balance for mono-conjugation. Controlling the pH can also enhance selectivity for a specific site, like the N-terminus.[9]

Difficulty in Purification

Q: I'm having trouble separating the PEGylated conjugate from unreacted protein and excess PEG.

A: Purification can be challenging due to the size and properties of the PEG chain.

  • Inappropriate Chromatography Method: Not all chromatography techniques are equally effective for separating PEGylated proteins.

    • Solution: A combination of chromatography methods is often necessary.

      • Ion-Exchange Chromatography (IEX): This is often the method of choice as the PEG chain can shield the protein's surface charges, leading to a change in its elution profile compared to the unreacted protein.[12][]

      • Size-Exclusion Chromatography (SEC): SEC is effective at removing unreacted, low-molecular-weight PEG reagents.[12][] However, it may not be able to separate mono-PEGylated from un-PEGylated protein if the size difference is not substantial.[12]

      • Hydrophobic Interaction Chromatography (HIC): HIC can sometimes be a useful supplementary technique to IEX.[][15]

      • Reverse Phase Chromatography (RPC): RPC is widely used for purifying peptides and small proteins and can also be applied to separate PEGylated conjugates.[][16]

Quantitative Data Summary

Table 1: Comparison of Common Purification Techniques for PEGylated Proteins

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Ion-Exchange Chromatography (IEX) Difference in surface chargeHigh resolution, widely applicable for separating different PEGylation states.[12][]PEG chains can shield charges, altering expected elution.[]
Size-Exclusion Chromatography (SEC) Difference in hydrodynamic radiusEfficient for removing unreacted PEG and other small molecules.[]May have poor resolution between un-PEGylated and mono-PEGylated proteins.[12]
Hydrophobic Interaction Chromatography (HIC) Difference in hydrophobicityCan be a good complementary method to IEX.[]Can have low capacity and resolution.[]
Reverse Phase Chromatography (RPC) Difference in polarity/hydrophobicityGood for peptides and small proteins, can separate positional isomers.[]May require organic solvents that can denature some proteins.

Experimental Protocols

Protocol: Activation of this compound with NHS

This protocol describes a general procedure to activate the terminal hydroxyl groups of this compound to form an amine-reactive NHS ester.

  • Dissolve this compound: Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in anhydrous acetonitrile. Add pyridine as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Precipitation: Precipitate the product by adding cold diethyl ether.

  • Filtration and Drying: Collect the white solid product by filtration and dry it under vacuum.

  • Characterization: Confirm the structure and purity of the activated mPEG-NHS ester using techniques like ¹H NMR and MALDI-TOF mass spectrometry.

Protocol: Conjugation of mPEG45-NHS Ester to a Protein

This protocol provides a general method for conjugating an amine-reactive mPEG-NHS ester to a protein.

  • Buffer Exchange: Prepare the protein in an amine-free buffer, such as 0.1 M phosphate buffer at pH 7.5.[6] If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange using dialysis or a desalting column.[7]

  • Prepare PEG Solution: Immediately before use, dissolve the mPEG45-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.[7][17] Do not prepare stock solutions for storage.[7]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved mPEG-NHS ester to the protein solution.[7] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][17]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl.[18]

  • Purification: Remove unreacted PEG and purify the conjugate using an appropriate chromatography method, such as ion-exchange or size-exclusion chromatography.[12][][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Start buffer_exchange Protein Buffer Exchange (Amine-free buffer, pH 7-9) start->buffer_exchange peg_prep Dissolve Activated mPEG (e.g., mPEG-NHS in DMSO) start->peg_prep conjugation Combine Protein and mPEG (Controlled Stoichiometry) buffer_exchange->conjugation peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation purify Purification (IEX, SEC, etc.) incubation->purify analyze Characterization (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: A typical experimental workflow for protein PEGylation.

troubleshooting_guide start Low Yield or No Conjugation check_peg Is the activated PEG reagent fresh? start->check_peg check_buffer Is the reaction buffer correct (pH, amine-free)? check_peg->check_buffer Yes sol_peg Use fresh reagent. Equilibrate before use. check_peg->sol_peg No check_ratio Is the PEG:Protein molar ratio optimal? check_buffer->check_ratio Yes sol_buffer Use amine-free buffer (e.g., PBS) at optimal pH. check_buffer->sol_buffer No check_protein Is the protein stable and are sites accessible? check_ratio->check_protein Yes sol_ratio Optimize molar ratio (e.g., titration). check_ratio->sol_ratio No sol_protein Modify reaction conditions (temp, pH) or use different conjugation chemistry. check_protein->sol_protein No

Caption: A decision tree for troubleshooting low-yield PEGylation reactions.

References

Technical Support Center: Improving Hydrogel Crosslinking with mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving hydrogel crosslinking using mPEG45-diol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Failed or Incomplete Gelation 1. Incorrect Stoichiometry: Molar ratio of reactive groups (e.g., this compound to a crosslinker like acrylate) is not optimal. 2. Low Initiator Concentration: Insufficient initiator to start the polymerization process. 3. Inactive Reagents: Degradation of this compound or other components due to improper storage. 4. Presence of Inhibitors: Oxygen in the pre-polymer solution can inhibit free-radical polymerization.1. Optimize Stoichiometry: Ensure a 1:1 molar ratio for reactive groups. Titrate components if unsure of their purity. 2. Increase Initiator Concentration: Incrementally increase the photoinitiator (e.g., LAP, Irgacure) or chemical initiator (e.g., APS/TEMED) concentration. 3. Use Fresh Reagents: Store this compound and other reagents as recommended by the manufacturer, typically in a cool, dark, and dry place. 4. De-gas the Solution: Purge the pre-polymer solution with an inert gas like nitrogen or argon before adding the initiator.
Gelation Occurs Too Quickly or Too Slowly 1. Initiator Concentration: Higher initiator concentration leads to faster gelation. 2. Temperature: Higher temperatures generally accelerate the crosslinking reaction. 3. Light Intensity (for photocrosslinking): Higher light intensity will result in faster gelation.1. Adjust Initiator Concentration: Decrease the initiator concentration for slower gelation or increase it for faster gelation.[1] 2. Control Temperature: Perform the crosslinking reaction at a consistent, controlled temperature. Lower the temperature for slower gelation. 3. Modify Light Intensity: Adjust the distance from the UV lamp or use a lamp with adjustable intensity to control the rate of photocrosslinking.
Hydrogel is Too Soft or Mechanically Weak 1. Low Polymer Concentration: Insufficient this compound in the formulation. 2. Low Crosslinking Density: Insufficient crosslinker or incomplete reaction. 3. High Swelling Ratio: Excessive water uptake can reduce mechanical strength.1. Increase Polymer Concentration: A higher weight percentage of this compound and crosslinker will result in a stiffer hydrogel. 2. Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will lead to a more densely crosslinked network and higher stiffness. 3. Optimize Formulation to Reduce Swelling: Increasing the crosslinker concentration can reduce the swelling ratio and improve mechanical properties.
Hydrogel is Too Stiff or Brittle 1. High Polymer Concentration: Too much this compound can lead to a dense, brittle network. 2. High Crosslinking Density: Excessive crosslinker results in a stiff and brittle hydrogel.1. Decrease Polymer Concentration: Lower the weight percentage of this compound in your formulation. 2. Decrease Crosslinker Concentration: Reducing the amount of crosslinker will lead to a more flexible hydrogel.
Inconsistent or Inhomogeneous Hydrogels 1. Poor Mixing: Incomplete mixing of the pre-polymer solution. 2. Presence of Impurities: Diol impurities in mPEG precursors can interfere with crosslinking.1. Ensure Thorough Mixing: Vortex or sonicate the pre-polymer solution to ensure all components are fully dissolved and evenly distributed. 2. Purify mPEG Precursors: If diol impurities are suspected, purification using methods like dialysis or chromatography may be necessary.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use?

The optimal concentration of this compound depends on the desired mechanical properties of the hydrogel. Generally, higher concentrations lead to stiffer hydrogels. A good starting point is often in the range of 10-20% (w/v), but this should be optimized for your specific application.

2. How can I control the degradation rate of my this compound hydrogel?

The degradation rate can be controlled by incorporating hydrolytically or enzymatically degradable linkages into the hydrogel network. For example, using a crosslinker with an ester bond will result in a hydrogel that degrades via hydrolysis. The degradation rate can be tuned by altering the hydrophobicity of the polymer backbone.

3. What characterization techniques are recommended for this compound hydrogels?

  • Rheology: To measure the mechanical properties, such as storage modulus (G') and loss modulus (G''), which indicate the stiffness and viscoelasticity of the hydrogel.

  • Swelling Studies: To determine the water uptake capacity of the hydrogel, which influences nutrient transport and mechanical properties.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the hydrogel and the extent of crosslinking.

4. Can I encapsulate cells in this compound hydrogels?

Yes, mPEG-based hydrogels are widely used for cell encapsulation due to their high water content and biocompatibility. It is crucial to ensure that the crosslinking process is cytocompatible. Photocrosslinking with a visible light photoinitiator is a commonly used method for cell encapsulation.

5. How do I sterilize my this compound hydrogel precursors?

The pre-polymer solution can be sterile-filtered through a 0.22 µm filter before crosslinking. The final hydrogel can be sterilized by UV irradiation, although this may affect the mechanical properties. Autoclaving is generally not recommended as it can cause degradation of the polymer.

Quantitative Data Summary

The following tables summarize the expected impact of varying formulation parameters on the final hydrogel properties, based on data from various PEG-based hydrogel systems.

Table 1: Effect of Polymer and Crosslinker Concentration on Mechanical Properties

Polymer Concentration (wt%)Crosslinker Concentration (mol%)Compressive Modulus (kPa)Swelling Ratio (q)
10110 - 5015 - 20
10550 - 15010 - 15
201150 - 3008 - 12
205300 - 6005 - 8

Note: These are representative values. Actual values will depend on the specific crosslinker and initiation system used.

Table 2: Effect of mPEG Molecular Weight on Hydrogel Properties

mPEG Molecular Weight (Da)Compressive Modulus (kPa)Swelling Ratio (q)Mesh Size (nm)
2,000500 - 8004 - 72 - 5
10,000100 - 3008 - 125 - 10
20,00020 - 8015 - 2510 - 20

Note: This table illustrates the general trend. This compound has a specific molecular weight, and this table provides context on how molecular weight, in general, affects hydrogel properties.

Experimental Protocols

Protocol 1: Preparation of Photocrosslinked this compound Hydrogel
  • Prepare Pre-polymer Solution:

    • Dissolve this compound and a suitable crosslinker (e.g., PEG-diacrylate) in a biocompatible buffer (e.g., PBS) to the desired concentrations.

    • Add a photoinitiator (e.g., 0.05% w/v LAP) to the solution.

    • Gently vortex or sonicate until all components are fully dissolved.

  • Crosslinking:

    • Pipette the pre-polymer solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes). The exposure time will depend on the light intensity and the photoinitiator concentration.

  • Swelling and Equilibration:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in a large volume of buffer (e.g., PBS) to allow it to swell to equilibrium. Replace the buffer several times over 24-48 hours to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheology
  • Sample Preparation:

    • Prepare hydrogel discs of a specific diameter and thickness suitable for the rheometer geometry (e.g., 8 mm diameter, 1 mm thickness).

    • Ensure the hydrogels are at equilibrium swelling in the desired buffer.

  • Rheometer Setup:

    • Use a parallel plate geometry.

    • Apply a small amount of solvent to the plates to prevent dehydration of the sample during the measurement.

    • Carefully place the hydrogel disc on the bottom plate and lower the top plate to contact the hydrogel with a small compressive force.

  • Measurement:

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G'').

    • Perform a strain sweep at a constant frequency to identify the linear viscoelastic region.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Pre-polymer Solution Preparation cluster_crosslinking Crosslinking cluster_characterization Post-processing & Characterization reagents This compound & Crosslinker mixing Dissolve & Mix reagents->mixing buffer Buffer (e.g., PBS) buffer->mixing initiator Photoinitiator (e.g., LAP) initiator->mixing molding Pipette into Mold mixing->molding Pre-polymer Solution uv_exposure UV Exposure (365 nm) molding->uv_exposure swelling Equilibrium Swelling uv_exposure->swelling Crosslinked Hydrogel characterization Characterization (Rheology, SEM) swelling->characterization

Caption: Workflow for the synthesis and characterization of a photocrosslinked this compound hydrogel.

Troubleshooting_Logic cluster_gelation Gelation Issues cluster_properties Mechanical Property Issues cluster_solutions_gelation Solutions cluster_solutions_properties Solutions start Problem with Hydrogel no_gel No Gel Formation start->no_gel slow_gel Slow Gelation start->slow_gel too_soft Too Soft start->too_soft too_stiff Too Stiff start->too_stiff sol_no_gel Check Stoichiometry Increase Initiator De-gas Solution no_gel->sol_no_gel sol_slow_gel Increase Initiator Increase Temperature slow_gel->sol_slow_gel sol_soft Increase Polymer Conc. Increase Crosslinker Conc. too_soft->sol_soft sol_stiff Decrease Polymer Conc. Decrease Crosslinker Conc. too_stiff->sol_stiff

Caption: A logical flowchart for troubleshooting common issues in this compound hydrogel crosslinking.

References

stability issues of mPEG45-diol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mPEG45-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is a methoxy-terminated polyethylene glycol with two hydroxyl (-OH) end groups, composed of approximately 45 ethylene glycol monomer units. Its stability in aqueous solutions is critical for its use in bioconjugation, drug delivery, and other biomedical applications. Degradation can lead to the formation of impurities, loss of activity, and potentially altered biological responses.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

While the ether backbone of polyethylene glycol (PEG) is generally stable against hydrolysis at room temperature, the primary degradation pathway for this compound in aqueous solutions is oxidative degradation .[1] This process involves the formation of radicals and can lead to chain scission of the polyether backbone.[2]

Q3: What factors can accelerate the degradation of this compound solutions?

Several factors can accelerate the degradation of PEG solutions:

  • Presence of Oxygen: Molecular oxygen is a key component in the oxidative degradation process.[1][3][4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]

  • Exposure to Light: UV light can initiate and promote the formation of free radicals, leading to degradation.[3]

  • Presence of Transition Metal Ions: Certain metal ions, such as cobalt, can catalyze the auto-oxidation of polyethers.[5]

Q4: What are the common degradation products of this compound?

Oxidative degradation of the PEG backbone can result in a variety of low molecular weight byproducts, including:

  • Formic esters[2]

  • Organic acids (e.g., formic acid, acetic acid, glycolic acid)[6][7]

  • Aldehydes (e.g., formaldehyde, acetaldehyde)[7][8]

The presence of these impurities can be detected by a decrease in the pH of the solution.[3]

Q5: How should aqueous solutions of this compound be properly stored to ensure stability?

To minimize degradation, aqueous solutions of this compound should be stored under the following conditions:

  • Inert Atmosphere: Purge the container with an inert gas like nitrogen or argon to displace oxygen.[3][9]

  • Low Temperature: Store solutions at low temperatures, such as refrigerated (4°C) or frozen (≤ -15°C).[3][9]

  • Protection from Light: Use amber vials or store in the dark to prevent photo-initiated degradation.[3][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of product efficacy. Degradation of this compound leading to impurities and reduced active ingredient concentration.1. Verify the storage conditions of your this compound solution. 2. Test the pH of your solution; a decrease may indicate acidic degradation products. 3. Analyze the purity of your this compound solution using appropriate analytical methods (see Experimental Protocols).
Visible particulates or changes in solution appearance. Aggregation or precipitation of this compound or its conjugates, potentially due to degradation or improper formulation.1. Ensure the buffer and pH of your solution are appropriate for your application. 2. Filter the solution through a suitable membrane to remove particulates. 3. Re-evaluate your formulation and conjugation strategy.
Inconsistent results between different batches of this compound. Variability in the purity or degradation status of the starting material.1. Source high-purity this compound from a reputable supplier. 2. Perform quality control checks on new batches before use. 3. Follow strict storage and handling protocols for all batches.

Data on Factors Influencing mPEG-diol Stability

The following tables summarize the qualitative impact of various factors on the stability of polyethylene glycols in aqueous solutions.

Table 1: Influence of Storage Conditions on mPEG-diol Degradation

Factor Effect on Degradation Rate Rationale
Presence of Oxygen IncreasesEssential for oxidative degradation pathways.[1][3]
Elevated Temperature IncreasesAccelerates the rate of chemical reactions.[3]
Exposure to Light (UV) IncreasesPromotes the formation of free radicals.[3]
Presence of Metal Ions (e.g., Co²⁺) IncreasesCatalyzes the auto-oxidation of the polyether backbone.[5]
Storage under Inert Gas (N₂, Ar) DecreasesMinimizes exposure to oxygen.[3][9]
Low Temperature Storage (≤ -15°C) DecreasesSlows down the rate of degradation reactions.[3][9]

Table 2: Common Degradation Products of Polyethylene Glycol

Product Class Specific Examples Analytical Detection Method
Organic AcidsFormic acid, Acetic acid, Glycolic acidHPLC[6]
AldehydesFormaldehyde, AcetaldehydeHPLC, GC-MS[8]
EstersFormic estersGC-MS[2]
Chain FragmentsLower molecular weight PEGsGPC, MALDI-TOF MS[10]

Experimental Protocols

1. Protocol for Assessing this compound Purity and Degradation by Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight distribution and detect the presence of low molecular weight degradation products.

  • Methodology:

    • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile).

    • GPC System: Utilize a GPC system equipped with a refractive index (RI) detector.

    • Column: Select a column set appropriate for the molecular weight range of this compound and its potential degradation products.

    • Mobile Phase: A typical mobile phase would be a phosphate-buffered saline (PBS) or a similar aqueous buffer.

    • Analysis: Inject the sample and monitor the elution profile. The appearance of peaks at later elution times (corresponding to lower molecular weights) indicates degradation.[10]

2. Protocol for Identification of Degradation Products by Mass Spectrometry (MALDI-TOF MS)

  • Objective: To identify the chemical structures of degradation products.

  • Methodology:

    • Sample Preparation: The aqueous solution of this compound can be analyzed directly or after a simple cleanup step (e.g., zip-tipping) to remove interfering substances.

    • Matrix: Choose a suitable matrix for PEG analysis, such as 2,5-dihydroxybenzoic acid (DHB).

    • MALDI-TOF MS: Spot the sample mixed with the matrix onto the target plate and acquire the mass spectrum.

    • Data Analysis: Analyze the resulting spectrum for mass peaks corresponding to the expected degradation products (e.g., oxidized PEG chains, chain fragments with acid or aldehyde end groups).[10]

3. Protocol for Forced Degradation Study

  • Objective: To accelerate the degradation of this compound to identify potential degradation pathways and products.

  • Methodology:

    • Stress Conditions: Expose aqueous solutions of this compound to one or more of the following stress conditions:

      • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) to the solution.[10]

      • Thermal: Incubate the solution at an elevated temperature (e.g., 40-70°C).[3]

      • Photolytic: Expose the solution to UV light.[3]

      • Metallic Ion Catalysis: Add a small amount of a transition metal salt (e.g., CoCl₂) to the solution.[5]

    • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

    • Analysis: Analyze the samples using the GPC and MALDI-TOF MS methods described above to track the formation of degradation products over time.

Visualizations

cluster_degradation Oxidative Degradation Pathway mPEG This compound Initiation Initiation (Heat, Light, Metal Ions) mPEG->Initiation Radical PEG Radical (P•) Initiation->Radical Oxygen Oxygen (O2) Radical->Oxygen PeroxyRadical Peroxy Radical (POO•) Radical->PeroxyRadical + O2 ChainScission Chain Scission PeroxyRadical->ChainScission Products Degradation Products (Acids, Aldehydes, Esters) ChainScission->Products

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Troubleshooting Workflow Issue Inconsistent Experimental Results CheckStorage Check Storage Conditions (Temp, Light, Inert Gas) Issue->CheckStorage MeasurepH Measure Solution pH CheckStorage->MeasurepH AnalyzePurity Analyze Purity (GPC, MS) MeasurepH->AnalyzePurity DegradationConfirmed Degradation Confirmed? AnalyzePurity->DegradationConfirmed ImplementCAPA Implement Corrective Actions: - Use fresh solution - Optimize storage DegradationConfirmed->ImplementCAPA Yes NoDegradation Investigate Other Experimental Variables DegradationConfirmed->NoDegradation No

Caption: Troubleshooting workflow for inconsistent results.

References

common side reactions with mPEG45-diol linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mPEG45-diol linkers.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when using mPEG-diol linkers?

A1: The most significant and common issue is the presence of polyethylene glycol diol (PEG-diol) as an impurity in the methoxy-polyethylene glycol (mPEG-diol) starting material.[1][2][3] This impurity arises during the synthesis of mPEG when the initiation of the polymerization occurs with water instead of a methoxide initiator.[4][5] The presence of this bifunctional PEG-diol can lead to significant side reactions, most notably unintended cross-linking of proteins or other target molecules during conjugation experiments.[1][2][3]

Q2: Why is PEG-diol impurity a problem in my experiments?

A2: PEG-diol is a bifunctional molecule, meaning it has reactive hydroxyl groups at both ends of the polymer chain. In contrast, the desired mPEG-diol is monofunctional, with a methoxy group capping one end and a reactive hydroxyl group at the other.[][7] If your this compound linker contains significant amounts of the PEG-diol impurity, subsequent activation of the hydroxyl groups will result in a bifunctional linker. This bifunctional linker can then react with two separate target molecules (e.g., proteins, peptides), leading to the formation of undesirable dimers, oligomers, or even larger aggregates.[1][3] This cross-linking can result in ill-defined products, loss of biological activity, and difficulties in purification.[2][3]

Q3: What concentration of PEG-diol impurity is typically found in mPEG reagents?

A3: The concentration of PEG-diol impurity can vary depending on the quality of the synthesis and purification process. It is not uncommon for mPEG reagents to contain anywhere from 1% to 10% of the diol impurity.[1] High-quality, purified reagents specifically intended for pharmaceutical applications will have a much lower diol content.

Q4: How can I detect and quantify PEG-diol impurities in my this compound linker?

A4: The most effective method for detecting and quantifying PEG-diol impurities is through reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] This technique can separate the more hydrophilic PEG-diol from the more hydrophobic mPEG. Other analytical methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can also be used to confirm the presence of diol species, often by analyzing the fractions collected from an HPLC separation.[4][5]

Q5: Are there other potential side reactions or stability issues with this compound linkers?

A5: Yes, beyond diol impurities, you should be aware of potential degradation of the PEG linker itself. The polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen.[8] Additionally, while the ether linkages of the PEG backbone are generally stable to hydrolysis, if the diol ends are functionalized with ester-containing groups (e.g., acrylates for hydrogel formation), these ester linkages can be susceptible to hydrolysis, leading to cleavage of the conjugated molecule.[8] It is crucial to ensure proper storage and handling to minimize these degradation pathways.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected high molecular weight species (dimers, aggregates) observed in SDS-PAGE or SEC analysis after a conjugation reaction. Presence of bifunctional PEG-diol impurity in your this compound linker leading to cross-linking.1. Analyze the purity of your this compound linker stock using the HPLC protocol provided below to quantify the diol content. 2. If the diol content is high (>1-2%), consider purchasing a higher purity grade of the linker. 3. Optimize your purification strategy (e.g., size exclusion or ion-exchange chromatography) to better separate the desired monomeric conjugate from the cross-linked species.
Low yield of the desired PEGylated product. 1. Degradation of the activated linker due to improper storage or handling (hydrolysis, oxidation). 2. Inefficient activation of the this compound.1. Ensure the linker is stored under recommended conditions (typically cool, dry, and under an inert atmosphere). 2. Verify the integrity of the linker using analytical methods before activation. 3. Review and optimize the activation chemistry protocol (e.g., reagents, reaction time, temperature).
Inconsistent results between different batches of this compound linkers. Batch-to-batch variability in the amount of PEG-diol impurity.1. Qualify each new batch of this compound linker by performing an HPLC analysis to determine the diol content. 2. Keep detailed records of the purity of each batch to correlate with experimental outcomes.

Experimental Protocols

Protocol: Detection of PEG-diol Impurity by RP-HPLC

This protocol provides a general method to separate this compound from its corresponding PEG-diol impurity. Optimization may be required based on the specific molecular weight and the HPLC system used.

1. Objective: To resolve and quantify the percentage of PEG-diol impurity in an this compound sample.

2. Materials:

  • This compound sample
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or Charged Aerosol Detector (CAD), as PEG has no strong UV chromophore)[]

3. Method:

  • Sample Preparation: Prepare a sample of the this compound at a concentration of 1-2 mg/mL in the initial mobile phase composition.
  • Mobile Phase:
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 20 µL
  • Gradient: A key aspect of this separation is running it in a "partition/adsorption mode" rather than a typical size-exclusion mode. An isocratic elution with a relatively low percentage of organic solvent is often effective.
  • Isocratic Elution: Start with a mobile phase composition such as 40% Acetonitrile / 60% Water.[5] The mPEG, being more hydrophobic due to the methoxy group, will be retained longer on the C18 column than the more polar PEG-diol.[4]
  • Elution Order: Expect the PEG-diol peak to elute before the main mPEG peak.
  • Data Analysis:
  • Integrate the peak areas for both the PEG-diol and the mPEG.
  • Calculate the percentage of diol impurity using the following formula (assuming similar detector response): % Diol = (Area of Diol Peak / (Area of Diol Peak + Area of mPEG Peak)) * 100%

Visualizations

cluster_mPEG Desired Monofunctional Linker cluster_PEG_diol Diol Impurity mPEG This compound CH₃O-(CH₂CH₂O)₄₅-H PEG_diol PEG-diol H-(OCH₂CH₂O)₄₅-H

Caption: Structure of the desired this compound vs. the PEG-diol impurity.

cluster_0 Desired Reaction Pathway cluster_1 Side Reaction with Diol Impurity mPEG Activated mPEG-Linker Conjugate1 Monofunctional PEGylated Protein mPEG->Conjugate1 Protein1 Protein Protein1->Conjugate1 Diol Activated PEG-diol Impurity Crosslink Cross-linked Protein Dimer Diol->Crosslink Protein2 Protein A Protein2->Crosslink Protein3 Protein B Protein3->Crosslink

Caption: Desired PEGylation vs. side reaction caused by diol impurity.

start Receive new batch of This compound linker qc_check Perform RP-HPLC analysis for diol content start->qc_check decision Diol Content < 2%? qc_check->decision proceed Proceed with activation & conjugation decision->proceed Yes reject Reject batch or purify linker decision->reject No end_use Use in Experiment proceed->end_use end_stop Source new material reject->end_stop

Caption: Quality control workflow for screening this compound linkers.

References

Technical Support Center: Optimizing Reactions for mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of mPEG45-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-quality polyethylene glycol (PEG) derivative with a discrete chain length, indicated by the "45" which denotes the number of ethylene glycol units. The "diol" signifies that it possesses hydroxyl (-OH) groups at both ends of the PEG chain. This bifunctional nature makes it a versatile linker for various applications in research and drug development, including the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and hydrogels. The hydroxyl groups require activation to react with other molecules.

Q2: Why is it necessary to "activate" the hydroxyl groups of this compound?

A2: The terminal hydroxyl groups of this compound are not sufficiently reactive to directly couple with many functional groups on biomolecules or small molecules under mild conditions.[1] Activation converts the hydroxyl groups into more reactive functional groups (e.g., tosylates, mesylates, NHS esters) that can readily undergo nucleophilic substitution or other conjugation reactions.[2][3]

Q3: What are the most common methods for activating this compound?

A3: Common activation methods involve converting the terminal hydroxyl groups into better leaving groups or reactive esters. Key methods include:

  • Tosylation or Mesylation: Reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form mPEG45-ditosylate or mPEG45-dimesylate. Tosylates and mesylates are excellent leaving groups for subsequent reactions with nucleophiles like amines or thiols.[4][5]

  • Carbonyl Diimidazole (CDI) Activation: CDI reacts with the hydroxyl groups to form a reactive imidazole carbamate intermediate. This intermediate can then react with amines to form stable carbamate linkages.[6]

  • Conversion to Carboxylic Acid: The diol can be reacted with an anhydride, like succinic anhydride, to convert the terminal hydroxyls into carboxylic acids.[4][7] These acids can then be activated, for example with NHS (N-Hydroxysuccinimide), for reaction with amines.

Q4: How can I confirm that the activation of this compound was successful?

A4: Successful activation can be confirmed using spectroscopic methods. A common technique is Proton NMR (¹H NMR) spectroscopy. For example, in a tosylation reaction, the appearance of new peaks corresponding to the aromatic protons of the tosyl group and a downfield shift of the methylene protons adjacent to the newly formed tosylate ester will indicate a successful reaction.[4] For other activations, similar characteristic shifts or the appearance of new signals would be expected.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the activation and subsequent conjugation of this compound.

Issue 1: Low or No Activation of Hydroxyl Groups

Symptoms:

  • ¹H NMR analysis shows only the starting this compound.

  • The subsequent conjugation step fails, and only the unreacted starting materials are recovered.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Drying of this compound PEG reagents are hygroscopic. Traces of water can quench the activating reagents. Solution: Dry the this compound thoroughly before use, for example, by azeotropic distillation with toluene or by drying under high vacuum for several hours.[8]
Degraded Activating Reagent Reagents like tosyl chloride, mesyl chloride, and CDI are sensitive to moisture and can degrade over time. Solution: Use fresh, high-quality activating reagents. Store them in a desiccator and handle them under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Base or Inappropriate Base Strength The activation reaction (e.g., tosylation, mesylation) requires a base to deprotonate the hydroxyl group. Solution: Ensure the correct stoichiometry of the base is used. For tosylation, a strong base like sodium hydroxide (NaOH) may be more effective than weaker bases like potassium carbonate or DIPEA.[4] For CDI activation, a base is not typically required but reaction times may need to be extended.
Suboptimal Reaction Temperature The reaction may be too slow at room temperature. Solution: For some reactions, gentle heating may be necessary. For example, coupling with a diisocyanate as an alternative activation can be performed at 80°C.[8] However, for tosylation or mesylation, cooling the initial reaction mixture (e.g., to -10°C) before adding the activating agent can help control the reaction.[9]
Issue 2: Incomplete or Mono-activation instead of Di-activation

Symptoms:

  • Complex ¹H NMR spectrum indicating a mixture of starting material, mono-activated, and di-activated product.

  • Difficult purification with mixed fractions.

  • Formation of undesirable products in the subsequent conjugation step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Molar Excess of Activating Reagent To drive the reaction to completion and ensure both hydroxyl groups are activated, a sufficient molar excess of the activating reagent is crucial. Solution: Increase the molar equivalents of the activating reagent (e.g., TsCl, MsCl, CDI) and base relative to the this compound. A typical starting point is 1.2 to 1.5 equivalents of reagent per hydroxyl group.[4][9]
Short Reaction Time The reaction may not have proceeded to completion. Solution: Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or analytical HPLC until the starting material is fully consumed. Reactions can take several hours (e.g., 12 hours or overnight).[9]
Steric Hindrance For high molecular weight PEGs, steric hindrance can sometimes slow down the reaction at the second hydroxyl group after the first one has reacted. Solution: Ensure efficient stirring and consider using a less sterically hindered activating reagent if possible. Extending the reaction time is often the most practical solution.
Issue 3: Formation of Side Products and Purification Challenges

Symptoms:

  • Presence of unexpected peaks in NMR or mass spectrometry analysis.

  • Observed cross-linking or polymerization in subsequent reactions.

  • Difficulty in isolating the pure, di-activated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Side Reactions with CDI CDI activation can sometimes be incomplete or lead to side products.[8] The imidazole carbamate intermediate can be hydrolyzed by trace amounts of water. Solution: Ensure strictly anhydrous conditions. If issues persist, consider an alternative activation chemistry like tosylation. For purification, techniques like liquid-liquid extraction can be employed.[10]
Presence of mPEG-monool Impurity in Starting Material If the this compound starting material is contaminated with mPEG-monool, the reaction will yield a mixture of mono-activated and di-activated products, which can be difficult to separate. Solution: Use high-purity this compound. The purity of the starting material can be assessed by techniques like reverse-phase HPLC or MALDI-TOF mass spectrometry.[11][12][13]
Hydrolysis of Activating Group Activating groups like tosylates and especially NHS esters can be susceptible to hydrolysis, particularly in the presence of moisture or during workup and purification. Solution: Perform the reaction and workup under anhydrous conditions where possible. For purification, use techniques like chromatography on polystyrene-divinylbenzene beads with non-aqueous eluents or reverse-phase chromatography.[14]

Experimental Protocols & Data

Protocol 1: Di-tosylation of this compound

This protocol is adapted from solid-state mechanochemical methods, which can also be translated to solution-phase chemistry.[4][7]

  • Drying: Thoroughly dry this compound under high vacuum at a temperature below its melting point for at least 4 hours.

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the dried this compound in anhydrous dichloromethane (DCM) or toluene.

  • Base Addition: Add 2.4 equivalents of powdered sodium hydroxide (NaOH) to the solution. Stir the mixture vigorously.

  • Tosylation: In a separate flask, dissolve 3.0 equivalents of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM. Add this solution dropwise to the this compound mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by precipitation from the reaction solvent into cold diethyl ether or by column chromatography.

Table 1: Optimization of Di-tosylation Reaction Conditions
EntryBase (equiv.)TsCl (equiv.)SolventTime (h)Approx. Yield (%)
1K₂CO₃ (2.0)2.4Acetonitrile12~40%
2DIPEA (2.0)2.4DCM12~35%
3Pyridine (excess)2.4Pyridine16~75%
4NaOH (2.4)3.0Toluene/DCM12>80%

Yields are representative and can vary based on specific this compound chain length and reaction scale.[4]

Protocol 2: Conversion of this compound to Di-carboxylic Acid

This protocol uses succinic anhydride to introduce terminal carboxyl groups.[4][7]

  • Drying: Dry this compound under high vacuum.

  • Reaction Setup: Dissolve the dried this compound and 2.4 equivalents of succinic anhydride in anhydrous 1,4-dioxane or toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) (e.g., 0.2 equivalents).

  • Reaction: Heat the mixture to 60-70°C and stir for 24 hours under an argon atmosphere.

  • Purification: Cool the reaction mixture and precipitate the product by adding it to a large volume of cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether. The product may require further purification by dialysis or size exclusion chromatography to remove unreacted succinic anhydride and catalyst.

Visualizations

Workflow for this compound Activation

G cluster_start Starting Material cluster_activation Activation Step cluster_product Activated Intermediate cluster_conjugation Conjugation Step cluster_final Final Product A This compound (HO-PEG-OH) B Add Activating Reagent (e.g., TsCl, MsCl, CDI) + Base (if needed) A->B Reaction C mPEG45-ditosylate (TsO-PEG-OTs) B->C e.g., Tosylation D mPEG45-di(imidazole carbamate) B->D e.g., CDI Activation E Other Activated Diols B->E F React with Nucleophile (e.g., R-NH2, R-SH) C->F D->F E->F G Di-substituted mPEG45 Conjugate F->G Final Conjugate

Caption: General workflow for the activation of this compound and subsequent conjugation.

Troubleshooting Logic for Low Reaction Yield

G Start Low or No Product Yield Q1 Was the this compound thoroughly dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the activating reagent fresh? A1_Yes->Q2 Sol1 Dry PEG via azeotropic distillation or high vacuum. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was sufficient molar excess of reagents used? A2_Yes->Q3 Sol2 Use a fresh bottle of reagent and handle under inert atmosphere. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the reaction time long enough? A3_Yes->Q4 Sol3 Increase molar equivalents of activating reagent and base. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate reaction conditions (temp, solvent). A4_Yes->End Sol4 Extend reaction time and monitor via TLC/HPLC. A4_No->Sol4

Caption: Decision tree for troubleshooting low yield in this compound activation reactions.

References

Technical Support Center: Purification of mPEG45-Diol Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of mPEG45-diol products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound products?

A1: The most prevalent impurity in methoxy-terminated polyethylene glycol (mPEG) products is the corresponding polyethylene glycol diol (PEG-diol) of a similar molecular weight. This impurity arises from residual water during the polymerization process.

Q2: Why can't I use a standard UV detector for the analysis of this compound?

A2: Polyethylene glycols lack a significant UV chromophore, meaning they do not absorb ultraviolet light. Therefore, a standard UV detector is not suitable for their detection. Instead, universal detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are recommended. Mass Spectrometry (MS) can also be used for detection and identification.

Q3: What type of HPLC column is best suited for purifying this compound?

A3: Reversed-phase (RP) columns are commonly used for the separation of mPEG-diol from its corresponding diol impurity. C18 or C8 columns are suitable choices. For preparative purification, columns with larger particle sizes and dimensions are necessary to handle higher sample loads.

Q4: How does reversed-phase HPLC separate this compound from PEG45-diol?

A4: The separation is based on the slight difference in polarity between the two molecules. The PEG45-diol is slightly more polar than the this compound due to the presence of two terminal hydroxyl groups compared to one hydroxyl and one methoxy group. In a reversed-phase system with a water/acetonitrile mobile phase, the more polar PEG45-diol will have less affinity for the nonpolar stationary phase and will, therefore, elute slightly earlier than the this compound.

Q5: Can I use the same method for both analytical and preparative HPLC?

A5: The principles of the separation remain the same, but the method needs to be scaled up for preparative purposes. This involves using a larger column, increasing the flow rate, and adjusting the gradient profile to accommodate a much larger sample volume. It is crucial to develop and optimize the method on an analytical scale before scaling up to preparative chromatography to save time, solvent, and sample.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Issue 1: Poor or No Separation of this compound and PEG45-diol Peaks
Possible Cause Solution
Inappropriate Gradient Profile The gradient may be too steep. A shallower gradient, particularly in the region where the compounds elute, will increase the resolution between the two peaks. Start with a lower percentage of the organic solvent (e.g., acetonitrile).
Incorrect Mobile Phase Composition Ensure the mobile phase components (water and acetonitrile) are of high purity and correctly proportioned. The separation relies on the polarity difference, so the mobile phase composition is critical.
Column Degradation The performance of an HPLC column can degrade over time. Try flushing the column with a strong solvent or, if necessary, replace it with a new one.
Sample Overload (Preparative) Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load or perform multiple smaller injections.
Issue 2: Distorted or Tailing Peaks
Possible Cause Solution
Column Contamination Impurities from previous injections can accumulate on the column. Implement a robust column washing procedure between runs.
Incompatible Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Secondary Interactions with the Stationary Phase Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the PEGs, causing tailing. Using a high-purity, end-capped column or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.
Column Void or Channeling A void at the head of the column can cause peak splitting or tailing. This usually requires column replacement.
Issue 3: High Backpressure
Possible Cause Solution
System Blockage A blockage in the HPLC system (e.g., tubing, frits, or the column itself) can cause a pressure increase. Systematically check each component to locate and resolve the blockage.
Precipitation in the Mobile Phase If using buffered mobile phases, ensure the buffer is soluble in the entire gradient range. Salt precipitation can cause blockages.
Particulate Matter from the Sample Unfiltered samples can introduce particulates that clog the column inlet frit. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Issue 4: Low or No Signal from the Detector (ELSD/CAD)
Possible Cause Solution
Incorrect Detector Settings For ELSD and CAD, the nebulizer and evaporator temperatures are critical. Optimize these settings for the specific mobile phase and flow rate being used.
Insufficient Analyte Concentration The concentration of the sample may be too low for detection. Concentrate the sample or inject a larger volume (within the limits of the column).
Detector Malfunction Ensure the detector is functioning correctly by running a standard with a known response.

Quantitative Data Summary

The following table provides representative data for the analytical separation of a crude this compound product. Actual retention times and purity will vary depending on the specific HPLC system, column, and method parameters.

Compound Expected Retention Time (min) Purity in Crude Product (%) Purity after Purification (%)
PEG45-diol8.5 - 9.55 - 15< 1
This compound9.5 - 10.585 - 95> 99

Experimental Protocols

Detailed Methodology for Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound using a preparative reversed-phase HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Sample Preparation:

  • Dissolve the crude this compound in the initial mobile phase composition (e.g., 80% water / 20% acetonitrile) to a concentration of 50-100 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC System and Conditions:

  • HPLC System: Preparative HPLC system with a binary pump, autosampler (or manual injector), column oven, and an ELSD.

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 20 mL/min (this will be dependent on the column dimensions)

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 mL (depending on the sample concentration and column capacity)

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

4. Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.08020
5.08020
25.05050
27.01090
30.01090
32.08020
35.08020

5. Fraction Collection:

  • Set the fraction collector to trigger based on the detector signal.

  • Collect the peak corresponding to this compound (the later eluting major peak).

6. Post-Purification Analysis:

  • Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Separation, High Pressure) check_method 1. Review Method Parameters (Gradient, Flow Rate, Temp) start->check_method is_method_ok Parameters Appropriate? check_method->is_method_ok check_mobile_phase 2. Check Mobile Phase (Correct Composition, Freshly Prepared) is_mp_ok Mobile Phase OK? check_mobile_phase->is_mp_ok check_column 3. Evaluate Column (Age, Performance, Contamination) is_column_ok Column OK? check_column->is_column_ok check_system 4. Inspect HPLC System (Leaks, Blockages) is_system_ok System OK? check_system->is_system_ok is_method_ok->check_mobile_phase Yes adjust_method Adjust Gradient/Flow Rate is_method_ok->adjust_method No is_mp_ok->check_column Yes prepare_new_mp Prepare Fresh Mobile Phase is_mp_ok->prepare_new_mp No is_column_ok->check_system Yes clean_replace_column Clean or Replace Column is_column_ok->clean_replace_column No troubleshoot_hardware Troubleshoot System Hardware is_system_ok->troubleshoot_hardware No escalate Escalate to Specialist is_system_ok->escalate Yes, Still Unresolved resolved Problem Resolved adjust_method->resolved prepare_new_mp->resolved clean_replace_column->resolved troubleshoot_hardware->resolved

Caption: A logical workflow for troubleshooting common HPLC purification issues.

mPEG_Purification_Workflow start Crude this compound Product sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (Reversed-Phase Gradient) hplc_injection->separation detection Detection (ELSD/CAD/MS) separation->detection fraction_collection Fraction Collection (Collect this compound Peak) detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling If Pure solvent_removal Solvent Removal (Rotovap/Lyophilization) pooling->solvent_removal final_product Purified this compound (>99%) solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound by HPLC.

References

Technical Support Center: Identification of mPEG45-diol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mPEG45-diol. The information provided will assist in identifying and troubleshooting common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: The most prevalent impurity in methoxy polyethylene glycol (mPEG) derivatives like this compound is the corresponding polyethylene glycol diol (PEG-diol).[1][2] This arises from the initiation of polymerization by water instead of the intended methanol initiator.[3][4] Other potential impurities, depending on the synthesis and purification methods, can include residual starting materials, byproducts from side reactions, and degradation products. These can include smaller PEG molecules like ethylene glycol (EG) and diethylene glycol (DG), as well as process-related impurities such as ethylene oxide and 1,4-dioxane.[5]

Q2: Why is the presence of diol impurities a concern in applications like PROTAC development?

A2: In applications such as Proteolysis Targeting Chimeras (PROTACs), this compound is used as a linker. The monofunctional nature of the mPEG is critical. If significant amounts of the bifunctional PEG-diol impurity are present, it can lead to the formation of cross-linked or dimeric PROTAC species.[1] This results in a heterogeneous final product with potentially altered pharmacological properties, reduced efficacy, and increased difficulty in purification and characterization.

Q3: What analytical techniques are recommended for identifying diol impurities in this compound?

A3: Several analytical techniques can be employed to identify and quantify diol impurities. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a powerful method for separating this compound from its diol counterpart.[1][2][4] Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary as PEGs lack a strong UV chromophore.[6][7] Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for identifying smaller diol impurities like ethylene glycol and diethylene glycol, as specified in the United States Pharmacopeia (USP).[5][8]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to this compound impurities.

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram of this compound shows an unexpected peak, often appearing as a shoulder or a distinct peak eluting close to the main product peak.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected HPLC Peaks A Unexpected peak observed in HPLC B Hypothesis: Peak is PEG-diol impurity A->B C Confirm Identity using Orthogonal Method B->C D Option 1: LC-MS Analysis C->D E Option 2: Fraction Collection and MALDI-TOF-MS C->E F Mass consistent with PEG-diol? D->F E->F G Impurity Confirmed F->G Yes I Hypothesis: Peak is another impurity F->I No H Review Synthesis/Purification G->H J Characterize by other spectroscopic methods (e.g., NMR) I->J G cluster_1 Troubleshooting: Low MW Diol Impurities A Suspected EG/DG contamination B Perform GC-FID analysis (USP method) A->B C Prepare standards for EG and DG B->C D Analyze sample and compare retention times C->D E Peaks matching EG/DG standards? D->E F Quantify impurities against standards E->F Yes I No matching peaks E->I No G Contamination Confirmed F->G H Review purification process for small molecule removal G->H J Contamination unlikely or below detection limit I->J G cluster_2 HPLC-ELSD/MS Experimental Workflow A Sample Preparation: Dissolve this compound in mobile phase A B HPLC System Setup: C18 column, configure gradient A->B C Detector Setup: Set ELSD parameters (neb/evap temp, gas flow) or MS parameters (scan range, ionization) B->C D Injection and Data Acquisition C->D E Data Analysis: Integrate peaks, compare retention times, and analyze mass spectra if applicable D->E

References

Validation & Comparative

The Impact of Linker Length on PROTAC Efficacy: A Comparative Look at mPEG45-diol and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. The efficacy of these heterobifunctional molecules, which hijack the body's own cellular machinery to degrade target proteins, is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the role of PEG linker length in PROTAC performance, with a particular focus on the implications of using very long-chain linkers like mPEG45-diol.

The linker in a PROTAC is far more than a simple spacer; it is a key determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1] This ternary complex formation is the essential first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The length of the PEG linker is a crucial variable that dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] An improperly sized linker can lead to steric hindrance if it is too short, preventing the formation of a stable complex, or result in a non-productive arrangement where ubiquitination sites are inaccessible if the linker is too long.[1]

Comparing PEG Linker Lengths: A Data-Driven Overview

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from various studies that have systematically investigated the effect of PEG linker length on these key parameters for different target proteins.

Target ProteinE3 Ligase LigandPROTAC Linker (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4Pomalidomide (CRBN)0< 500> 90[2]
BRD4Pomalidomide (CRBN)1-2> 5000< 20[2]
BRD4Pomalidomide (CRBN)4-5< 500> 90[2]
TBK1VHL Ligand< 4 (12 atoms)No degradationN/A[2]
TBK1VHL Ligand7 (21 atoms)396[2]
TBK1VHL Ligand10 (29 atoms)29276[2]

These studies consistently demonstrate that there is an optimal linker length for each specific PROTAC system. For BRD4 degradation, both very short and longer PEG linkers were effective, while intermediate lengths were detrimental.[2] In the case of TBK1, a minimum linker length was required to observe any degradation, with efficacy decreasing as the linker became excessively long.[2]

The Case for Long-Chain PEG Linkers like this compound

Based on the established principles of PROTAC design, a very long and flexible linker like this compound, which consists of 45 ethylene glycol units, could offer several potential advantages:

  • Overcoming Steric Hindrance: For large target proteins or those with recessed binding pockets, a long linker may be necessary to bridge the distance to the E3 ligase without causing steric clashes.

  • Increased Flexibility and Conformational Sampling: The high degree of flexibility could allow the PROTAC to adopt a wider range of conformations, potentially increasing the probability of forming a productive ternary complex.

  • Improved Physicochemical Properties: PEGylation is a well-known strategy to enhance the solubility and pharmacokinetic properties of molecules.[3] A long PEG chain can significantly increase the hydrophilicity of a PROTAC, which may improve its solubility and cell permeability.

However, potential drawbacks must also be considered:

  • The "Hook Effect": At high concentrations, PROTACs with very high affinity for both the target protein and the E3 ligase can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the desired ternary complex. A long, flexible linker might exacerbate this effect.

  • Increased Molecular Weight: The large size of an this compound linker contributes significantly to the overall molecular weight of the PROTAC, which can negatively impact cell permeability and other drug-like properties.

  • Potential for Non-specific Interactions: The extended and flexible nature of a long PEG chain could lead to increased non-specific binding to other cellular components.

Visualizing the Process: PROTAC Mechanism and Evaluation

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ubiquitinated Target Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 and Dmax Determination) Western_Blot->Data_Analysis

Experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

A critical aspect of comparing PROTAC efficacy is the use of robust and reproducible experimental methods. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the PROTAC compounds in cell culture medium.

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its length being a critical parameter that requires careful optimization. While direct comparative data for this compound is currently limited, the existing body of research on PEG linkers of varying lengths provides a strong foundation for predicting its potential behavior. A very long linker like this compound may be advantageous for certain challenging targets by overcoming steric constraints and enhancing solubility. However, potential liabilities such as the hook effect and increased molecular weight must be carefully considered. Ultimately, the optimal linker length is target- and system-dependent and must be determined empirically through systematic studies. The continued exploration of diverse linker architectures, including very long-chain PEGs, will undoubtedly expand the toolkit for developing next-generation protein degraders with improved potency, selectivity, and therapeutic potential.

References

A Comparative Guide to mPEG45-diol and Alkyl Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker influences the conjugate's stability in circulation, solubility, pharmacokinetic profile, and the efficiency of drug release at the target site. This guide provides an objective comparison between hydrophilic mPEG45-diol linkers and traditional hydrophobic alkyl linkers, supported by experimental data, to inform rational drug conjugate design.

Overview of Linker Technologies

This compound Linkers: As a long-chain polyethylene glycol (PEG) derivative, this compound is a prime example of a hydrophilic linker. PEG linkers are known for their high water solubility, biocompatibility, and non-immunogenicity.[1] The incorporation of such linkers can significantly improve the physicochemical properties of drug conjugates, especially those with hydrophobic payloads.[2] This can lead to reduced aggregation, improved stability, and more favorable pharmacokinetic profiles.[2][3]

Alkyl Linkers: Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains and are generally hydrophobic.[4] While they are synthetically straightforward and offer chemical stability, their hydrophobicity can lead to challenges such as poor aqueous solubility of the final conjugate, a higher propensity for aggregation, and accelerated plasma clearance.[2][5]

Comparative Performance Data

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between hydrophilic PEG-based linkers (represented by this compound) and hydrophobic alkyl linkers.

Table 1: Physicochemical and Pharmacokinetic Properties

ParametermPEG-based Linker ConjugateAlkyl Linker ConjugateRationale and Key Findings
Solubility HighLowThe hydrophilic nature of the PEG chain creates a hydration shell, improving the overall solubility of the conjugate, which is particularly beneficial for hydrophobic drugs.[2]
Aggregation LowHighHydrophobic interactions between alkyl linkers and payloads can lead to the formation of aggregates, which can compromise efficacy and induce an immune response. Hydrophilic PEG linkers mitigate this issue.[2]
Plasma Half-Life ExtendedShorterThe hydrophilic PEG linker can shield the conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation time.[2] Shorter PEG linkers (e.g., PEG8) have been observed to result in faster blood clearance compared to non-PEGylated counterparts.[1]
Drug-to-Antibody Ratio (DAR) Higher DAR achievableLimited by aggregationThe use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules without causing significant aggregation.[2][3]

Table 2: In Vitro and In Vivo Performance

ParametermPEG-based Linker ConjugateAlkyl Linker ConjugateRationale and Key Findings
In Vitro Cytotoxicity Maintained or ImprovedPotency can be highThe primary determinant of in vitro cytotoxicity is the payload itself. However, linker properties can influence cellular uptake. Some studies suggest an optimal PEG length for minimizing non-specific uptake.[1]
In Vivo Efficacy EnhancedOften ReducedSuperior in vivo performance of ADCs with hydrophilic linkers is attributed to their improved pharmacokinetic profile, leading to greater tumor accumulation of the payload.[2]
Off-target Toxicity ReducedCan be IncreasedHydrophobic conjugates may exhibit increased non-specific uptake, leading to higher off-target toxicity. The inclusion of PEG chains (e.g., PEG8 or PEG12) has been shown to significantly reduce this toxicity in preclinical models.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of drug conjugates.

ADC Conjugation (General Protocol)

This protocol describes a general method for conjugating a drug-linker construct to an antibody.

  • Antibody Preparation: The antibody is typically reduced using a reagent like dithiothreitol (DTT) to break interchain disulfide bonds and expose free thiol groups for conjugation.

  • Drug-Linker Activation: The drug-linker, containing a maleimide group for example, is dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: The activated drug-linker is added to the reduced antibody solution at a specific molar ratio. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C) for a defined period.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and purity.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the release of free payload over time.[1]

  • Sample Preparation: The ADC is incubated in human or rat plasma at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: The amount of released payload is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). The amount of intact ADC can also be monitored, for example, by ELISA.[1]

  • Data Interpretation: The percentage of released drug over time is plotted to determine the stability profile of the linker.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

  • Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to determine the potency of the ADC.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Model Establishment: Immunocompromised mice are subcutaneously implanted with human tumor cells. Tumors are allowed to grow to a specific size.

  • Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.

Visualizing the Concepts

The following diagrams illustrate the key differences and experimental workflows discussed.

G cluster_0 This compound Linker (Hydrophilic) cluster_1 Alkyl Linker (Hydrophobic) a Antibody This compound Linker Drug b Improved Solubility Reduced Aggregation Longer Half-life a:f1->b Leads to c Antibody Alkyl Linker Drug d Poor Solubility Increased Aggregation Shorter Half-life c:f1->d Leads to

Caption: Physicochemical consequences of linker choice.

G start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Quantify Free Payload (e.g., LC-MS) sampling->analysis data Plot % Drug Release vs. Time analysis->data end End: Linker Stability Profile data->end

Caption: Workflow for in vitro plasma stability assay.

G cluster_0 Drug Delivery Pathway cluster_1 Linker Influence circulation ADC in Circulation (Stability is Key) binding Targeting: ADC binds to Antigen on Tumor Cell circulation->binding internalization Internalization (Endocytosis) binding->internalization release Drug Release in Lysosome internalization->release action Payload Action: Cell Death release->action mPEG_stability mPEG Linker: High Stability mPEG_stability->circulation Enhances alkyl_stability Alkyl Linker: Lower Stability alkyl_stability->circulation May Reduce

Caption: Influence of linker on ADC mechanism of action.

Conclusion

The selection of a linker is a critical decision in the design of drug conjugates that requires careful consideration of the payload's properties and the desired therapeutic outcome. While simple alkyl linkers are synthetically accessible, their hydrophobicity often presents significant challenges that can limit the overall performance of the drug conjugate. In contrast, hydrophilic linkers, such as this compound, offer substantial advantages by improving solubility, reducing aggregation, and extending circulation half-life.[2] These favorable properties can translate into enhanced in vivo efficacy and a wider therapeutic window, making long-chain PEG linkers a superior choice for the development of next-generation drug delivery systems.

References

A Comparative Performance Analysis of mPEG45-Diol in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomaterials, hydrogels have emerged as a cornerstone for a myriad of applications, from controlled drug delivery to regenerative medicine. The choice of polymer is critical to the functional success of the hydrogel. This guide provides a comparative evaluation of hydrogels formulated with methoxy poly(ethylene glycol) diol (mPEG45-diol), a bifunctional PEG derivative with a molecular weight of approximately 2000 g/mol . We will assess its performance against other common hydrogel precursors, supported by experimental data and detailed protocols.

Core Physicochemical Properties: A Comparative Overview

The performance of a hydrogel is intrinsically linked to its physicochemical properties. Key parameters include swelling behavior, mechanical strength, and degradation kinetics, which collectively dictate the hydrogel's suitability for specific biomedical applications. Hydrogels based on mPEG-diols are frequently synthesized via chain-growth or step-growth polymerization mechanisms. For instance, their vinyl-functionalized derivatives can be crosslinked to form networks.

A critical advantage of PEG-based hydrogels, including those made from this compound, is their "blank slate" nature. The poly(ethylene glycol) backbone is known for its ability to resist protein adsorption, which minimizes non-specific interactions with cells and proteins in a biological environment. This bio-inertness allows for the specific tailoring of biological functionality through the incorporation of peptide ligands or other bioactive molecules.

The mechanical properties and swelling of these hydrogels can be precisely controlled by adjusting the polymer concentration and the crosslinking density. This tunability is a significant advantage over some natural polymers where such modifications can be more complex.

Experimental Data: Performance Metrics

The following tables summarize key performance indicators for hydrogels, comparing a representative mPEG-diol system with other common hydrogel-forming polymers like poly(vinyl alcohol) (PVA) and a block copolymer (Pluronic® F-127).

Table 1: Comparative Swelling and Mechanical Properties of Different Hydrogel Systems

Hydrogel SystemPolymer Concentration (% w/v)Swelling Ratio (%)Compressive Modulus (kPa)
mPEG-diol (2kDa) 101250 ± 8015 ± 2
Poly(vinyl alcohol) (PVA)15450 ± 3040 ± 5
Pluronic® F-12725800 ± 508 ± 1.5

Note: Data are representative and compiled from typical values reported in hydrogel literature. Actual values can vary significantly based on the specific crosslinking chemistry, temperature, and buffer conditions.

Table 2: Comparative In Vitro Drug Release Kinetics

Hydrogel SystemModel DrugRelease at 24h (%)Release Mechanism
mPEG-diol (2kDa) Doxorubicin45 ± 4Diffusion & Degradation
Poly(vinyl alcohol) (PVA)Vitamin B1285 ± 6Primarily Diffusion
Pluronic® F-127Lidocaine95 ± 5Micelle Dissolution

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are crucial for the scientific evaluation of hydrogel performance. Below are standard protocols for key analytical techniques.

Protocol 1: Hydrogel Synthesis via Photopolymerization

  • Precursor Solution Preparation : Dissolve mPEG-diol-diacrylate (mPEG-DA) in sterile phosphate-buffered saline (PBS) to a final concentration of 10% (w/v).

  • Photoinitiator Addition : Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a concentration of 0.05% (w/v). Ensure complete dissolution by vortexing.

  • Crosslinking : Pipette the solution into a mold of the desired shape (e.g., a cylindrical silicone mold).

  • UV Curing : Expose the mold to UV light (e.g., 365 nm, ~5 mW/cm²) for 5-10 minutes to induce photopolymerization and hydrogel formation.

  • Washing : Gently remove the formed hydrogel from the mold and place it in an excess of PBS to wash away any unreacted components. The washing buffer should be exchanged several times over 24 hours.

Protocol 2: Swelling Ratio Determination

  • Initial Weight : Record the weight of the fully swollen, washed hydrogel (Ws).

  • Lyophilization : Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it for 48 hours until all water is removed.

  • Dry Weight : Immediately after lyophilization, record the dry weight of the hydrogel (Wd).

  • Calculation : Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Mechanical Testing (Unconfined Compression)

  • Sample Preparation : Prepare cylindrical hydrogel samples with a known diameter and height (e.g., 6 mm diameter, 2 mm height).

  • Instrumentation : Use a universal testing machine equipped with a load cell appropriate for soft materials (e.g., 10 N).

  • Test Execution : Place the swollen hydrogel sample on the lower platen. Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Data Analysis : Record the resulting stress-strain curve. The compressive modulus is calculated from the initial linear region (typically 5-15% strain) of this curve.

Visualizing Workflows and Relationships

Diagrams are essential for illustrating complex processes and relationships in materials science. The following sections provide Graphviz visualizations for a typical experimental workflow and the logical dependencies influencing hydrogel properties.

Caption: Workflow for mPEG-diol hydrogel synthesis and characterization.

G cluster_inputs Controllable Inputs cluster_props Intermediate Properties cluster_outputs Functional Outputs mw mPEG MW mesh Mesh Size mw->mesh conc Polymer Conc. density Crosslink Density conc->density cross Crosslinker Ratio cross->density density->mesh mech Mechanical Strength density->mech swell Swelling Ratio mesh->swell release Drug Release Rate mesh->release

A Comparative Guide to the Validation of mPEG45-diol Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Specifically, the use of a methoxy-poly(ethylene glycol)-diol (mPEG45-diol) linker allows for the creation of more complex and potentially more effective bioconjugates. The successful synthesis and purification of these PEGylated proteins necessitate robust analytical techniques to validate the conjugation, determine the degree of PEGylation, and assess the heterogeneity of the final product. Mass spectrometry (MS) stands as a cornerstone for this characterization, offering detailed molecular weight information. However, a comprehensive validation strategy often involves orthogonal methods to provide a complete picture of the conjugate's quality attributes.

This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Comparing Analytical Techniques for PEGylated Protein Characterization

A multi-faceted approach is often the most effective for the comprehensive characterization of this compound conjugated proteins. While mass spectrometry provides unparalleled accuracy in mass determination, techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information regarding size, aggregation, and the degree of PEGylation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
MALDI-TOF Mass Spectrometry - Average molecular weight of the conjugate- Degree of PEGylation (number of PEG chains)- Heterogeneity of PEGylation (distribution of species)- High sensitivity- Tolerance to some buffers and salts- Rapid analysis time- Can be less accurate for large, heterogeneous glycoproteins- Potential for fragmentation of the PEG chain- Signal suppression can be an issue
LC-ESI Mass Spectrometry - Precise molecular weight of the conjugate and its fragments- Identification of PEGylation sites (with MS/MS)- Quantitative analysis of different PEGylated species- High resolution and mass accuracy- Amenable to online separation (LC-MS)- Provides structural information- Less tolerant to salts and detergents- Complex spectra for polydisperse PEGs- Can be more time-consuming than MALDI
SEC-MALS - Absolute molar mass of the conjugate- Degree of PEGylation- Detection and quantification of aggregates- Hydrodynamic radius (Rh)- Provides information on size and aggregation in solution- Does not rely on column calibration standards for mass determination- Lower resolution for separating species with similar hydrodynamic volumes- Requires accurate knowledge of protein and PEG refractive index increments
¹H NMR Spectroscopy - Quantitative determination of the average degree of PEGylation- Highly quantitative and reproducible- Non-destructive- Provides structural information about the PEG chain- Lower sensitivity compared to MS- Requires higher sample concentrations- Can be complex to interpret for heterogeneous samples

Experimental Protocols

This compound Conjugation to a Protein (Amine-Reactive Chemistry)

This protocol outlines a general method for the conjugation of a bifunctional PEG-diol to a protein via its primary amines (e.g., lysine residues). This process typically involves the activation of the diol's hydroxyl groups to create reactive esters.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography materials for purification

Protocol:

  • Activation of this compound:

    • Dissolve this compound and a molar excess of DSC in anhydrous DMF or DMSO.

    • Add a suitable base (e.g., triethylamine) to catalyze the reaction.

    • Stir the reaction at room temperature for several hours to overnight to form the NHS-activated this compound.

    • The activated PEG can be precipitated, washed with cold diethyl ether, and dried under vacuum.

  • Conjugation Reaction:

    • Dissolve the protein to be conjugated in a reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 g/L.[1]

    • Immediately before use, dissolve the activated this compound in the same buffer or a compatible anhydrous solvent like DMSO.[1]

    • Add the dissolved activated PEG reagent to the protein solution. A molar excess of PEG (e.g., 10- to 50-fold) is typically used to drive the reaction.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[1]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to consume any unreacted activated PEG.

    • Purify the PEGylated protein from excess PEG and reaction byproducts using dialysis or size-exclusion chromatography.

Validation by MALDI-TOF Mass Spectrometry

Sample Preparation:

  • Desalt and concentrate the purified PEGylated protein solution using a suitable method (e.g., centrifugal filters or ZipTip®).

  • Mix the desalted sample with a MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) at a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition and Analysis:

  • Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer.

  • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

  • The average molecular weight and the degree of PEGylation can be determined from the peak distribution.

Experimental Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for this compound conjugation and the logical relationship between the analytical techniques for validation.

G cluster_0 Conjugation cluster_1 Validation Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction This compound This compound Activation Activation This compound->Activation Activation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Purified Conjugate Purified Conjugate Purification->Purified Conjugate MALDI-TOF MS MALDI-TOF MS Purified Conjugate->MALDI-TOF MS SEC-MALS SEC-MALS Purified Conjugate->SEC-MALS NMR NMR Purified Conjugate->NMR MW & Heterogeneity MW & Heterogeneity MALDI-TOF MS->MW & Heterogeneity Size & Aggregation Size & Aggregation SEC-MALS->Size & Aggregation Degree of PEGylation Degree of PEGylation NMR->Degree of PEGylation

Caption: Experimental workflow for this compound conjugation and subsequent validation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the analysis of a 50 kDa protein conjugated with this compound, illustrating the type of comparative information that can be obtained.

ParameterMALDI-TOF MSSEC-MALS¹H NMR
Average Molecular Weight (kDa) 72.5 (for the main species)73.1Not directly measured
Degree of PEGylation (average) 5.15.25.3
Purity (% main species) 85%88%Not applicable
Aggregate Content (%) Not directly measured< 1%Not applicable
Resolution (between n and n+1 PEG) Baseline resolved for low nPartially resolvedNot applicable
Sample Consumption (µg) ~1-5~50-100~500-1000

Note: This data is illustrative. Actual results will vary depending on the protein, PEG reagent, and instrumentation used.

Conclusion

The validation of this compound conjugation is a critical step in the development of novel biotherapeutics. While mass spectrometry, particularly MALDI-TOF and LC-ESI-MS, provides essential information on molecular weight and heterogeneity, a comprehensive characterization is best achieved through the use of orthogonal techniques. SEC-MALS is invaluable for assessing aggregation and the solution-state properties of the conjugate, while NMR offers a robust method for quantifying the degree of PEGylation. By combining these techniques, researchers can gain a thorough understanding of their PEGylated protein, ensuring its quality, consistency, and suitability for further development.

References

Navigating the PEGylation Landscape: A Comparative Guide to mPEG45-diol and Longer PEG Chains in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly impacts the biological activity and therapeutic efficacy of a drug conjugate or nanoparticle. This guide provides an objective comparison of the biological performance of short-chain PEGs, exemplified by mPEG45-diol (approximately 2 kDa), versus longer-chain PEGs, supported by experimental data. Understanding these differences is paramount for optimizing drug design, enhancing bioavailability, and minimizing unwanted immunological responses.

The strategic attachment of PEG chains, or PEGylation, is a widely adopted method to improve the pharmacological properties of therapeutic molecules. It can enhance solubility, extend circulation half-life, and reduce immunogenicity. However, the length of the PEG chain is a crucial variable that dictates these outcomes. This guide will delve into the nuanced effects of PEG chain length on key biological activities.

Key Biological Activities: A Head-to-Head Comparison

The biological performance of PEGylated entities is largely governed by their interactions with physiological components. Here, we compare the effects of short-chain PEGs (represented by data for ~2 kDa PEGs, analogous to this compound) and longer-chain PEGs on cellular uptake, protein adsorption, pharmacokinetics, and immunogenicity.

Cellular Uptake and Internalization

The length of the PEG chain can significantly influence the efficiency with which a nanoparticle or drug conjugate is internalized by cells. Generally, an inverse relationship is observed between PEG chain length and cellular uptake.

Shorter PEG chains often lead to higher cellular uptake compared to their longer counterparts. For instance, studies on PEGylated gold nanoparticles have shown that increasing the PEG chain length can lead to reduced uptake by macrophage cells.[1] However, this is not always a simple linear relationship and can be influenced by other factors such as nanoparticle size and the presence of targeting ligands.[1] In some targeted delivery systems, an optimal intermediate chain length, such as PEG-3000, has been found to maximize antibody-receptor interactions and subsequent uptake by human dendritic cells.[2] Excessive PEGylation with very long chains can overly shield the therapeutic, hindering its interaction with target cells and reducing its efficacy.[3][4]

Conversely, for some nanoparticle formulations, longer PEG linkers have been shown to enhance tumor accumulation in vivo, even if in vitro cellular uptake differences were not significant.[5][6] This highlights the complexity of translating in vitro results to in vivo outcomes.

Table 1: Influence of PEG Chain Length on Cellular Uptake of Nanoparticles

Nanoparticle SystemCell TypePEG Molecular WeightObservationReference
Gold Nanoparticles (GNPs)Macrophage cells1 kDa, 2 kDa, 5 kDaLonger PEG chains led to lower cellular uptake.[1]
Chitosan NanoparticlesJ774A.1 macrophage cells750 Da, 2,000 Da, 5,000 DaCellular uptake decreased with increasing mPEG molecular weight.[7]
PLGA NanoparticlesHuman Dendritic Cells2,000 Da - 20,000 DaPEG-3000 showed optimal chain length for antibody-receptor interactions and uptake.[2]
Folate-linked LiposomesKB cells (in vitro)2 kDa, 5 kDa, 10 kDaNo significant difference in cellular uptake observed in vitro.[5][6]
Protein Adsorption and the "Protein Corona"

When nanoparticles are introduced into a biological fluid, proteins rapidly adsorb to their surface, forming a "protein corona." This corona influences the nanoparticle's biological identity and fate. PEGylation is a primary strategy to minimize this opsonization, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS).[3][4]

Longer PEG chains are generally more effective at creating a steric hindrance that inhibits protein adsorption.[3][4] Studies have demonstrated that increasing the PEG length on lipid nanoparticles reduces overall protein adsorption and decreases the surface affinity for apolipoproteins.[3] This enhanced shielding is a key factor in prolonging circulation time.

G cluster_0 Short-Chain PEG (e.g., this compound) cluster_1 Long-Chain PEG NP_short Nanoparticle PC_thin Thin Protein Corona NP_short->PC_thin Less steric hindrance Macrophage_short Macrophage PC_thin->Macrophage_short Opsonization Uptake_high Higher Cellular Uptake Macrophage_short->Uptake_high Phagocytosis NP_long Nanoparticle PC_thick Thick Protein Corona (Reduced) NP_long->PC_thick Greater steric hindrance Macrophage_long Macrophage PC_thick->Macrophage_long Reduced Opsonization Uptake_low Lower Cellular Uptake Macrophage_long->Uptake_low Reduced Phagocytosis

Figure 1. Effect of PEG chain length on protein corona formation and macrophage uptake.
Pharmacokinetics and Biodistribution

The length of the PEG chain has a profound impact on the pharmacokinetic profile of a drug or nanoparticle, particularly its circulation time. A longer PEG chain generally leads to a longer half-life in the bloodstream.[] This is attributed to reduced renal clearance and decreased uptake by the MPS.[9]

Studies on methotrexate-loaded chitosan nanoparticles demonstrated a linear correlation between the area under the plasma drug concentration-time curve (AUC) and the molecular weight of the mPEG.[7] Increasing the PEG molecular weight from 750 Da to 5,000 Da prolonged the drug's circulation in the bloodstream.[7] Similarly, significant extension of in vivo circulation of chitosan/siRNA nanoparticles was achieved with a higher molecular weight PEG (10k Da).[10] This extended circulation can lead to enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[]

Table 2: Impact of PEG Molecular Weight on Pharmacokinetic Parameters

Drug/Nanoparticle SystemAnimal ModelPEG Molecular Weights ComparedKey Pharmacokinetic FindingReference
Methotrexate-loaded Chitosan NPsSprague Dawley rats750 Da, 2,000 Da, 5,000 DaAUC increased with increasing mPEG molecular weight.[7]
Chitosan/siRNA NPsNot specifiedNot specified, but compared "high molecular weight PEG"Significant extension of in vivo circulation only with high molecular weight PEG.[10]
General PEGylated DrugsGeneral6 kDa vs. 50 kDaCirculation half-life (t1/2) increased from 18 minutes to 16.5 hours.[]
Immunogenicity

While PEGylation is intended to reduce the immunogenicity of the attached molecule, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[11] This response is influenced by the PEG's molecular weight. Higher molecular weight PEGs tend to be more immunogenic.[9] For instance, proteins modified with higher molecular weight PEGs (e.g., 20,000 Da or 30,000 Da) induced significantly stronger anti-PEG IgM responses compared to those modified with lower molecular weight PEGs like 2,000 Da and 5,000 Da.[9] The generation of anti-PEG antibodies can lead to the accelerated blood clearance (ABC) phenomenon upon repeated administration of PEGylated therapeutics, which can compromise efficacy and potentially cause adverse effects.

Experimental Methodologies

The findings presented in this guide are based on a variety of established experimental protocols. Below are summaries of typical methods used to assess the biological activity of PEGylated compounds.

In Vitro Cellular Uptake Studies
  • Objective: To quantify the internalization of PEGylated nanoparticles or drug conjugates by specific cell lines.

  • General Protocol:

    • Cell Culture: Target cells (e.g., macrophage cell lines like RAW 264.7 or J774A.1, or cancer cell lines) are cultured in appropriate media.

    • Incubation: The cells are incubated with the fluorescently labeled PEGylated nanoparticles or drug conjugates at various concentrations and for different time points (e.g., 30 minutes, 1 hour, 4 hours).

    • Washing: After incubation, cells are thoroughly washed to remove any non-internalized particles.

    • Quantification: Cellular uptake is quantified using methods such as:

      • Flow Cytometry: To measure the fluorescence intensity of individual cells.

      • Confocal Laser Scanning Microscopy (CLSM): To visualize the intracellular localization of the particles.

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of a metallic nanoparticle (e.g., gold) within the cells.[1]

Pharmacokinetic Studies in Animal Models
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated therapeutic in vivo.

  • General Protocol:

    • Animal Model: Typically, rodents such as mice or rats (e.g., Sprague Dawley rats) are used.

    • Administration: The PEGylated compound is administered, usually via intravenous injection.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).

    • Drug Quantification: The concentration of the drug or nanoparticle in the plasma is measured using a suitable analytical method (e.g., HPLC, ELISA, or ICP-MS).

    • Data Analysis: Pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance are calculated from the plasma concentration-time data.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A PEGylated Nanoparticle (Short vs. Long Chain) C Incubation & Analysis (Flow Cytometry, Microscopy) A->C B Cell Culture (e.g., Macrophages, Cancer Cells) B->C D Cellular Uptake Data C->D I Comparative Analysis of Biological Activity D->I E PEGylated Nanoparticle (Short vs. Long Chain) G IV Administration & Blood Sampling E->G F Animal Model (e.g., Mice, Rats) F->G H Pharmacokinetic Data G->H H->I

Figure 2. General experimental workflow for comparing PEGylated nanoparticles.

Conclusion: Selecting the Optimal PEG Chain Length

The choice between a short-chain PEG like this compound and a longer PEG chain is a matter of balancing competing biological effects.

  • Short-chain PEGs (~2 kDa) may be advantageous when rapid cellular uptake is desired and a very long circulation half-life is not the primary objective. Their lower immunogenicity profile is also a significant benefit, especially for therapies requiring repeated administration.

  • Longer-chain PEGs (>5 kDa) are superior for applications demanding prolonged circulation and passive accumulation in tissues like tumors via the EPR effect. Their ability to effectively shield nanoparticles from the immune system and reduce protein opsonization is their key strength, though this comes at the cost of potentially reduced cellular uptake and higher immunogenicity.

Ultimately, the optimal PEG chain length is application-specific and must be empirically determined. Researchers must consider the drug's mechanism of action, the target tissue, the desired pharmacokinetic profile, and the dosing regimen to make an informed decision. This guide provides a framework for understanding the critical trade-offs involved in selecting the appropriate PEG linker for successful therapeutic development.

References

A Comparative Guide to mPEG45-diol Hydrogels and Other Polymeric Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate hydrogel system is a critical decision that influences experimental outcomes. This guide provides an objective comparison of the physicochemical properties of hydrogels derived from methoxy poly(ethylene glycol) diol (mPEG45-diol) and other commonly used polymers, including poly(ethylene glycol) diacrylate (PEG-DA), Pluronic F-127, and alginate. The data presented is supported by detailed experimental protocols to ensure reproducibility.

Note on this compound Hydrogels: Direct characterization data for hydrogels solely composed of "this compound" is limited in publicly available literature. It is understood that this compound is a precursor macromer. To form a hydrogel, its hydroxyl end-groups must be functionalized, for instance, with acrylate groups to form mPEG-DA. Therefore, this guide will use data from well-characterized PEG-DA hydrogels of a comparable molecular weight as a representative analogue for comparison.

Comparative Data of Hydrogel Properties

The following tables summarize key quantitative data for the different hydrogel systems, offering a side-by-side comparison of their performance characteristics.

PropertymPEG-based (PEG-DA)Pluronic F-127Alginate
Swelling Ratio (%) 1000 - 3500[1][2][3]~1500[4]200 - 6000[5][6]
Young's Modulus (kPa) 1 - 17[7]3.1 - 25.9[4]1 - 100+[8][9]
Degradation Time Days to Months (hydrolytic)[10]Hours to Days (dissolution)[11][12]Days to Weeks (ion exchange/hydrolysis)
Gelling Mechanism Covalent (e.g., photopolymerization)Physical (thermogelling)Physical (ionic crosslinking)[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

Swelling Ratio Determination

The equilibrium swelling ratio provides insight into the water absorption capacity of a hydrogel network.

Protocol:

  • Prepare hydrogel discs of a defined initial weight (Wi).

  • Immerse the hydrogel discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • Freeze-dry the swollen hydrogels to determine the dry weight (Wd).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[2]

Mechanical Testing: Young's Modulus

The Young's Modulus, a measure of stiffness, is a critical parameter for applications in cell culture and tissue engineering.

Protocol:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress-strain curve.

  • The Young's Modulus (in kPa) is calculated from the initial linear region of the stress-strain curve (typically 0-10% strain).[7]

In Vitro Degradation Study

Understanding the degradation profile is essential for controlling the release of encapsulated therapeutics and for the resorption of the hydrogel in vivo.

Protocol:

  • Place pre-weighed, freeze-dried hydrogel samples (W_initial) in PBS (pH 7.4) at 37°C.

  • At specified time points, remove the hydrogel, rinse with deionized water, and freeze-dry to a constant weight (W_remaining).

  • The degradation is expressed as the percentage of mass loss over time: Mass Loss (%) = [(W_initial - W_remaining) / W_initial] x 100.[10]

In Vitro Drug Release Study

This protocol outlines the measurement of the release of a model therapeutic from the hydrogel matrix.

Protocol:

  • Load the hydrogel with a model drug (e.g., a fluorescently labeled dextran or a relevant therapeutic) during the polymerization process.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

  • At regular intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Hydrogel_Characterization_Workflow cluster_prep Hydrogel Preparation cluster_char Physicochemical Characterization Macromer Macromer Solution (e.g., mPEG-diol, Pluronic, Alginate) Polymerization Polymerization/ Crosslinking Macromer->Polymerization Crosslinker Crosslinker/Initiator (e.g., Photoinitiator, Ca2+) Crosslinker->Polymerization Swelling Swelling Ratio Polymerization->Swelling Mechanical Mechanical Testing Polymerization->Mechanical Degradation Degradation Study Polymerization->Degradation Drug_Release Drug Release Profiling Polymerization->Drug_Release

Caption: Workflow for hydrogel preparation and characterization.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Akt->Cell_Survival NO NO eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis

Caption: Simplified VEGF signaling pathway in angiogenesis.

References

A Comparative Guide to mPEG45-diol Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PEGylation reagent is a critical step in the development of bioconjugates with optimal therapeutic properties. This guide provides an objective comparison of the bioconjugation efficiency of mPEG45-diol and its alternatives, supported by available experimental data.

This compound is a linear, homobifunctional polyethylene glycol (PEG) derivative with a hydroxyl group at each terminus. This structure allows for the crosslinking of two molecules or the formation of a hydrogel matrix. However, the direct reactivity of the terminal hydroxyl groups is low, necessitating an activation step prior to conjugation with biomolecules. This guide will delve into the efficiency of this and other PEGylation strategies, providing a framework for selecting the most suitable approach for your research needs.

Comparison of Bioconjugation Efficiency: mPEG-diol vs. Alternatives

PEGylation Reagent/StrategyFunctional GroupsTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
Homobifunctional PEG-diol (e.g., this compound) Diol (-OH)Variable (activation required)Can be used for crosslinking; forms stable ether linkages upon activation.Low inherent reactivity; activation step can be harsh and lead to side reactions; potential for homodimerization of the target molecule.
Heterobifunctional PEG (e.g., Maleimide-PEG-NHS Ester) Maleimide, NHS Ester> 90%High specificity towards thiols and amines; allows for controlled, sequential conjugation.Maleimide linkage can be susceptible to hydrolysis and exchange reactions.
Cyclic PEG N/A (pre-formed ring)~98%Potentially improved stability and pharmacokinetics compared to linear PEGs.Synthesis of cyclic PEGs can be complex and costly.
Linear mPEG Activated (e.g., NHS Ester)~96%Well-established technology; readily available with various functional groups.Can lead to a heterogeneous mixture of positional isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key bioconjugation experiments.

Protocol 1: Activation of mPEG-diol and Conjugation to a Model Protein

This protocol describes a general method for activating a PEG-diol and conjugating it to a protein containing primary amines.

Materials:

  • mPEG-diol

  • 4-Nitrophenyl chloroformate (NPC) or similar activating agent

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Model protein (e.g., Lysozyme) in phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Activation of mPEG-diol:

    • Dissolve mPEG-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a 2-fold molar excess of triethylamine.

    • Slowly add a 1.5-fold molar excess of 4-nitrophenyl chloroformate dissolved in anhydrous DCM.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the activated mPEG-dicarbonate.

  • Conjugation to Protein:

    • Dissolve the activated mPEG-dicarbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the activated PEG solution to the protein solution in PBS at a 10-fold molar excess of PEG to protein.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the reaction mixture using a size-exclusion chromatography (SEC) system to separate the PEGylated protein from unreacted PEG and protein.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight of the PEGylated protein.

    • Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.

Protocol 2: Bioconjugation of Linear and Cyclic PEG to T4 Lysozyme

This protocol, adapted from a study comparing linear and cyclic PEG conjugation, describes the site-specific modification of a cysteine residue on T4 Lysozyme.[1]

Materials:

  • T4 Lysozyme (with a single accessible cysteine residue)

  • Linear mPEG-maleimide

  • Cyclic PEG-maleimide

  • Phosphate-buffered saline (PBS), pH 6.5

  • SDS-PAGE analysis equipment

  • ImageJ software for densitometry analysis

Procedure:

  • Conjugation Reaction:

    • Prepare a solution of T4 Lysozyme at a concentration of 70 µM in PBS (pH 6.5).

    • Add a 3-fold molar excess of either linear mPEG-maleimide or cyclic PEG-maleimide to the protein solution.

    • Incubate the reaction mixture at 37°C for 18 hours.

  • Analysis of Conjugation Efficiency:

    • Analyze the reaction products by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue.

    • Determine the percentage of conversion from the unmodified T4 Lysozyme to the PEGylated conjugate using ImageJ optical densitometry.[1]

Visualizing Bioconjugation Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

experimental_workflow cluster_activation PEG-diol Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis mPEG_diol This compound activated_PEG Activated mPEG-dicarbonate mPEG_diol->activated_PEG Reaction activating_agent Activating Agent (e.g., NPC) activating_agent->activated_PEG reaction_mixture Reaction Mixture activated_PEG->reaction_mixture protein Target Protein (with primary amines) protein->reaction_mixture purification Size-Exclusion Chromatography (SEC) reaction_mixture->purification analysis SDS-PAGE & Mass Spec purification->analysis logical_relationship cluster_reagent Reagent Type cluster_reaction Reaction Characteristics cluster_outcome Conjugation Outcome homobifunctional Homobifunctional (e.g., mPEG-diol) one_pot One-pot reaction homobifunctional->one_pot heterobifunctional Heterobifunctional (e.g., Mal-PEG-NHS) two_step Two-step, sequential heterobifunctional->two_step mixture Mixture of products (potential crosslinking) one_pot->mixture defined_product Well-defined product (higher purity) two_step->defined_product

References

Comparative Analysis of mPEG45-diol and Rigid Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker technology for your Antibody-Drug Conjugate (ADC).

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, solubility, pharmacokinetics, and efficacy. This guide provides an objective comparative analysis of flexible mPEG45-diol linkers and commonly employed rigid linkers, supported by experimental data and detailed methodologies, to inform rational ADC design.

Executive Summary

The choice between a flexible, hydrophilic linker like this compound and a more conformationally constrained rigid linker significantly impacts the overall performance of an ADC. While rigid linkers can offer stability and well-defined drug-release kinetics, flexible PEG-based linkers, such as this compound, often provide superior hydrophilicity, which can mitigate aggregation, improve pharmacokinetic profiles, and potentially enhance the therapeutic window, especially for hydrophobic payloads. This guide will delve into the quantitative differences and provide the necessary protocols to evaluate these critical components in your ADC development pipeline.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies to illustrate the performance differences between ADCs constructed with flexible PEG-based linkers and those with rigid linkers. It is important to note that direct head-to-head comparisons of this compound with a specific rigid linker across all parameters in a single study are limited in publicly available literature. The data presented here is a compilation from multiple sources to provide a comprehensive comparative view.

Table 1: Physicochemical and In Vitro Performance

ParametermPEG-based Linker (Flexible)Rigid Linker (e.g., SMCC, Val-Cit)Key Insights
Hydrophilicity HighGenerally LowerPEG chains increase the overall hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads to prevent aggregation.[1][2]
Aggregation LowHigher propensity, especially with high DARThe hydrophilic nature of PEG linkers can create a protective shield around the payload, reducing the tendency for ADC molecules to aggregate.[1]
In Vitro Cytotoxicity (IC50) May be slightly higherCan be lowerThe extended PEG chain might sterically hinder the immediate interaction of the payload with its intracellular target, potentially leading to a slightly higher IC50 value in some cases.[3][4]
Plasma Stability Generally HighVariable, depends on specific chemistryWhile both linker types can be engineered for high plasma stability, the flexible nature of PEG may offer additional protection against enzymatic degradation.[5]

Table 2: In Vivo Performance

ParametermPEG-based Linker (Flexible)Rigid Linker (e.g., SMCC, Val-Cit)Key Insights
In Vivo Efficacy Often enhancedPotent, but can be limited by PKImproved pharmacokinetics of PEGylated ADCs can lead to greater tumor accumulation and enhanced overall efficacy.[2]
Pharmacokinetics (Half-life) Generally longerGenerally shorterThe increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, leading to a longer circulation half-life.[2][3]
Pharmacokinetics (Clearance) Generally lowerGenerally higherSlower clearance of PEGylated ADCs allows for prolonged exposure of the tumor to the therapeutic agent.
Therapeutic Index Potentially widerCan be narrowBy improving the pharmacokinetic profile and potentially reducing off-target toxicity, PEG linkers can contribute to a wider therapeutic window.[2][5]
Bystander Effect Can be modulatedDependent on payload and release mechanismThe linker itself does not solely determine the bystander effect, but its properties can influence the release and diffusion of the payload.[6][]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are protocols for key experiments in ADC characterization.

Protocol 1: ADC Synthesis via Cysteine Conjugation with a Maleimide-Functionalized Linker-Payload

This protocol describes a common method for conjugating a maleimide-activated linker-payload (applicable to both rigid linkers like SMCC and pre-functionalized mPEG linkers) to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

  • Maleimide-functionalized linker-payload (e.g., mPEG45-maleimide-payload or SMCC-payload) dissolved in an appropriate solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The exact molar ratio and incubation time should be optimized to achieve the desired number of free thiols per antibody.

    • A typical starting point is a 2-5 fold molar excess of reducing agent incubated at 37°C for 1-2 hours.

  • Conjugation:

    • Remove the excess reducing agent using a desalting column.

    • Immediately add the maleimide-functionalized linker-payload to the reduced antibody. A 1.5-2 fold molar excess of the linker-payload over the available thiol groups is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by SEC.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Method for quantifying intact ADC and/or released payload (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Analyze the samples to determine the amount of intact ADC remaining or the concentration of released payload. This can be done by capturing the ADC with an anti-idiotype antibody and detecting the payload, or by precipitating the protein and quantifying the free payload in the supernatant by LC-MS.

  • Calculate the half-life of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Purified ADC and free payload

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC.

  • Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Measure cell viability using a suitable reagent.

  • Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each compound.

Mandatory Visualization

ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Comparison

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison mAb Monoclonal Antibody Conjugation1 Conjugation mAb->Conjugation1 Conjugation2 Conjugation mAb->Conjugation2 LinkerPayload1 This compound-Payload LinkerPayload1->Conjugation1 LinkerPayload2 Rigid Linker-Payload LinkerPayload2->Conjugation2 ADC1 ADC (this compound) Conjugation1->ADC1 ADC2 ADC (Rigid Linker) Conjugation2->ADC2 QC Characterization (DAR, Aggregation) ADC1->QC ADC2->QC Cytotoxicity Cytotoxicity Assay QC->Cytotoxicity Stability Plasma Stability Assay QC->Stability Efficacy Efficacy Study (Xenograft Model) QC->Efficacy PK Pharmacokinetic Study QC->PK Analysis Comparative Analysis of Performance Metrics Cytotoxicity->Analysis Stability->Analysis Efficacy->Analysis PK->Analysis

Caption: Experimental workflow for the comparative analysis of ADCs.

Signaling Pathway: Bystander Effect

Bystander_Effect cluster_extracellular Extracellular Space cluster_antigen_positive Antigen-Positive Tumor Cell cluster_antigen_negative Antigen-Negative Neighboring Cell ADC ADC AntigenPos Binds to Antigen ADC->AntigenPos Internalization Internalization AntigenPos->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath1 Apoptosis PayloadRelease->CellDeath1 Direct Killing CellMembrane Cell Membrane PayloadRelease->CellMembrane Payload Diffusion (if membrane permeable) PayloadUptake Payload Uptake CellMembrane->PayloadUptake CellDeath2 Apoptosis PayloadUptake->CellDeath2 Bystander Killing

Caption: Mechanism of the ADC-mediated bystander effect.

Conclusion

The selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate. While rigid linkers have demonstrated clinical success, the incorporation of flexible, hydrophilic linkers like this compound presents a compelling strategy to overcome challenges associated with hydrophobic payloads, such as aggregation and poor pharmacokinetics. The data suggests that PEGylation can lead to an improved therapeutic index by prolonging circulation time and enhancing tumor accumulation. However, the impact on in vitro potency needs to be carefully evaluated for each specific ADC construct. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make data-driven decisions in the development of next-generation ADCs.

References

Enhancing Compound Solubility: A Comparative Guide to mPEG45-diol and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The limited aqueous solubility of many promising drug candidates presents a significant hurdle in drug development, impacting their bioavailability and therapeutic efficacy. This guide provides a comprehensive assessment of methoxy polyethylene glycol 45-diol (mPEG45-diol) as a potential solubility enhancer, comparing its performance with other commonly used techniques. Supported by experimental data from studies on similar polyethylene glycol (PEG) derivatives and other solubilization methods, this document aims to equip researchers with the necessary information to make informed decisions for their formulation strategies.

The Role of this compound in Solubility Enhancement

This compound is a hydrophilic polymer belonging to the polyethylene glycol (PEG) family. The "45" in its name denotes the approximate number of repeating ethylene glycol units, giving it a molecular weight that positions it among the well-studied PEG polymers known for their solubility-enhancing properties. While direct experimental data for this compound is limited in publicly available literature, its chemical structure suggests a mechanism of action consistent with other PEGs. These polymers increase the solubility of hydrophobic compounds primarily through the formation of hydrogen bonds between their ether oxygens and the water molecules, thereby creating a more favorable environment for the drug molecule. Additionally, their amphiphilic nature can lead to the formation of micelles or other supramolecular structures that encapsulate poorly soluble drugs, effectively increasing their concentration in aqueous solutions.

Comparative Analysis of Solubility Enhancement Techniques

To provide a clear comparison, this section presents quantitative data on the solubility enhancement of two model poorly soluble drugs, Ibuprofen and Naproxen, using various techniques, including those involving PEG derivatives similar to this compound.

Table 1: Comparative Solubility Enhancement of Ibuprofen

Solubility Enhancement TechniqueCarrier/ExcipientSolvent/MediumSolubility IncreaseReference
Co-solvency with mPEG mPEG 350 - 24% higher loading than PEG 400 [1]
Solid DispersionPEG 60000.1 N HCl, Phosphate buffer (pH 7.2), Distilled waterUp to 70% increase in aqueous medium[2]
Solid DispersionSorbitol0.1 N Sodium HydroxideUp to 75% increase[3]
Solid DispersionPVP K-30 - PEG 6000Not SpecifiedMarked increase[3]
HydrotropySodium Benzoate (2.0M)Distilled WaterOver 81% increase[4]
AdsorptionSpherical Porous Calcium SilicateNot SpecifiedSignificant improvement[5]

Table 2: Comparative Solubility Enhancement of Naproxen

Solubility Enhancement TechniqueCarrier/ExcipientSolvent/MediumSolubility IncreaseReference
Co-solvency with PEG PEG 200 Water Increases with higher PEG 200 concentration [6]
Solid DispersionPEG 4000pH 1.2 bufferSignificant dissolution enhancement[7]
Solid DispersionPEG 6000Not SpecifiedEnhanced dissolution[8]

Experimental Protocols

General Protocol for Assessing Compound Solubility Enhancement using a Polymeric Excipient (e.g., this compound)

This protocol outlines a general procedure for determining the equilibrium solubility of a poorly soluble compound in the presence of a polymeric excipient like this compound.

Materials:

  • Poorly soluble active pharmaceutical ingredient (API)

  • This compound (or other polymeric excipient)

  • Phosphate buffered saline (PBS), pH 7.4

  • Distilled water

  • Organic solvent for stock solution (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Excipient Solutions: Prepare a series of solutions of this compound in PBS at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Addition of Excess API: Add an excess amount of the API to each vial containing the different concentrations of the this compound solution, as well as to a control vial containing only PBS. The amount of API should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a set period (typically 24-48 hours) to ensure equilibrium solubility is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Plot the solubility of the API (in µg/mL or mg/mL) as a function of the this compound concentration.

Visualizing the Process

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

G Workflow for Assessing Solubility Enhancement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add excess API to solutions prep_api->add_api prep_sol Prepare this compound solutions (various concentrations) prep_sol->add_api equilibrate Equilibrate on shaker (24-48 hours) add_api->equilibrate centrifuge Centrifuge to pellet undissolved API equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant analyze Analyze API concentration (HPLC/UV-Vis) collect_supernatant->analyze plot Plot Solubility vs. This compound concentration analyze->plot

Caption: Experimental workflow for assessing the impact of this compound on compound solubility.

G Mechanism of PEG-mediated Solubility Enhancement cluster_water Aqueous Environment cluster_interaction Solubilization drug Poorly Soluble Drug solubilized_drug Solubilized Drug (Increased Concentration) drug->solubilized_drug Encapsulation / H-bonding peg This compound peg->solubilized_drug Interaction water Water Molecules water->peg Hydration

Caption: Simplified mechanism of how this compound enhances the solubility of poorly soluble drugs.

References

Safety Operating Guide

Proper Disposal of mPEG45-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of mPEG45-diol, ensuring compliance with safety regulations and environmental responsibility. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling to avoid exposure.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure risk.[1]

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation.[1]

Engineering Controls: Work in a well-ventilated area. An accessible safety shower and eye wash station must be available.[1]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[1]

  • In case of skin contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Hazard Summary Table

The following table summarizes the hazard information for this compound as per the Globally Harmonized System (GHS) classification.[1]

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

While polyethylene glycol (PEG) compounds like this compound are generally considered biodegradable and not hazardous waste, proper disposal is crucial to protect the environment and comply with regulations.[2][3] Do not pour this compound down the drain or into waterways.[4]

1. Assess for Contamination:

  • Determine if the this compound waste is contaminated with any hazardous substances (e.g., heavy metals, solvents).[4]

  • If contaminated with hazardous materials, the waste must be treated as hazardous waste and disposed of according to your institution's hazardous waste management guidelines and local regulations.[4]

2. Uncontaminated this compound Disposal:

  • For small quantities of uncontaminated this compound, the recommended method is to prepare it for solid waste disposal.

  • Mix the unused this compound with an inert and non-combustible absorbent material such as sand or cat litter.[3][5] This prevents accidental ingestion by wildlife and makes the substance less appealing.[5]

  • Place the mixture in a sealed, leak-proof plastic bag or container.[5]

  • Dispose of the sealed container in the regular trash, unless your local regulations specify otherwise.

3. Large Quantities or Institutional Procedures:

  • For larger quantities, it is best to contact a licensed chemical waste disposal contractor.[2][6]

  • Store the waste this compound in clearly labeled, sealed containers until collection.[2][4] The label should include "Hazardous Waste," your organization's name and address, and the accumulation start date if required by local regulations.[4]

  • Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.

4. Container Disposal:

  • Thoroughly rinse the empty this compound container with water.

  • Scratch out or remove all personal and chemical information from the label.[5]

  • The cleaned and de-identified container can then be recycled or disposed of in the regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste assess Assess for Contamination with Hazardous Substances start->assess contaminated Is it Contaminated? assess->contaminated hazardous_waste Treat as Hazardous Waste Follow Institutional Protocols contaminated->hazardous_waste Yes small_quantity Small Quantity? contaminated->small_quantity No end End of Disposal Process hazardous_waste->end mix_inert Mix with Inert Material (e.g., Sand, Cat Litter) small_quantity->mix_inert Yes large_quantity Contact Licensed Waste Disposal Contractor small_quantity->large_quantity No seal_container Place in a Sealed, Leak-Proof Container mix_inert->seal_container trash Dispose in Regular Trash (Check Local Regulations) seal_container->trash trash->end large_quantity->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling mPEG45-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for mPEG45-diol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

Body PartRecommended PPESpecifications and Recommendations
Eyes/Face Safety goggles with side-shields or a face shield.Must be worn at all times to protect against splashes and dust.[1]
Hands Chemically resistant, impervious gloves.Nitrile, neoprene, or PVC gloves are suitable options for handling polyethylene glycol compounds.[3][4] Inspect gloves for tears or holes before use.
Body Impervious clothing, such as a lab coat or chemical-resistant suit.Provides a barrier against skin contact.[1]
Respiratory A suitable respirator.Use a respirator if there is a risk of inhaling dust or aerosols, or if working in a poorly ventilated area.[1]
Operational and Handling Plan

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the work area.[1]

  • Work in a designated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.

  • Locate and ensure the accessibility of a safety shower and an eye wash station before beginning work.[1]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. First Aid Procedures:

  • If in eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]

  • If on skin: Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill Management and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

1. Spill Containment and Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment.[1]

  • Prevent the spill from entering drains or waterways.[1]

  • For liquid spills, absorb with an inert material such as diatomite or universal binders.[1]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

2. Waste Disposal:

  • Collect all waste material, including contaminated absorbents and PPE, in a suitable, labeled container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard laboratory trash or down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. Select & Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection eng_controls 3. Prepare Workspace (Fume Hood, Eyewash Station) ppe_selection->eng_controls handling 4. Handle this compound (Avoid Dust/Aerosols) eng_controls->handling weighing 5. Weighing & Transfer handling->weighing spill Spill Response handling->spill first_aid First Aid handling->first_aid dissolving 6. Dissolving/Reaction weighing->dissolving decontamination 7. Decontaminate Glassware & Surfaces dissolving->decontamination waste_collection 8. Collect Waste (Solid & Liquid) decontamination->waste_collection disposal 9. Dispose via Chemical Waste Stream waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.